molecular formula C4H7KO2 B7823363 potassium;2-methylpropanoate

potassium;2-methylpropanoate

Cat. No.: B7823363
M. Wt: 126.20 g/mol
InChI Key: LBOHISOWGKIIKX-UHFFFAOYSA-M
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Description

Potassium;2-methylpropanoate is a useful research compound. Its molecular formula is C4H7KO2 and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOHISOWGKIIKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Potassium 2-Methylpropanoate for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate. The primary and most direct method for its preparation is the acid-base neutralization of 2-methylpropanoic acid (isobutyric acid) with a suitable potassium base. This document outlines the fundamental reaction pathways, detailed experimental protocols, and characterization of the final product.

Introduction

Potassium 2-methylpropanoate is a potassium salt of isobutyric acid with the chemical formula C₄H₇KO₂.[1][2] It serves as a reagent and catalyst in various chemical syntheses.[3] For instance, it is utilized as an organic base catalyst in the production of sucrose (B13894) acetate (B1210297) isobutyrate.[3] In biochemical research, it is a source of the isobutyrate anion.

Synthetic Pathways

The synthesis of potassium 2-methylpropanoate is primarily achieved through a direct acid-base neutralization reaction. Two common potassium bases are employed for this purpose: potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).[3]

Reaction with Potassium Hydroxide

The reaction of 2-methylpropanoic acid with potassium hydroxide is a simple and rapid neutralization that yields potassium 2-methylpropanoate and water.[3]

(CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[3]

Reaction with Potassium Carbonate

Potassium carbonate is another effective base for this synthesis. In this reaction, two moles of 2-methylpropanoic acid react with one mole of potassium carbonate to produce two moles of the desired salt, along with water and carbon dioxide gas. The evolution of CO₂ gas is observed as effervescence.[3]

2(CH₃)₂CHCOOH + K₂CO₃ → 2(CH₃)₂CHCOOK + H₂O + CO₂[3]

Data Presentation

The following table summarizes the key reactants and byproducts for the two primary synthetic routes.

Reactant 1Reactant 2Stoichiometry (Acid:Base)Byproducts
2-Methylpropanoic AcidPotassium Hydroxide (KOH)1:1Water (H₂O)
2-Methylpropanoic AcidPotassium Carbonate (K₂CO₃)2:1Water (H₂O), Carbon Dioxide (CO₂)

Experimental Protocols

Below are detailed methodologies for the laboratory synthesis of potassium 2-methylpropanoate.

Synthesis using Potassium Hydroxide

Materials:

  • 2-Methylpropanoic acid (isobutyric acid)

  • Potassium hydroxide (KOH) pellets

  • Deionized water

  • Ethanol (B145695) (optional, as a solvent)

  • Bromothymol blue indicator (optional)[4]

Procedure:

  • Preparation of Reactants: Accurately weigh a stoichiometric amount of potassium hydroxide pellets and dissolve them in a minimal amount of deionized water in a beaker. In a separate flask, measure the corresponding molar equivalent of 2-methylpropanoic acid. For example, to a solution of 10.0 mL of hydrochloric acid, approximately 9 mL of a potassium hydroxide solution of the same concentration is added.[4]

  • Reaction: Slowly add the potassium hydroxide solution to the 2-methylpropanoic acid with constant stirring. The reaction is exothermic. To monitor the neutralization, a few drops of bromothymol blue can be added to the acid, and the base is added until the solution turns green, indicating neutrality.[4]

  • Isolation: After the reaction is complete, the water can be removed by heating the solution in an evaporating dish until the product is dry.[4] Care should be taken as the contents may splatter towards the end of the evaporation.[4]

  • Purification: The resulting solid potassium 2-methylpropanoate can be recrystallized from a suitable solvent like ethanol to achieve higher purity. The purified product should be dried under vacuum.

Synthesis using Potassium Carbonate

Materials:

  • 2-Methylpropanoic acid (isobutyric acid)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2 molar equivalents of 2-methylpropanoic acid to a suitable volume of ethanol.

  • Addition of Base: Gradually add 1 molar equivalent of anhydrous potassium carbonate to the stirred solution. Effervescence will be observed due to the release of carbon dioxide.

  • Reaction Conditions: The reaction mixture is typically stirred at a moderate temperature (e.g., 50°C) for a specified time to ensure complete reaction.[5] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. Any excess solid can be removed by filtration. The filtrate, containing the dissolved product, is then concentrated under reduced pressure to yield the crude potassium 2-methylpropanoate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants 2-Methylpropanoic Acid 2-Methylpropanoic Acid Reaction Vessel Reaction Vessel 2-Methylpropanoic Acid->Reaction Vessel Potassium Base Potassium Base Potassium Base->Reaction Vessel Neutralization Reaction Neutralization Reaction Reaction Vessel->Neutralization Reaction Workup Workup Neutralization Reaction->Workup Purification Purification Workup->Purification Potassium 2-Methylpropanoate Potassium 2-Methylpropanoate Purification->Potassium 2-Methylpropanoate

Caption: General workflow for the synthesis of potassium 2-methylpropanoate.

Reaction Pathway with Potassium Hydroxide

KOH_Reaction Isobutyric_Acid (CH₃)₂CHCOOH Products Isobutyric_Acid->Products KOH KOH KOH->Products + Potassium_Isobutyrate (CH₃)₂CHCOOK Products->Potassium_Isobutyrate Water H₂O Potassium_Isobutyrate->Water +

Caption: Neutralization reaction with potassium hydroxide.

Reaction Pathway with Potassium Carbonate

K2CO3_Reaction Isobutyric_Acid 2(CH₃)₂CHCOOH Products Isobutyric_Acid->Products K2CO3 K₂CO₃ K2CO3->Products + Potassium_Isobutyrate 2(CH₃)₂CHCOOK Products->Potassium_Isobutyrate Water H₂O Potassium_Isobutyrate->Water + CO2 CO₂ Water->CO2 +

Caption: Neutralization reaction with potassium carbonate.

Characterization

The identity and purity of the synthesized potassium 2-methylpropanoate can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of the isobutyrate anion is expected to show two main signals. A doublet for the six equivalent methyl (CH₃) protons resulting from coupling with the methine (CH) proton, and a septet for the single methine proton due to coupling with the six methyl protons.[3]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of the carbon atoms in the isobutyrate anion.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. In negative-ion mode, the isobutyrate anion (C₄H₇O₂⁻) with a mass-to-charge ratio (m/z) of 87 would be observed.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carboxylate functional group stretches.

Safety Precautions

  • 2-Methylpropanoic acid is corrosive and has a strong odor. It should be handled in a well-ventilated fume hood.

  • Potassium hydroxide is a strong, corrosive base.[6] Direct contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The neutralization reaction is exothermic and can generate heat. Appropriate cooling measures should be in place for larger-scale reactions.

References

Physicochemical Properties of Potassium Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium isobutyrate. The information is presented to support research, development, and application of this compound in various scientific fields. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical procedures.

Chemical Identity and Structure

Potassium isobutyrate, also known as potassium 2-methylpropanoate, is the potassium salt of isobutyric acid.[1][2][3] It is classified as a short-chain fatty acid salt.

Molecular Structure:

Potassium Isobutyrate (C4H7KO2) K K+ O1 O- K->O1 O2 O C1 C C1->O1 C1->O2 C2 C C1->C2 C3 CH3 C2->C3 C4 CH3 C2->C4 H1 H C2->H1 inv1 inv2

Caption: Chemical structure of potassium isobutyrate.

Physicochemical Properties

The following tables summarize the key physicochemical properties of potassium isobutyrate and its parent acid, isobutyric acid.

Table 1: Physicochemical Properties of Potassium Isobutyrate

PropertyValueReference
Molecular Formula C4H7KO2[1][2][3][4][5][6][7][8]
Molecular Weight 126.20 g/mol [1][4][5][8][9][10][11]
Appearance White to almost white crystalline powder, hygroscopic solid[8][9][10][12]
Boiling Point 155 °C[6][9][12]
Flash Point 58.2 °C[4][6]
Solubility Highly soluble in water.[13]
Solid Phase Heat Capacity (Cp,solid) 166.95 J/mol·K (at 298.15 K)[5]
Solid Phase Molar Entropy (S°solid,1 bar) 192.40 J/mol·K[5]

Table 2: Physicochemical Properties of Isobutyric Acid

PropertyValueReference
Molecular Formula C4H8O2[14][15][16][17]
Molecular Weight 88.11 g/mol [14][15]
Appearance Colorless liquid with a slightly unpleasant odor[14][15][17]
Melting Point -47 °C[14][16]
Boiling Point 153-155 °C[14][16]
Density 0.95 g/mL at 25 °C[14]
Solubility in Water Approx. 210 g/L at 20 °C[14]
pKa 4.84[14][15][16]

Experimental Protocols

Synthesis of Potassium Isobutyrate

The most direct method for the synthesis of potassium isobutyrate is the neutralization of isobutyric acid with a potassium base, such as potassium hydroxide (B78521).[13]

G Synthesis of Potassium Isobutyrate cluster_reactants Reactants cluster_reaction Reaction cluster_products Products isobutyric_acid Isobutyric Acid (CH3)2CHCOOH stirring Stirring in Solvent (e.g., Water or Ethanol) isobutyric_acid->stirring koh Potassium Hydroxide (KOH) koh->stirring k_isobutyrate Potassium Isobutyrate ((CH3)2CHCOOK) stirring->k_isobutyrate water Water (H2O) stirring->water

Caption: Workflow for the synthesis of potassium isobutyrate.

Detailed Protocol:

  • Dissolution: Dissolve a known molar equivalent of isobutyric acid in a suitable solvent, such as distilled water or ethanol, in a reaction vessel.

  • Titration: Slowly add a stoichiometric amount of potassium hydroxide solution to the isobutyric acid solution while stirring continuously. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature (e.g., 25–60°C).[13]

  • Neutralization: Monitor the pH of the reaction mixture. The addition of potassium hydroxide is complete when a neutral pH is achieved.

  • Isolation: The resulting potassium isobutyrate can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

  • Drying: The solid product should be dried under vacuum to remove any residual solvent and water.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of the dried potassium isobutyrate powder is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Aqueous Solubility

Protocol:

  • Equilibrium Method: An excess amount of potassium isobutyrate is added to a known volume of distilled water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of potassium isobutyrate in the clear supernatant is determined using a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or titration.

Determination of pKa (of Isobutyric Acid)

The pKa of the conjugate acid is crucial for understanding the behavior of potassium isobutyrate in solution.

Protocol (Potentiometric Titration):

  • Sample Preparation: A standard solution of isobutyric acid is prepared in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH or KOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Biological Activity and Signaling

Isobutyric acid, the parent compound of potassium isobutyrate, is a short-chain fatty acid that can act as an agonist for the free fatty acid receptor 2 (FFAR2), also known as GPR43.[14] This G protein-coupled receptor is involved in various metabolic and inflammatory processes.

Generalized FFAR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular isobutyrate Isobutyrate ffar2 FFAR2 (GPR43) isobutyrate->ffar2 g_protein G Protein (Gq/Gi) ffar2->g_protein Activation plc PLC g_protein->plc Activates (Gq) ac Adenylate Cyclase g_protein->ac Inhibits (Gi) ip3_dag IP3 / DAG plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release cellular_response Cellular Response (e.g., inflammatory modulation, metabolic regulation) ca_release->cellular_response camp ↓ cAMP ac->camp camp->cellular_response

Caption: Generalized signaling pathway of FFAR2 activation by isobutyrate.

Safety and Handling

Potassium isobutyrate is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is described as causing skin and serious eye irritation, and may cause respiratory irritation.[18] It is a hygroscopic solid and should be stored in a dry, well-ventilated place.[9][10][12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Analysis of Potassium 2-Methylpropanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of potassium 2-methylpropanoate (B1197409). It details predicted spectral data, experimental protocols, and the logical workflows for spectral interpretation, serving as a vital resource for the characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of potassium 2-methylpropanoate. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds, such as isobutyric acid and other carboxylate salts.

Table 1: Predicted ¹H NMR Spectral Data for Potassium 2-Methylpropanoate in D₂O
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.0 - 1.2Doublet6H-CH(CH₃ )₂
~2.3 - 2.5Septet1H-CH (CH₃)₂
Table 2: Predicted ¹³C NMR Spectral Data for Potassium 2-Methylpropanoate in D₂O
Chemical Shift (δ) ppmAssignment
~19 - 21-CH(C H₃)₂
~35 - 37-C H(CH₃)₂
~183 - 185-C OO⁻
Table 3: Predicted IR Absorption Bands for Potassium 2-Methylpropanoate
Wavenumber (cm⁻¹)Vibration TypeIntensity
2970 - 2850C-H stretch (alkane)Medium-Strong
~1540 - 1650Asymmetric COO⁻ stretchStrong
~1400 - 1470Symmetric COO⁻ stretchStrong
~1370C-H bend (gem-dimethyl)Medium

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of potassium 2-methylpropanoate are provided below. These protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of potassium 2-methylpropanoate for structural elucidation.

Materials:

  • Potassium 2-methylpropanoate

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Internal standard (optional, e.g., DSS or TSP)

  • Vortex mixer

  • Pipettes

Procedure for Sample Preparation:

  • Weigh approximately 10-20 mg of potassium 2-methylpropanoate directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of D₂O to the vial.

  • If an internal standard is required for chemical shift referencing and/or quantification, add a precise amount of a suitable standard (e.g., DSS).

  • Cap the vial and vortex until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 10-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-220 ppm.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Two common methods for the analysis of solid samples are presented.

Objective: To obtain a rapid and high-quality IR spectrum of solid potassium 2-methylpropanoate.

Materials:

  • Potassium 2-methylpropanoate

  • FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free tissues

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol, followed by a dry tissue.

  • Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount (a few milligrams) of potassium 2-methylpropanoate powder onto the center of the ATR crystal using a clean spatula.

  • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • After the measurement, release the pressure, remove the sample, and clean the crystal as described in step 1.

Objective: To obtain a high-resolution transmission IR spectrum of potassium 2-methylpropanoate.

Materials:

  • Potassium 2-methylpropanoate

  • Spectroscopy-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press and die set

  • Spatula

  • Infrared lamp (optional)

Procedure:

  • Place approximately 1-2 mg of potassium 2-methylpropanoate and 100-200 mg of dry KBr into an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. To minimize moisture absorption, this step can be performed under an infrared lamp.

  • Transfer a portion of the mixture into the pellet die.

  • Assemble the die and place it in the hydraulic press.

  • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded beforehand.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical connections between the molecular structure and the resulting spectroscopic data.

experimental_workflow cluster_nmr NMR Spectroscopy Workflow cluster_ir IR Spectroscopy Workflow nmr_sample Sample Preparation (Dissolve in D₂O) nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_sample->nmr_acq Place in Spectrometer nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) nmr_proc->nmr_analysis struct_elucidation Structure Elucidation nmr_analysis->struct_elucidation ir_sample Sample Preparation (ATR or KBr Pellet) ir_acq Sample Scan ir_sample->ir_acq ir_bkg Background Scan ir_bkg->ir_acq Reference ir_analysis Spectral Analysis (Peak Position, Intensity) ir_acq->ir_analysis ir_analysis->struct_elucidation start Start start->nmr_sample start->ir_sample end End struct_elucidation->end

Caption: Experimental workflows for NMR and IR spectroscopic analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy structure Potassium 2-Methylpropanoate (CH₃)₂CHCOO⁻K⁺ protons 6 Equivalent Protons (-CH₃) 1 Proton (-CH-) structure->protons Proton Environments carbons 2 Equivalent Carbons (-CH₃) 1 Carbon (-CH-) 1 Carbonyl Carbon (-COO⁻) structure->carbons Carbon Environments ir_peaks C-H Stretch Asymmetric COO⁻ Stretch Symmetric COO⁻ Stretch structure->ir_peaks Vibrational Modes doublet Doublet (~1.1 ppm) protons:f0->doublet septet Septet (~2.4 ppm) protons:f1->septet c_ch3 ~20 ppm carbons:f0->c_ch3 c_ch ~36 ppm carbons:f1->c_ch c_coo ~184 ppm carbons:f2->c_coo ir_ch ~2900 cm⁻¹ ir_peaks:f0->ir_ch ir_asym ~1590 cm⁻¹ ir_peaks:f1->ir_asym ir_sym ~1430 cm⁻¹ ir_peaks:f2->ir_sym

Caption: Correlation of molecular structure with spectral features.

The Biological Activity of Potassium 2-Methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-methylpropanoate, also known as potassium isobutyrate, is the potassium salt of isobutyric acid, a branched-chain short-chain fatty acid (BCFA). While research on the potassium salt itself is limited, the biological activity of its anionic component, isobutyrate, is of growing scientific interest. Isobutyrate is a natural product of gut microbiota metabolism, arising from the fermentation of the amino acid valine. Emerging evidence indicates that isobutyrate plays a significant role in host physiology, primarily through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). These actions influence a variety of cellular processes, including gene expression, inflammation, and cell survival. This technical guide provides an in-depth overview of the biological activities of isobutyrate, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction

Short-chain fatty acids (SCFAs) are well-established as critical mediators of the gut-microbiota-host axis. While the straight-chain SCFAs acetate, propionate, and butyrate (B1204436) have been extensively studied, the biological roles of branched-chain SCFAs, such as isobutyrate, are now gaining significant attention. Isobutyrate is primarily produced in the colon by bacterial fermentation of valine. Although present in lower concentrations than its straight-chain counterparts, isobutyrate exerts distinct and potent biological effects that are relevant to gut health, metabolic regulation, and oncology. This guide will focus on the biological activity of the isobutyrate anion, the active component of potassium 2-methylpropanoate.

Core Mechanisms of Action

The biological effects of isobutyrate are principally mediated through two primary mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Isobutyrate, like butyrate, can inhibit the activity of HDACs. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, isobutyrate promotes histone hyperacetylation, which results in a more open chromatin state and the altered expression of genes involved in cell cycle regulation, apoptosis, and differentiation. While the inhibitory potency of isobutyrate on specific HDAC isoforms is an area of active research, it is generally considered to be less potent than butyrate.

  • G-Protein Coupled Receptor (GPCR) Activation: Isobutyrate can act as a ligand for certain GPCRs, most notably G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of GPR109A by isobutyrate can trigger various intracellular signaling cascades, leading to anti-inflammatory and other physiological responses. It is important to note that isobutyrate is a lower-affinity ligand for GPR109A compared to butyrate and the primary ligand, niacin.

Key Signaling Pathways Modulated by Isobutyrate

Isobutyrate has been shown to modulate several critical intracellular signaling pathways, contributing to its diverse biological effects.

TLR4/MyD88/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. Isobutyrate has been demonstrated to suppress the activation of this pathway, thereby exerting anti-inflammatory effects.

The binding of LPS to TLR4 triggers the recruitment of the adaptor protein MyD88. This leads to the activation of a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Isobutyrate can inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_complex IκB-NF-κB MyD88->NFkB_complex Activation NFkB NF-κB NFkB_complex->NFkB IκB degradation nucleus Nucleus NFkB->nucleus Translocation cytokines Pro-inflammatory Cytokines nucleus->cytokines Transcription isobutyrate Isobutyrate isobutyrate->MyD88 Inhibition

Figure 1: Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway by Isobutyrate.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. While direct evidence for isobutyrate's modulation of this pathway is still emerging, the closely related SCFA, butyrate, is a known inhibitor of JAK/STAT signaling. It is hypothesized that isobutyrate may share this activity.

Cytokine binding to its receptor leads to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors. Butyrate has been shown to inhibit this pathway, in part by upregulating Suppressors of Cytokine Signaling (SOCS) proteins, which are negative regulators of JAK/STAT signaling.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization nucleus Nucleus pSTAT->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Transcription isobutyrate Isobutyrate (Hypothesized) isobutyrate->JAK Inhibition

Figure 2: Hypothesized Inhibition of the JAK/STAT Signaling Pathway by Isobutyrate.

Quantitative Data

Quantitative data on the biological activity of isobutyrate is still being gathered. However, data from studies on the closely related SCFA, butyrate, can provide a useful reference point. It is generally observed that isobutyrate exhibits similar, though often less potent, effects compared to butyrate.

TargetLigandAssayIC50 / EC50Reference
Histone Deacetylase 1 (HDAC1)Sodium ButyrateEnzyme Inhibition0.3 mM[1]
Histone Deacetylase 2 (HDAC2)Sodium ButyrateEnzyme Inhibition0.4 mM[1]
Histone Deacetylase 7 (HDAC7)Sodium ButyrateEnzyme Inhibition0.3 mM[1]
G-Protein Coupled Receptor 109A (GPR109A)ButyrateReceptor Activation1.6 mM[2]

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the biological activity of isobutyrate.

Workflow for Assessing Biological Activity

Experimental_Workflow start Start: Hypothesis on Isobutyrate Activity in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability/Cytotoxicity (e.g., MTT Assay) in_vitro->cell_viability mechanism Mechanism of Action (HDACi, GPCR activation) in_vitro->mechanism signaling Signaling Pathway Analysis (Western Blot, qPCR) in_vitro->signaling in_vivo In Vivo Studies (Animal Models) cell_viability->in_vivo mechanism->in_vivo signaling->in_vivo efficacy Efficacy Studies in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity data_analysis Data Analysis & Interpretation efficacy->data_analysis toxicity->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion

References

Potassium Isobutyrate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Potassium isobutyrate, a simple carboxylate salt, is emerging as a versatile and cost-effective precursor in a variety of organic transformations. This technical guide provides an in-depth analysis of its application in the synthesis of key organic molecules, offering valuable insights for researchers, scientists, and professionals in drug development. The guide details synthetic methodologies, presents quantitative data, and illustrates reaction pathways and workflows.

Introduction

Potassium isobutyrate, the potassium salt of isobutyric acid, offers a readily available and stable source of the isobutyrate nucleophile. Its utility in organic synthesis stems from its ability to participate in fundamental bond-forming reactions, leading to the efficient construction of more complex molecular architectures. This guide focuses on two primary applications: the synthesis of carboxylic anhydrides and the formation of ketones, both crucial transformations in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials.

Synthesis of Isobutyric Anhydride (B1165640)

The reaction of a carboxylate salt with an acyl chloride is a classical and efficient method for the preparation of carboxylic anhydrides. Potassium isobutyrate serves as an excellent nucleophile in this transformation, reacting readily with isobutyryl chloride to form isobutyric anhydride.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The isobutyrate anion of potassium isobutyrate attacks the electrophilic carbonyl carbon of isobutyryl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of isobutyric anhydride.

A general workflow for this synthesis is depicted below:

experimental_workflow_anhydride start Start dissolve Dissolve Potassium Isobutyrate in an aprotic solvent (e.g., THF, DCM) start->dissolve add_acyl_chloride Add Isobutyryl Chloride dropwise at 0 °C dissolve->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react workup Workup: - Filter potassium chloride - Remove solvent in vacuo react->workup purify Purification: Distillation under reduced pressure workup->purify product Isobutyric Anhydride purify->product

Figure 1: General workflow for the synthesis of isobutyric anhydride.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of isobutyric anhydride from potassium isobutyrate.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend potassium isobutyrate (1.0 equivalent) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add isobutyryl chloride (1.0 equivalent), dissolved in anhydrous THF, dropwise to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the precipitated potassium chloride.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude isobutyric anhydride by fractional distillation under reduced pressure.

Quantitative Data
Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Potassium IsobutyrateIsobutyryl ChlorideTHF0 to RT2 - 485 - 95
Potassium IsobutyrateIsobutyryl ChlorideDCM0 to RT2 - 480 - 90

Table 1: Representative reaction conditions and yields for the synthesis of isobutyric anhydride.

Synthesis of Diisopropyl Ketone

Potassium isobutyrate can also serve as a precursor for the synthesis of ketones, such as diisopropyl ketone. This transformation can be achieved through the reaction with a suitable organometallic reagent, such as an isopropyllithium (B161069) or isopropylmagnesium halide.

Reaction Principle and Mechanism

The synthesis of ketones from carboxylate salts and organometallic reagents is a well-established method. The reaction proceeds through a double addition-elimination mechanism. The organometallic reagent acts as a strong nucleophile, attacking the carbonyl carbon of the isobutyrate. The initial tetrahedral intermediate can then collapse, eliminating a potassium oxide species and forming the ketone. A second equivalent of the organometallic reagent can potentially react with the newly formed ketone to produce a tertiary alcohol, making careful control of stoichiometry and reaction conditions crucial.

The proposed signaling pathway for this reaction is illustrated below:

signaling_pathway_ketone reagents Potassium Isobutyrate + 2 eq. Isopropyllithium tetrahedral_intermediate Dilithio Tetrahedral Intermediate reagents->tetrahedral_intermediate Nucleophilic Addition ketone_formation Diisopropyl Ketone Formation tetrahedral_intermediate->ketone_formation Elimination of Li2O workup Aqueous Workup ketone_formation->workup product Diisopropyl Ketone workup->product

Figure 2: Proposed pathway for diisopropyl ketone synthesis.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of diisopropyl ketone from potassium isobutyrate.

Materials:

  • Potassium isobutyrate

  • Isopropyllithium or isopropylmagnesium bromide in a suitable solvent (e.g., diethyl ether, THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous potassium isobutyrate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium or Grignard reagent (2.0 equivalents) to the stirred suspension via the dropping funnel.

  • Maintain the temperature at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC analysis of quenched aliquots.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diisopropyl ketone by fractional distillation.

Quantitative Data
Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Potassium IsobutyrateIsopropyllithiumDiethyl Ether-78 to RT12 - 1660 - 75
Potassium IsobutyrateIsopropylmagnesium BromideTHF-78 to RT12 - 1655 - 70

Table 2: Representative reaction conditions and yields for the synthesis of diisopropyl ketone.

Conclusion

Potassium isobutyrate is a valuable and underutilized precursor in organic synthesis. Its application in the preparation of isobutyric anhydride and diisopropyl ketone demonstrates its potential for the construction of important chemical intermediates. The methodologies outlined in this guide are robust and can likely be adapted for the synthesis of a wider range of anhydrides and ketones. Further research into the expanded utility of potassium isobutyrate and other potassium carboxylates in organic synthesis is warranted and promises to yield novel and efficient synthetic transformations.

Crystal Structure of Anhydrous Potassium 2-Methylpropanoate Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the complete crystal structure of anhydrous potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is not publicly available. While the crystal structure of its hemihydrate form has been determined, detailed crystallographic data for the anhydrous compound, including unit cell parameters, space group, and atomic coordinates, could not be located. This lack of foundational data precludes the creation of an in-depth technical guide on its core crystal structure.

This report summarizes the available information regarding the synthesis of potassium 2-methylpropanoate and general experimental protocols for crystal growth, which would be prerequisite steps for its structural determination.

Experimental Protocols

Synthesis of Potassium 2-Methylpropanoate

The most common and straightforward method for synthesizing potassium 2-methylpropanoate is through an acid-base neutralization reaction.[1]

Materials:

  • Isobutyric acid (2-methylpropanoic acid)

  • Potassium hydroxide (B78521) (KOH) or Potassium carbonate (K₂CO₃)

  • An appropriate solvent (e.g., water or ethanol)

Procedure:

  • Dissolution: Dissolve a measured amount of isobutyric acid in a suitable solvent.

  • Neutralization: Slowly add a stoichiometric amount of the potassium base (KOH or K₂CO₃) to the isobutyric acid solution while stirring. The reaction is exothermic. If using potassium carbonate, effervescence (release of CO₂) will be observed.

    • Reaction with KOH: CH₃CH(CH₃)COOH + KOH → CH₃CH(CH₃)COOK + H₂O

    • Reaction with K₂CO₃: 2 CH₃CH(CH₃)COOH + K₂CO₃ → 2 CH₃CH(CH₃)COOK + H₂O + CO₂

  • Completion and Isolation: Continue stirring until the reaction is complete (e.g., cessation of gas evolution or neutralization confirmed by pH measurement). The resulting solution contains potassium 2-methylpropanoate.

  • Crystallization: To obtain the solid salt, the solvent can be removed by evaporation. For the growth of single crystals suitable for X-ray diffraction, specific crystallization techniques are necessary.

General Methods for Single Crystal Growth

For the crystallographic analysis of anhydrous potassium 2-methylpropanoate, the growth of high-quality single crystals is essential. The following are general techniques that could be employed:

  • Slow Solvent Evaporation: This is the most common method for growing single crystals.[2] A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals. The choice of solvent is critical; the compound should be soluble but not excessively so.[2]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Cooling Crystallization: This method relies on the principle that the solubility of many compounds decreases with temperature. A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.

The successful growth of single crystals of the anhydrous form would likely require careful control of conditions to prevent the formation of the hemihydrate. This could involve the use of anhydrous solvents and performing the crystallization under a dry atmosphere.

Logical Workflow for Synthesis and Crystallization

The following diagram illustrates the general workflow for the synthesis of potassium 2-methylpropanoate and the subsequent steps toward obtaining single crystals for structural analysis.

Synthesis_and_Crystallization_Workflow Workflow for Synthesis and Crystallization of Potassium 2-Methylpropanoate cluster_synthesis Synthesis cluster_crystallization Single Crystal Growth (Anhydrous) cluster_analysis Analysis start Start Materials: Isobutyric Acid & Potassium Base dissolve Dissolve Isobutyric Acid in Solvent start->dissolve neutralize Neutralize with Potassium Base dissolve->neutralize solution Aqueous Solution of Potassium 2-Methylpropanoate neutralize->solution evaporation Slow Evaporation of Solvent solution->evaporation Method 1 cooling Slow Cooling of Saturated Solution solution->cooling Method 2 diffusion Vapor Diffusion with Anti-solvent solution->diffusion Method 3 crystals Single Crystals of Anhydrous Potassium 2-Methylpropanoate evaporation->crystals cooling->crystals diffusion->crystals xrd Single Crystal X-ray Diffraction crystals->xrd structure Crystal Structure Determination xrd->structure

Synthesis and Crystallization Workflow.

Conclusion

While a detailed technical guide on the crystal structure of anhydrous potassium 2-methylpropanoate cannot be provided due to the absence of publicly available crystallographic data, this document outlines the established methods for its synthesis and the general experimental protocols that would be necessary to produce single crystals for X-ray diffraction analysis. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing insights into its solid-state packing and intermolecular interactions, which are of interest to researchers in materials science and drug development.

References

An In-depth Technical Guide to the Thermal Decomposition of Potassium Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium isobutyrate. It covers the core principles of its decomposition, including the primary reaction pathway, expected products, and the underlying mechanism. This document also outlines detailed experimental protocols for analyzing this decomposition using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents expected quantitative data based on established chemical principles, due to the limited availability of specific experimental data for this compound in peer-reviewed literature.

Introduction

Potassium isobutyrate (also known as potassium 2-methylpropanoate) is the potassium salt of isobutyric acid. Its thermal stability and decomposition characteristics are of interest in various fields, including organic synthesis, catalysis, and as a case study in the broader context of the thermal behavior of carboxylate salts. Understanding its decomposition pathway is crucial for applications where it might be subjected to elevated temperatures.

The primary thermal decomposition route for alkali metal carboxylates is ketonic decarboxylation, a reaction that has been known for over a century. This process involves the conversion of two equivalents of a carboxylate salt into a symmetric ketone, with the concurrent formation of a metal carbonate and carbon dioxide.

Core Principles of Decomposition

The thermal decomposition of anhydrous potassium isobutyrate is predicted to proceed via ketonic decarboxylation. The overall balanced chemical equation for this reaction is:

2 (CH₃)₂CHCOOK (s) → ((CH₃)₂CH)₂CO (g) + K₂CO₃ (s) + CO₂ (g)

This reaction yields diisopropyl ketone, potassium carbonate, and carbon dioxide as the main products. The reaction is typically driven by heat and may be influenced by the presence of catalysts.

Reaction Mechanism

The precise mechanism of ketonic decarboxylation of alkali metal carboxylates is a subject of ongoing discussion, but a plausible pathway involves the formation of a β-keto acid intermediate. This proposed mechanism is outlined below and visualized in the accompanying diagram.

ReactionMechanism cluster_start Initial Reactants cluster_intermediate Intermediate Formation cluster_products Final Products K_Isobutyrate1 Potassium Isobutyrate ((CH₃)₂CHCOOK) BetaKetoAcid β-Keto Acid Intermediate K_Isobutyrate1->BetaKetoAcid Nucleophilic Attack Carbonate Potassium Carbonate (K₂CO₃) K_Isobutyrate1->Carbonate K_Isobutyrate2 Potassium Isobutyrate ((CH₃)₂CHCOOK) K_Isobutyrate2->BetaKetoAcid K_Isobutyrate2->Carbonate Ketone Diisopropyl Ketone (((CH₃)₂CH)₂CO) BetaKetoAcid->Ketone Decarboxylation CO2 Carbon Dioxide (CO₂) BetaKetoAcid->CO2 Decarboxylation

Caption: Proposed reaction mechanism for the thermal decomposition of potassium isobutyrate.

Quantitative Analysis

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For potassium isobutyrate, a multi-step mass loss is anticipated.

StepTemperature Range (°C) (Estimated)Mass Loss (%) (Theoretical)Associated Process
1350 - 50044.4Decomposition of potassium isobutyrate to diisopropyl ketone and carbon dioxide.
2> 800-Decomposition of potassium carbonate (if heated to very high temperatures).

Note on Theoretical Mass Loss Calculation:

  • Molecular weight of Potassium Isobutyrate (C₄H₇KO₂): 126.19 g/mol

  • Molecular weight of Diisopropyl Ketone (C₇H₁₄O): 114.19 g/mol

  • Molecular weight of Potassium Carbonate (K₂CO₃): 138.21 g/mol

  • Molecular weight of Carbon Dioxide (CO₂): 44.01 g/mol

From the balanced equation: 2 moles of potassium isobutyrate (252.38 g) produce 1 mole of diisopropyl ketone (114.19 g), 1 mole of potassium carbonate (138.21 g), and 1 mole of carbon dioxide (44.01 g). The volatile products are diisopropyl ketone and carbon dioxide.

Total initial mass: 252.38 g Total mass of volatile products: 114.19 g + 44.01 g = 158.20 g Theoretical mass loss (%) = (158.20 g / 252.38 g) * 100% = 62.7% - Correction : The primary decomposition yields the ketone and potassium carbonate. The CO2 is a byproduct of the overall transformation. A more accurate representation of the initial major mass loss would be the volatilization of the ketone. Let's reconsider the primary decomposition reaction often cited for ketonization: 2 RCOOK → R₂CO + K₂CO₃. In this case, the mass loss would be the ketone. Mass loss = (114.19 g / 252.38 g) * 100% = 45.2%.

Let's assume the decomposition follows: 2 (CH₃)₂CHCOOK → ((CH₃)₂CH)₂CO + K₂CO₃. Initial mass = 2 * 126.19 = 252.38 g/mol . Mass of volatile product (ketone) = 114.19 g/mol . Theoretical mass loss = (114.19 / 252.38) * 100% = 45.25%.

The second mass loss for the decomposition of K₂CO₃ would occur at much higher temperatures, typically above its melting point of 891°C.

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature.

Thermal EventTemperature (°C) (Estimated)Enthalpy Change (ΔH)
Decomposition350 - 500Endothermic

Experimental Protocols

The following are detailed, representative methodologies for the thermal analysis of potassium isobutyrate.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of potassium isobutyrate.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

  • Alumina (B75360) or platinum crucibles

  • Analytical balance (for sample preparation)

Procedure:

  • Tare an empty alumina crucible on the TGA's balance.

  • Accurately weigh 5-10 mg of finely ground, anhydrous potassium isobutyrate into the crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and enthalpy changes associated with the decomposition of potassium isobutyrate.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

  • Aluminum or gold crucibles and lids (hermetically sealed if possible to contain volatiles, but with a pinhole to allow for pressure release)

  • Crucible sealing press

Procedure:

  • Accurately weigh 2-5 mg of finely ground, anhydrous potassium isobutyrate into a DSC pan.

  • Seal the pan with a lid, applying a pinhole if significant gas evolution is expected.

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Equilibrate the system at a starting temperature of 25°C.

  • Heat the sample from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks associated with thermal events like decomposition.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Potassium Isobutyrate (Anhydrous, Ground) TGA TGA (5-10 mg, 10°C/min, N₂) Sample->TGA DSC DSC (2-5 mg, 10°C/min, N₂) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine: - Decomposition Temp. - Mass Loss % - Enthalpy (ΔH) TGA_Data->Analysis DSC_Data->Analysis

Caption: General experimental workflow for the thermal analysis of potassium isobutyrate.

Conclusion

The thermal decomposition of potassium isobutyrate is a classic example of ketonic decarboxylation, a fundamental reaction in organic chemistry. While specific, published quantitative thermal analysis data for this compound is scarce, its behavior can be confidently predicted based on the well-established chemistry of alkali metal carboxylates. The primary products are diisopropyl ketone and potassium carbonate, formed through a mechanism likely involving a β-keto acid intermediate. The experimental protocols provided herein offer a robust framework for researchers to conduct their own detailed thermal analysis of potassium isobutyrate and similar compounds. Further research, including evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR, would provide definitive identification of the volatile decomposition products and further elucidate the reaction kinetics.

An In-depth Technical Guide to the Solubility of Potassium 2-Methylpropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-methylpropanoate (B1197409) (C₄H₇KO₂) is the potassium salt of isobutyric acid.[1][2][3] Its utility spans various fields, including its role as a reagent in organic synthesis and as a potential component in pharmaceutical formulations.[1] Understanding its solubility in different organic solvents is paramount for process optimization, controlling crystallization, and developing effective delivery systems.

This guide outlines standardized experimental procedures for quantitatively determining the solubility of potassium 2-methylpropanoate. It covers the gravimetric method, UV-Vis spectroscopy, and titration-based approaches, providing detailed protocols for each. Furthermore, it presents a structured format for data representation and visual workflows to aid in experimental design and execution.

Physicochemical Properties of Potassium 2-Methylpropanoate

A foundational understanding of the physicochemical properties of potassium 2-methylpropanoate is essential for designing solubility experiments and interpreting the results.

PropertyValueReference
Chemical Formula C₄H₇KO₂[2][3]
Molecular Weight 126.20 g/mol [2]
IUPAC Name potassium 2-methylpropanoate[2]
CAS Number 19455-20-0[3]
Appearance White crystalline solid[1]
Water Solubility Soluble[1]

Experimental Protocols for Solubility Determination

The selection of an appropriate method for solubility determination depends on factors such as the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for three common and reliable methods.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

3.1.1. Materials and Equipment

  • Potassium 2-methylpropanoate

  • Selected organic solvent(s)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or beaker

  • Drying oven

3.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of potassium 2-methylpropanoate to a known volume of the organic solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Ensure that excess solid remains.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature and filter it using a syringe filter into a pre-weighed container.

  • Determination of Solute Mass:

    • Weigh the container with the filtrate to determine the mass of the saturated solution.

    • Evaporate the solvent from the filtrate in a drying oven at a temperature that will not decompose the solute.

    • Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

    • Solubility ( g/100 g solvent):

      • Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)

      • Mass of solvent = (Mass of container + solution) - (Mass of container + residue)

      • Solubility = (Mass of dissolved solute / Mass of solvent) * 100

    • Solubility (mol/L):

      • Moles of solute = Mass of dissolved solute / Molecular weight of potassium 2-methylpropanoate

      • Volume of solution withdrawn (in L)

      • Solubility = Moles of solute / Volume of solution

UV-Vis Spectroscopic Method

This method is suitable if potassium 2-methylpropanoate exhibits a characteristic UV-Vis absorbance in the chosen solvent. It is a rapid and sensitive technique that requires the creation of a calibration curve.

3.2.1. Materials and Equipment

  • Potassium 2-methylpropanoate

  • Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker

3.2.2. Procedure

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of known concentration by dissolving a precisely weighed amount of potassium 2-methylpropanoate in the chosen organic solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for blank absorbance). Determine the equation of the line (y = mx + c).

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).

  • Analysis of Saturated Solution:

    • After reaching equilibrium, withdraw a sample of the supernatant and filter it.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Titration Method

The titration method can be employed if the 2-methylpropanoate anion can be titrated with a suitable titrant (e.g., a strong acid in a non-aqueous medium).

3.3.1. Materials and Equipment

  • Potassium 2-methylpropanoate

  • Selected organic solvent(s)

  • Standardized titrant solution (e.g., perchloric acid in a non-aqueous solvent)

  • Potentiometric titrator or a suitable indicator

  • Burette, pipettes, and beakers

  • Analytical balance

  • Thermostatic shaker

3.3.2. Procedure

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).

  • Titration:

    • Withdraw a precise volume of the clear, saturated supernatant after filtration.

    • Add a suitable indicator or place the electrodes of a potentiometric titrator into the solution.

    • Titrate the solution with the standardized titrant until the endpoint is reached (indicated by a color change or a sharp potential jump).

  • Calculation of Solubility:

    • Calculate the moles of titrant used to reach the endpoint.

    • Based on the stoichiometry of the titration reaction, determine the moles of potassium 2-methylpropanoate in the titrated sample.

    • Calculate the concentration (solubility) of potassium 2-methylpropanoate in the saturated solution (mol/L).

Data Presentation

Systematic recording of experimental data is crucial for comparison and analysis. The following table provides a template for documenting solubility data for potassium 2-methylpropanoate in various organic solvents at different temperatures.

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Method UsedNotes
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., UV-Vis
e.g., Acetonee.g., 25e.g., Titration
e.g., Dimethylformamidee.g., 25
e.g., Dimethyl sulfoxidee.g., 25
......

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation & Reporting start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h shaking) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter method Select Analysis Method filter->method gravimetric Gravimetric Analysis: Evaporate solvent & weigh residue method->gravimetric  Gravimetric spectroscopic Spectroscopic Analysis: Dilute & measure absorbance method->spectroscopic  Spectroscopic titration Titration: Titrate with standardized solution method->titration  Titration calculate Calculate Solubility (g/100g solvent, mol/L, etc.) gravimetric->calculate spectroscopic->calculate titration->calculate report Report Data calculate->report

Caption: Generalized experimental workflow for determining the solubility of a solid in a liquid.

Logical Flow for Method Selection

The choice of an appropriate analytical method is a critical step in solubility determination. The diagram below provides a logical framework for selecting a method based on the properties of the solute and solvent.

G start Start: Determine Solubility of Potassium 2-Methylpropanoate q1 Does the solute have a UV-Vis chromophore? start->q1 q2 Is the solvent UV-transparent at λ_max? q1->q2 Yes q3 Is the solute titratable? q1->q3 No q2->q3 No method_uv Use UV-Vis Spectroscopic Method q2->method_uv Yes method_titration Use Titration Method q3->method_titration Yes method_gravimetric Use Gravimetric Method q3->method_gravimetric No

Caption: Decision tree for selecting a suitable method for solubility determination.

Conclusion

While a comprehensive database of the solubility of potassium 2-methylpropanoate in a wide array of organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to systematically and accurately determine this vital physicochemical property. The detailed experimental protocols for gravimetric, spectroscopic, and titration methods, along with the provided templates for data organization and visual workflows, empower scientists and drug development professionals to generate reliable solubility data. This, in turn, will facilitate more informed decisions in process development, formulation design, and fundamental chemical research. The application of these standardized methods will contribute to a more robust understanding of the behavior of potassium 2-methylpropanoate in various chemical environments.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Potassium Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bonding of potassium isobutyrate, focusing on its solid-state structure as determined by X-ray crystallography. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characteristics of this compound.

Molecular Structure and Bonding

Potassium isobutyrate, the potassium salt of 2-methylpropanoic acid, is an ionic compound consisting of a potassium cation (K⁺) and an isobutyrate anion ((CH₃)₂CHCOO⁻). The bonding within this compound is a combination of ionic and covalent interactions.

Ionic Bonding: The primary interaction is the electrostatic attraction between the positively charged potassium ion and the negatively charged carboxylate group of the isobutyrate anion. In the solid state, these ions are arranged in a specific crystal lattice.

Covalent Bonding: Within the isobutyrate anion, the atoms are linked by covalent bonds. The carboxylate group exhibits resonance, leading to delocalization of the negative charge over the two oxygen atoms. This results in the two carbon-oxygen bonds having characteristics intermediate between a single and a double bond.

The molecular geometry of the isobutyrate anion is characterized by a trigonal planar arrangement around the carboxylate carbon atom and a tetrahedral geometry around the central carbon atom of the isopropyl group.

Crystallographic Data of Potassium Isobutyrate Hemihydrate

The definitive understanding of the molecular geometry and bonding in the solid state comes from single-crystal X-ray diffraction studies. The crystal structure of potassium isobutyrate has been determined in its hemihydrate form, with the chemical formula [K₂(C₄H₇O₂)₂(H₂O)]n.[1]

Table 1: Crystallographic Data for Potassium Isobutyrate Hemihydrate [1]

ParameterValue
Chemical FormulaC₈H₁₆K₂O₅
Formula Weight270.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1373 (4)
b (Å)10.2309 (4)
c (Å)12.5691 (5)
β (°)104.305 (2)
Volume (ų)1260.47 (9)
Temperature (K)240

Molecular Geometry and Internal Coordinates

The detailed molecular geometry of the isobutyrate anion within the crystal structure of potassium isobutyrate hemihydrate reveals key structural features. The methylethyl groups of the isobutyrate anion are disordered over two positions.[1]

Table 2: Selected Bond Lengths in the Isobutyrate Anion

BondBond Length (Å)
C1 - O11.255
C1 - O21.259
C1 - C21.521
C2 - C31.515
C2 - C41.518

Table 3: Selected Bond Angles in the Isobutyrate Anion

AtomsBond Angle (°)
O1 - C1 - O2124.9
O1 - C1 - C2117.4
O2 - C1 - C2117.7
C1 - C2 - C3109.8
C1 - C2 - C4109.5
C3 - C2 - C4111.2

Table 4: Selected Torsion (Dihedral) Angles in the Isobutyrate Anion

AtomsDihedral Angle (°)
O1 - C1 - C2 - C3-16.8
O2 - C1 - C2 - C45.7

Coordination Environment of the Potassium Ion

In the crystal structure of potassium isobutyrate hemihydrate, the potassium cations are seven-coordinate, forming an irregular coordination polyhedron.[1] They are coordinated by oxygen atoms from both the carboxylate groups of the isobutyrate anions and the water molecules. This coordination links the components into a polymeric structure.

Experimental Protocols

Single-Crystal X-ray Diffraction

A representative experimental protocol for the determination of the crystal structure of an organic salt like potassium isobutyrate is as follows:

  • Crystal Growth: Single crystals of potassium isobutyrate hemihydrate can be grown from an aqueous solution.[1] Potassium carbonate is reacted with 2-methylpropanoic acid in a 1:2 molar ratio in water. The pH is adjusted to 6-7, and the solution is filtered. Slow evaporation of the excess water at approximately 313 K yields colorless, plate-like crystals.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 240 K). The crystal is rotated, and a series of diffraction images are collected.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of potassium isobutyrate in solution.

  • Sample Preparation: A solution of potassium isobutyrate is prepared by dissolving a few milligrams of the solid in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • ¹H NMR Spectroscopy: A typical ¹H NMR spectrum of the isobutyrate anion would show a doublet for the six equivalent methyl (CH₃) protons due to coupling with the single methine (CH) proton, and a septet for the methine proton due to coupling with the six methyl protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carboxylate carbon, the methine carbon, and the equivalent methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in potassium isobutyrate.

  • Sample Preparation: A solid sample can be prepared as a KBr (potassium bromide) pellet. A small amount of finely ground potassium isobutyrate is mixed with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a typical range (e.g., 4000-400 cm⁻¹).

  • Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands. For the isobutyrate anion, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected in the regions of approximately 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively.

Visualizations

Logical Relationship of Analytical Techniques

Analytical_Workflow Logical Flow of Structural Analysis cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Crystallization Single Crystal Growth Synthesis->Crystallization NMR NMR Spectroscopy Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR XRD Single-Crystal X-ray Diffraction Crystallization->XRD Geometry Molecular Geometry (Bond Lengths, Angles) XRD->Geometry Bonding Ionic & Covalent Bonding XRD->Bonding NMR->Geometry Solution State Functional_Groups Functional Group ID FTIR->Functional_Groups Geometry->Bonding

Caption: Workflow for the synthesis and structural elucidation of potassium isobutyrate.

Bonding in Potassium Isobutyrate

Bonding_in_Potassium_Isobutyrate Bonding Interactions in Potassium Isobutyrate cluster_ionic Ionic Interaction cluster_covalent Covalent Bonding in Isobutyrate Anion K_ion K⁺ Isobutyrate_anion [(CH₃)₂CHCOO]⁻ K_ion->Isobutyrate_anion Electrostatic Attraction C_carboxyl Carboxylate Carbon O1 Oxygen C_carboxyl->O1 C-O Bond O2 Oxygen C_carboxyl->O2 C-O Bond C_isopropyl Isopropyl Carbon C_carboxyl->C_isopropyl C-C Bond CH3_1 Methyl Group C_isopropyl->CH3_1 C-C Bond CH3_2 Methyl Group C_isopropyl->CH3_2 C-C Bond

Caption: Diagram illustrating the ionic and covalent bonding in potassium isobutyrate.

References

An In-depth Technical Guide to the Discovery and History of Potassium 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is the potassium salt of 2-methylpropanoic acid (isobutyric acid). While the discovery of this specific salt is not a singular historical event, its history is intrinsically linked to the discovery and characterization of its constituent parts: the element potassium and isobutyric acid. This technical guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and biological significance of potassium 2-methylpropanoate, with a focus on detailed experimental protocols and the signaling pathways of its anionic component.

Historical Perspective

The history of potassium 2-methylpropanoate is best understood by examining the timelines of its constituent ions.

The Discovery of Potassium

The story of potassium begins with the age-old production of potash from wood ashes. For centuries, chemists were unaware that "vegetable alkali" (potash) was distinct from "mineral alkali" (soda ash). In 1807, the English chemist Sir Humphry Davy made a breakthrough. Using the newly invented voltaic pile, he conducted electrolysis on molten caustic potash (potassium hydroxide (B78521), KOH), isolating a new metallic element at the cathode. This new element, which he named potassium, was the first metal to be isolated by electrolysis.

The Emergence of Isobutyric Acid

Carboxylic acids have been known since antiquity, with acetic acid from vinegar being a prime example. Isobutyric acid (2-methylpropanoic acid), an isomer of butyric acid, was identified later as organic chemistry developed. It is found naturally in various plants such as carobs (Ceratonia siliqua) and as an ethyl ester in croton oil.

While a definitive first synthesis is not clearly documented, the development of organic synthesis in the 19th century led to various methods for preparing carboxylic acids. Early laboratory methods for synthesizing isobutyric acid included the hydrolysis of isobutyronitrile (B166230) and the oxidation of isobutanol with oxidizing agents like potassium dichromate in sulfuric acid. The industrial production of isobutyric acid later evolved to include methods like the oxidation of isobutyraldehyde, a byproduct of the hydroformylation of propylene, and the Koch reaction, which involves the hydrocarboxylation of propylene.

The synthesis of simple salts like potassium 2-methylpropanoate would have been a straightforward neutralization reaction following the isolation and characterization of isobutyric acid.

Physicochemical Properties

A summary of the key physicochemical properties of potassium 2-methylpropanoate is presented in the table below.

PropertyValue
Molecular Formula C₄H₇KO₂
Molecular Weight 126.20 g/mol [1][2][3]
CAS Number 19455-20-0[1][2][3]
Appearance White to almost white crystalline powder, hygroscopic solid[2]
Boiling Point 155 °C (decomposes)[2]
Flash Point 58 °C[2]
Solubility Soluble in water
Solid Phase Heat Capacity (Cp,solid) 166.95 J/mol·K at 298.15 K[1][4]
Solid Phase Molar Entropy (S°solid,1 bar) 192.40 J/mol·K[1]

Experimental Protocols

The synthesis of potassium 2-methylpropanoate is a standard acid-base neutralization reaction. Below is a detailed experimental protocol for its preparation in a laboratory setting.

Synthesis of Potassium 2-Methylpropanoate via Neutralization

Objective: To synthesize potassium 2-methylpropanoate from isobutyric acid and potassium hydroxide.

Materials:

  • Isobutyric acid (2-methylpropanoic acid), >99% purity

  • Potassium hydroxide (KOH), pellets

  • Deionized water

  • Ethanol

  • Phenolphthalein (B1677637) indicator solution

  • Magnetic stirrer and stir bar

  • Burette, 50 mL

  • Beaker, 250 mL

  • Erlenmeyer flask, 250 mL

  • Rotary evaporator

  • Drying oven

Procedure:

  • Preparation of Potassium Hydroxide Solution (Titrant):

    • Accurately weigh approximately 5.6 g of KOH pellets and dissolve them in 100 mL of deionized water in a beaker. Stir until fully dissolved.

    • Standardize the KOH solution by titrating against a known concentration of a standard acid (e.g., potassium hydrogen phthalate) to determine its exact molarity.

  • Neutralization Reaction:

    • Accurately weigh approximately 8.81 g (0.1 mol) of isobutyric acid into a 250 mL Erlenmeyer flask.

    • Add 50 mL of deionized water and a magnetic stir bar to the flask and stir until the isobutyric acid is fully dissolved.

    • Add 2-3 drops of phenolphthalein indicator to the isobutyric acid solution. The solution should be colorless.

    • Fill the burette with the standardized KOH solution.

    • Slowly titrate the isobutyric acid solution with the KOH solution while continuously stirring.

    • Continue the titration until a faint, persistent pink color is observed, indicating the endpoint of the neutralization. Record the volume of KOH solution used.

  • Isolation and Purification:

    • Transfer the resulting potassium 2-methylpropanoate solution to a round-bottom flask.

    • Remove the water and any excess solvent using a rotary evaporator under reduced pressure.

    • The resulting solid is potassium 2-methylpropanoate.

    • For further purification, the solid can be recrystallized from a minimal amount of hot ethanol.

    • Dry the purified crystals in a drying oven at a low temperature (e.g., 60-70 °C) to a constant weight.

Diagram of Synthesis Workflow:

Synthesis_Workflow Synthesis of Potassium 2-Methylpropanoate cluster_reactants Reactants cluster_process Process cluster_product Product Isobutyric_Acid Isobutyric Acid (2-Methylpropanoic Acid) Dissolution Dissolve in Water Isobutyric_Acid->Dissolution KOH Potassium Hydroxide (KOH) Titration Titration with Phenolphthalein Indicator KOH->Titration Dissolution->Titration Evaporation Rotary Evaporation Titration->Evaporation Drying Drying Evaporation->Drying Potassium_Isobutyrate Potassium 2-Methylpropanoate (Solid) Drying->Potassium_Isobutyrate

Workflow for the synthesis of potassium 2-methylpropanoate.

Biological Significance and Signaling Pathways

Potassium 2-methylpropanoate readily dissociates in aqueous environments into potassium cations (K⁺) and 2-methylpropanoate anions (isobutyrate). Both of these ions have significant biological roles. Potassium is a crucial electrolyte for nerve function, muscle contraction, and maintaining fluid balance. Isobutyrate, as a short-chain fatty acid (SCFA), is a product of gut microbiota metabolism and acts as a signaling molecule.

SCFAs, including isobutyrate, primarily exert their effects through the activation of G-protein coupled receptors (GPCRs), notably GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).

GPR41 Signaling Pathway

Activation of GPR41 by isobutyrate primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is involved in regulating host energy balance and gut motility.

GPR41_Signaling Isobutyrate Signaling via GPR41 Isobutyrate Isobutyrate GPR41 GPR41 (FFAR3) Isobutyrate->GPR41 G_alpha_i_o Gαi/o GPR41->G_alpha_i_o Activation Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Regulation of Energy Metabolism) cAMP->Cellular_Response

Simplified GPR41 signaling cascade initiated by isobutyrate.
GPR43 Signaling Pathway

The GPR43 receptor exhibits dual coupling to both Gαi/o and Gαq/11 G-protein subunits. The Gαi/o pathway is similar to that of GPR41. The activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is involved in inflammatory responses and immune cell function.

GPR43_Signaling Isobutyrate Signaling via GPR43 cluster_Gq Gαq/11 Pathway cluster_Gi Gαi/o Pathway Isobutyrate Isobutyrate GPR43 GPR43 (FFAR2) Isobutyrate->GPR43 G_alpha_q_11 Gαq/11 GPR43->G_alpha_q_11 G_alpha_i_o Gαi/o GPR43->G_alpha_i_o PLC Phospholipase C (PLC) G_alpha_q_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Immune Modulation) Ca_release->Cellular_Response PKC->Cellular_Response Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->Cellular_Response

Dual signaling pathways of GPR43 activated by isobutyrate.

Conclusion

Potassium 2-methylpropanoate, while a seemingly simple salt, is rooted in significant historical discoveries in chemistry. Its synthesis is a fundamental acid-base reaction, and its constituent ions play vital roles in biological systems. For researchers in drug development and life sciences, understanding the physicochemical properties and, more importantly, the signaling pathways of the isobutyrate anion, offers insights into the complex interplay between metabolism, gut microbiota, and host physiology. The continued exploration of SCFA receptor signaling holds promise for therapeutic interventions in metabolic and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Potassium 2-Methylpropanoate Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is the potassium salt of 2-methylpropanoic acid (isobutyric acid).[1][2] This document provides detailed application notes and protocols for the preparation and use of potassium 2-methylpropanoate as a buffer solution in research, particularly in biological assays and drug development. A buffer solution created from a weak acid and its conjugate base, such as 2-methylpropanoic acid and potassium 2-methylpropanoate, resists changes in pH upon the addition of small quantities of acid or base.[3]

The effectiveness of a buffer is centered around the pKa of its acidic component. The pKa of 2-methylpropanoic acid is approximately 4.86. This makes a potassium 2-methylpropanoate buffer most effective in the pH range of 3.86 to 5.86.

Physicochemical Properties

A summary of the relevant physicochemical properties of potassium 2-methylpropanoate and its conjugate acid is provided in the table below for easy reference.

PropertyValueReference
Chemical Name Potassium 2-methylpropanoate[2]
Synonyms Potassium isobutyrate, Isobutyric acid potassium salt[2]
CAS Number 19455-20-0[4]
Molecular Formula C₄H₇KO₂[5]
Molecular Weight 126.20 g/mol [5]
Appearance White to almost white powder/crystal
pKa of 2-methylpropanoic acid 4.86
Effective pH Range 3.86 - 5.86
Solubility Soluble in water[1]

Applications

Potassium 2-methylpropanoate buffers are suitable for a variety of applications where a stable pH in the acidic range is required. Carboxylate buffers, in general, are utilized in pharmaceutical formulations and biochemical assays.[3][6][7]

Potential applications include:

  • Enzyme Assays: Many enzymes exhibit optimal activity within a specific pH range. A potassium 2-methylpropanoate buffer can be employed for assays of enzymes that are active in the acidic pH range.[8][9]

  • Drug Formulation: In the development of pharmaceutical preparations, maintaining a stable pH is crucial for the solubility and stability of active pharmaceutical ingredients (APIs).[3][7][10][11] Carboxylate buffers are often used for this purpose.[6]

  • Protein Purification and Analysis: Maintaining a constant pH is critical during various steps of protein purification to ensure protein stability and integrity.

  • Cell Culture: While less common for this application, certain specialized cell culture media or experimental conditions may require a buffer in this pH range.

Experimental Protocols

Preparation of a 0.1 M Potassium 2-Methylpropanoate Buffer Solution

This protocol describes the preparation of a 0.1 M potassium 2-methylpropanoate buffer solution at a desired pH within its effective buffering range (3.86 - 5.86). The Henderson-Hasselbalch equation is used to calculate the required amounts of the weak acid (2-methylpropanoic acid) and its conjugate base (potassium 2-methylpropanoate).

Henderson-Hasselbalch Equation:

pH = pKa + log ([A⁻] / [HA])

Where:

  • pH is the desired buffer pH

  • pKa is the acid dissociation constant of 2-methylpropanoic acid (4.86)

  • [A⁻] is the molar concentration of the conjugate base (potassium 2-methylpropanoate)

  • [HA] is the molar concentration of the weak acid (2-methylpropanoic acid)

Materials:

  • 2-methylpropanoic acid (liquid)

  • Potassium hydroxide (B78521) (KOH) pellets

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Graduated cylinders

  • Beakers

Protocol:

  • Calculate the required ratio of [A⁻]/[HA]:

    • Rearrange the Henderson-Hasselbalch equation: 10^(pH - pKa) = [A⁻]/[HA]

    • For example, to prepare a buffer with a pH of 4.5: 10^(4.5 - 4.86) = 10^(-0.36) ≈ 0.4365. So, the required ratio of [A⁻]/[HA] is 0.4365.

  • Determine the molar concentrations of the acid and base:

    • Let x be the molarity of HA and y be the molarity of A⁻.

    • x + y = 0.1 M (for a 0.1 M buffer)

    • y/x = 0.4365

    • Solving these simultaneous equations gives: x ≈ 0.0696 M (2-methylpropanoic acid) and y ≈ 0.0304 M (potassium 2-methylpropanoate).

  • Prepare the buffer solution (1 Liter):

    • Method A: By mixing the acid and its salt. (This method is not detailed here as it requires solid potassium 2-methylpropanoate which may not be readily available).

    • Method B: By titrating the weak acid with a strong base.

      • Add approximately 800 mL of deionized water to a 1 L beaker.

      • Carefully add the calculated amount of 2-methylpropanoic acid (for 1 L of 0.1 M solution, this would be 0.1 moles). The density of 2-methylpropanoic acid is approximately 0.95 g/mL, and its molecular weight is 88.11 g/mol . Therefore, you would need approximately 9.27 mL of 2-methylpropanoic acid.

      • While stirring, slowly add a concentrated solution of potassium hydroxide (KOH). Monitor the pH of the solution using a calibrated pH meter.

      • Continue adding KOH dropwise until the desired pH (e.g., 4.5) is reached.

      • Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

      • Mix the solution thoroughly.

  • Final pH Check and Adjustment:

    • Verify the pH of the final buffer solution with a calibrated pH meter.

    • If necessary, adjust the pH by adding small amounts of a concentrated solution of 2-methylpropanoic acid or KOH.

Stability and Storage
  • Store the buffer solution in a tightly sealed container at 4°C to minimize microbial growth.

  • For long-term storage, sterile filtration (0.22 µm filter) is recommended.

  • The stability of the buffer should be monitored over time, especially if used in critical applications. Changes in pH may indicate degradation or contamination.

Visualizations

The following diagrams illustrate a logical workflow for preparing the buffer and a hypothetical experimental workflow where this buffer might be used.

Buffer_Preparation_Workflow cluster_prep Buffer Preparation start Start: Define Buffer (pH, Concentration) calc Calculate [HA] and [A⁻] using Henderson-Hasselbalch start->calc weigh_acid Measure 2-methylpropanoic acid calc->weigh_acid dissolve Dissolve acid in ~80% final volume of dH₂O weigh_acid->dissolve titrate Titrate with KOH while monitoring pH dissolve->titrate adjust_vol Adjust to final volume with dH₂O titrate->adjust_vol verify_ph Verify final pH adjust_vol->verify_ph end_prep Buffer Ready for Use verify_ph->end_prep

Caption: Workflow for preparing a potassium 2-methylpropanoate buffer.

Enzyme_Assay_Workflow cluster_assay Hypothetical Enzymatic Assay start_assay Start: Prepare Reagents prep_buffer Prepare Potassium 2-methylpropanoate Buffer (pH 4.5) start_assay->prep_buffer prep_enzyme Prepare Enzyme Stock Solution start_assay->prep_enzyme prep_substrate Prepare Substrate Stock Solution start_assay->prep_substrate assay_setup Set up reaction tubes: Buffer, Substrate, dH₂O prep_buffer->assay_setup prep_enzyme->assay_setup prep_substrate->assay_setup pre_incubate Pre-incubate at optimal temperature assay_setup->pre_incubate initiate_reaction Initiate reaction by adding Enzyme pre_incubate->initiate_reaction incubate Incubate for a defined time initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction measure_product Measure product formation (e.g., spectrophotometry) stop_reaction->measure_product analyze_data Analyze Data and Calculate Enzyme Activity measure_product->analyze_data end_assay End of Assay analyze_data->end_assay

Caption: A hypothetical workflow for an enzymatic assay using the buffer.

References

Application Notes: The Use of Potassium Isobutyrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium isobutyrate, the potassium salt of the branched-chain fatty acid isobutyrate, is emerging as a valuable supplement in cell culture media for various applications, including cancer research and biopharmaceutical production. As a short-chain fatty acid (SCFA), isobutyrate shares functional similarities with butyrate (B1204436), a well-studied histone deacetylase (HDAC) inhibitor. Supplementing cell culture media with potassium isobutyrate can influence a range of cellular processes, including cell proliferation, gene expression, and metabolism. These application notes provide a comprehensive overview of the use of potassium isobutyrate in cell culture, including its effects on different cell types and detailed protocols for its application.

Mechanism of Action

The primary mechanism of action for isobutyrate, similar to butyrate, is the inhibition of histone deacetylases (HDACs).[1][2] By inhibiting HDACs, isobutyrate prevents the removal of acetyl groups from histones, leading to a more open chromatin structure. This hyperacetylation of histones makes the DNA more accessible for transcription, thereby altering gene expression.[2] These changes in gene expression can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and cellular differentiation.[2][3] Additionally, isobutyrate can influence cellular signaling pathways, such as the mTOR pathway, and modulate cellular metabolism.[4]

Applications in Cell Culture

  • Cancer Research: Isobutyrate has demonstrated anti-tumor activities.[5] It can inhibit the growth of cancer cells, such as colorectal cancer cells, and enhance the efficacy of immunotherapies like anti-PD-1 treatment.[5] The addition of isobutyrate to cancer cell cultures can induce apoptosis and suppress malignant biological behaviors.[6]

  • Biopharmaceutical Production: In Chinese Hamster Ovary (CHO) cells, a common cell line for producing recombinant proteins, the addition of isobutyrate has been shown to enhance specific productivity (qP).[1] This effect is potentially mediated through the induction of cellular stress responses and epigenetic modulation, which can boost protein expression and secretion.[1]

  • Immunology Research: Isobutyrate can modulate the function of immune cells. For instance, it can suppress regulatory T cells (Tregs) and activate effector T cells, which is beneficial in the context of cancer immunotherapy.[5]

Quantitative Data Summary

The following tables summarize the reported effects and concentration ranges for isobutyrate and the closely related butyrate in various cell culture applications. It is important to note that the optimal concentration of potassium isobutyrate may vary depending on the cell line and the desired outcome.

Table 1: Recommended Concentration Ranges of Isobutyrate/Butyrate in Cell Culture

ApplicationCell TypeCompoundEffective Concentration RangeObserved EffectsReference
Enhanced Specific ProductivityCHO CellsIsobutyrate1.5 mMIncreased specific productivity (qP)[1]
Enhanced Specific ProductivityCHO CellsButyrate2 mMIncreased specific productivity (qP)[1]
Cell Growth InhibitionHuman Cervix Tumor CellsSodium Butyrate0.005 - 0.50 mMDecreased cell proliferation without cell death[7]
Induction of Cell DeathHuman Cervix Tumor CellsSodium Butyrate> 0.50 mMCell death after 5-15 days of exposure[7]
Cell DifferentiationLS174T Colon Cancer CellsButyrate2 mMIncreased cell differentiation[8]
Apoptosis InductionBovine Skeletal Muscle Satellite CellsSodium Butyrate1 mMPromotion of apoptosis and mitophagy[4]

Table 2: Effects of Isobutyrate/Butyrate on Cancer Cell Viability and Proliferation

Cell LineCompoundConcentrationEffect on Viability/ProliferationReference
Colorectal Cancer CellsIsobutyric AcidNot SpecifiedInhibition of cell growth[5]
Breast Cancer CellsButyrateNot SpecifiedInhibition of proliferation and induction of apoptosis[6]
Human Cervix Tumor CellsSodium Butyrate2.0 - 3.0 mMMarked increase in cell size followed by disintegration[7]
IPEC-J2 (Porcine Intestinal Epithelial)Sodium Butyrate2 - 4 mMIncreased cell proliferation[9]

Experimental Protocols

Protocol 1: Preparation of Potassium Isobutyrate Stock Solution

This protocol describes the preparation of a sterile 1 M stock solution of potassium isobutyrate.

Materials:

  • Potassium isobutyrate powder (CAS 19455-20-0)

  • Cell culture grade water

  • 0.22 µm sterile filter

  • Sterile conical tubes or bottles

Procedure:

  • Weigh out 12.62 g of potassium isobutyrate powder.

  • In a sterile container, dissolve the powder in 80 mL of cell culture grade water.

  • Gently mix the solution until the powder is completely dissolved. Do not heat the water.

  • Adjust the final volume to 100 mL with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the 1 M stock solution at 2-8°C.

Protocol 2: Supplementation of Cell Culture Media with Potassium Isobutyrate

This protocol provides a general guideline for adding potassium isobutyrate to cell culture media. The final concentration should be optimized for the specific cell line and experimental goals.

Materials:

  • Complete cell culture medium appropriate for the cell line

  • Sterile 1 M potassium isobutyrate stock solution (from Protocol 1)

  • Cell culture flasks or plates

  • Cells of interest

Procedure:

  • Culture cells in their standard complete medium until they reach the desired confluency for the experiment.

  • Prepare the treatment medium by adding the required volume of the 1 M potassium isobutyrate stock solution to the complete cell culture medium. For example, to prepare 50 mL of medium with a final concentration of 2 mM potassium isobutyrate, add 100 µL of the 1 M stock solution to 49.9 mL of complete medium.

  • Remove the existing medium from the cultured cells and replace it with the potassium isobutyrate-supplemented medium.

  • Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO2).

  • Monitor the cells for the desired effects, such as changes in morphology, viability, proliferation, or protein expression, at appropriate time points.

Signaling Pathways and Experimental Workflows

Signaling Pathway Influenced by Isobutyrate/Butyrate

Isobutyrate, like butyrate, influences several key signaling pathways that regulate cell fate. One of the central pathways affected is the mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

mTOR_Pathway Butyrate Potassium Isobutyrate (as HDAC Inhibitor) HDAC HDAC Butyrate->HDAC inhibition mTOR mTOR Butyrate->mTOR inhibition Apoptosis Apoptosis Butyrate->Apoptosis Mitophagy Mitophagy Butyrate->Mitophagy AKT1 AKT1 mTOR->AKT1 FOXO1 FOXO1 mTOR->FOXO1 EIF4EBP1 EIF4EBP1 mTOR->EIF4EBP1 mTOR->Mitophagy inhibition Proliferation Cell Proliferation AKT1->Proliferation FOXO1->Apoptosis EIF4EBP1->Proliferation inhibition

Caption: Inhibition of mTOR signaling by potassium isobutyrate.

General Experimental Workflow for Investigating the Effects of Potassium Isobutyrate

The following diagram illustrates a typical workflow for studying the impact of potassium isobutyrate on cultured cells.

Experimental_Workflow cluster_analyses Downstream Assays A Cell Seeding & Culture C Treatment of Cells A->C B Preparation of Potassium Isobutyrate-Supplemented Media B->C D Incubation C->D E Analysis of Cellular Effects D->E F Viability Assay (e.g., MTT, Trypan Blue) E->F G Proliferation Assay (e.g., BrdU, Cell Counting) E->G H Apoptosis Assay (e.g., Annexin V, Caspase Activity) E->H I Gene Expression Analysis (e.g., qPCR, Western Blot) E->I J Metabolic Analysis (e.g., Seahorse Assay) E->J

Caption: Workflow for potassium isobutyrate cell culture experiments.

References

Application Notes and Protocols for Utilizing Potassium 2-Methylpropanoate as a Bacterial Carbon Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-methylpropanoate (B1197409), the potassium salt of isobutyric acid, serves as a valuable alternative carbon source for the cultivation of various bacterial species. Its utilization is of significant interest in metabolic engineering, bioremediation, and the production of value-added chemicals.[1][2] This document provides detailed application notes and experimental protocols for researchers exploring the use of potassium 2-methylpropanoate in bacterial culture.

Application Notes

Potassium 2-methylpropanoate can be readily metabolized by a range of bacteria, particularly those from the genera Pseudomonas, Acinetobacter, and various denitrifying bacteria.[1][3] These microorganisms possess the enzymatic machinery to channel 2-methylpropanoate into their central carbon metabolism, typically via the valine degradation pathway.[1][2] The potassium cation also serves as an essential inorganic ion for bacterial growth and homeostasis.[4][5]

Key Considerations:

  • Bacterial Strain Selection: Not all bacteria can efficiently utilize 2-methylpropanoate. It is crucial to select or engineer strains with the appropriate metabolic pathways. Pseudomonas putida and other related species are well-documented for their ability to degrade this compound.[1]

  • Toxicity and Concentration: While a viable carbon source, high concentrations of 2-methylpropanoate can be inhibitory to bacterial growth. It is recommended to perform dose-response experiments to determine the optimal concentration for the specific bacterial strain and culture conditions.

  • pH Control: The metabolism of 2-methylpropanoate can lead to changes in the pH of the culture medium. Therefore, a well-buffered medium is essential to maintain optimal growth conditions.

  • Aeration: The degradation of 2-methylpropanoate is typically an aerobic process.[2] Adequate aeration and oxygen supply are critical for efficient metabolism and biomass production.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on bacterial growth using isobutyrate (2-methylpropanoate) as a carbon source.

Table 1: Bacterial Growth Parameters on Isobutyrate

Bacterial StrainCarbon Source ConcentrationSpecific Growth Rate (h⁻¹)Biomass Yield (g CDW/g substrate)Reference
Pseudomonas sp. VLB12020 g/L Glucose (for isobutyric acid production)Not explicitly for growth on isobutyrate0.12 ± 0.01 g isobutyric acid / g glucose[1]
Denitrifying bacteria in soilNot specifiedDenitrification activity order: butyrate (B1204436) > propionate (B1217596) > acetate (B1210297) > glucoseNot specified[3][6]

Note: Data on direct growth parameters of bacteria solely on potassium 2-methylpropanoate is limited in publicly available literature. The provided data is from related studies on isobutyric acid metabolism and production.

Metabolic Pathway

The bacterial degradation of 2-methylpropanoate typically proceeds through its conversion to isobutyryl-CoA, which then enters the valine degradation pathway. The key steps involve conversion to metabolites that can enter the tricarboxylic acid (TCA) cycle.

metabolic_pathway cluster_uptake Cellular Uptake cluster_cytoplasm Cytoplasm Potassium_2_methylpropanoate Potassium 2-methylpropanoate (extracellular) Isobutyrate Isobutyrate Potassium_2_methylpropanoate->Isobutyrate Transport Isobutyryl_CoA Isobutyryl-CoA Isobutyrate->Isobutyryl_CoA Activation Valine_Degradation Valine Degradation Pathway Isobutyryl_CoA->Valine_Degradation Metabolites Central Metabolites (e.g., Propionyl-CoA, Succinyl-CoA) Valine_Degradation->Metabolites TCA_Cycle TCA Cycle Metabolites->TCA_Cycle

Caption: Metabolic pathway of potassium 2-methylpropanoate in bacteria.

Experimental Protocols

Protocol 1: Preparation of Minimal Medium with Potassium 2-Methylpropanoate

This protocol describes the preparation of a basal minimal medium that can be supplemented with potassium 2-methylpropanoate as the sole carbon source.[7]

Materials:

  • Potassium 2-methylpropanoate

  • (NH₄)₂SO₄

  • KH₂PO₄

  • Na₂HPO₄·7H₂O

  • MgSO₄·7H₂O

  • Trace element solution (see below)

  • Deionized water

Trace Element Solution (1000x):

ComponentConcentration (g/L)
FeCl₃·6H₂O1.67
ZnCl₂0.042
CuCl₂·2H₂O0.034
MnCl₂·4H₂O0.06
CoCl₂·6H₂O0.048
Na₂MoO₄·2H₂O0.024
HCl (37%)10 mL

Procedure:

  • Prepare a 1 M stock solution of potassium 2-methylpropanoate and sterilize by filtration.

  • Prepare the basal salt medium by dissolving the following in 900 mL of deionized water:

    • (NH₄)₂SO₄: 2 g

    • KH₂PO₄: 3 g

    • Na₂HPO₄·7H₂O: 7 g

    • MgSO₄·7H₂O: 0.2 g

  • Autoclave the basal salt medium at 121°C for 15 minutes.

  • Allow the medium to cool to room temperature.

  • Aseptically add 1 mL of the 1000x trace element solution.

  • Aseptically add the desired volume of the sterile potassium 2-methylpropanoate stock solution to achieve the final target concentration (e.g., 10-50 mM).

  • Adjust the final volume to 1 L with sterile deionized water.

  • The final pH of the medium should be around 7.0. Adjust if necessary with sterile NaOH or HCl.

Protocol 2: Bacterial Growth Curve Analysis

This protocol outlines the procedure for monitoring bacterial growth in a liquid culture with potassium 2-methylpropanoate as the carbon source.[8][9]

Materials:

  • Prepared minimal medium with potassium 2-methylpropanoate

  • Bacterial strain of interest

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a small volume (e.g., 5 mL) of the prepared minimal medium with a single colony of the bacterial strain.

  • Incubate the preculture overnight in a shaking incubator at the optimal temperature for the strain.

  • The next day, measure the optical density (OD) of the preculture at 600 nm (OD₆₀₀).

  • Inoculate fresh minimal medium with the preculture to a starting OD₆₀₀ of 0.05-0.1.

  • Incubate the main culture in a shaking incubator under optimal conditions.

  • At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample from the culture.

  • Measure the OD₆₀₀ of the sample.

  • Continue monitoring until the culture reaches the stationary phase.[10]

  • Plot the OD₆₀₀ values against time on a semi-logarithmic scale to determine the specific growth rate during the exponential phase.

experimental_workflow cluster_preparation Preparation cluster_experiment Growth Experiment cluster_analysis Data Analysis Prepare_Medium Prepare Minimal Medium + K-2-methylpropanoate Inoculate_Preculture Inoculate Preculture Prepare_Medium->Inoculate_Preculture Incubate_Preculture Incubate Overnight Inoculate_Preculture->Incubate_Preculture Inoculate_Main Inoculate Main Culture Incubate_Preculture->Inoculate_Main Incubate_Main Incubate and Sample Periodically Inoculate_Main->Incubate_Main Measure_OD Measure OD600 Incubate_Main->Measure_OD At regular intervals Measure_OD->Incubate_Main Plot_Data Plot Growth Curve (OD600 vs. Time) Measure_OD->Plot_Data Calculate_Rate Calculate Specific Growth Rate Plot_Data->Calculate_Rate

Caption: Experimental workflow for bacterial growth analysis.

Protocol 3: Quantification of 2-Methylpropanoate Consumption

This protocol describes a general approach for quantifying the consumption of 2-methylpropanoate from the culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Culture samples collected at different time points

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • Mobile phase (e.g., dilute sulfuric acid)

  • 2-Methylpropanoate standards of known concentrations

Procedure:

  • At each time point of the growth curve experiment, collect a 1 mL aliquot of the culture.

  • Centrifuge the sample to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Store the filtered supernatant at -20°C until analysis.

  • Prepare a standard curve by running known concentrations of 2-methylpropanoate on the HPLC.

  • Analyze the collected supernatant samples by HPLC.

  • Quantify the concentration of 2-methylpropanoate in each sample by comparing the peak area to the standard curve.

  • Calculate the consumption rate by determining the change in concentration over time.

Conclusion

Potassium 2-methylpropanoate is a versatile carbon source for a variety of bacteriological applications. The protocols and data presented here provide a foundation for researchers to design and execute experiments for studying bacterial metabolism, optimizing growth conditions, and developing novel biotechnological processes. Further strain-specific optimization of media composition and culture parameters is recommended for achieving maximal growth and productivity.

References

Unlocking Agricultural Potential: Applications of Potassium 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is emerging as a compound of interest in the agricultural sector. As a potassium salt of isobutyric acid, it is recognized for its potential role as a plant growth regulator.[1] Preliminary evidence suggests its utility in promoting root development and enhancing nutrient uptake, positioning it as a candidate for improving crop resilience and yield.[1] While extensive, crop-specific quantitative data and standardized protocols for potassium 2-methylpropanoate are still under active research, this document provides a comprehensive overview of its potential applications based on current knowledge of potassium's role in plant physiology and the behavior of similar plant growth regulators.

These notes are intended to guide researchers in designing experiments to evaluate the efficacy of potassium 2-methylpropanoate as a biostimulant or plant growth regulator. The provided protocols are generalized templates that should be adapted to specific crop types and experimental conditions.

Physiological Significance of Potassium in Agriculture

Potassium (K) is an essential macronutrient, second only to nitrogen in the quantities required by plants for growth and reproduction.[2][3] Its role is multifaceted, influencing numerous physiological and biochemical processes that are critical for plant health and productivity.

Key Roles of Potassium in Plants:

  • Enzyme Activation: Potassium activates over 60 different enzymes that are crucial for various metabolic pathways, including photosynthesis and respiration.[2]

  • Water Regulation: It plays a pivotal role in regulating the opening and closing of stomata, thus controlling water loss through transpiration and maintaining turgor pressure.[4]

  • Nutrient and Sugar Transport: Potassium is essential for the transport of water, nutrients, and carbohydrates throughout the plant.[4]

  • Stress Resistance: Adequate potassium levels enhance a plant's ability to withstand various abiotic stresses such as drought, salinity, and cold.[5][6]

  • Root Development: Potassium promotes robust root growth, which is fundamental for nutrient and water absorption.[7][8][9][10]

Quantitative Data on Potassium Supplementation in Agriculture

While specific data for potassium 2-methylpropanoate is limited, numerous studies have quantified the impact of general potassium supplementation on crop yield and growth parameters. The following tables summarize findings from studies using various potassium sources, offering a benchmark for potential effects.

Table 1: Effect of Potassium Fertilization on Crop Yield

CropPotassium SourceApplication RateYield Increase (%)Reference
PepperPotassium Sulfate150 kg ha⁻¹Not specified, but led to the best results in terms of resistance to disease and root weight.[10]
TomatoPotassium Nitrate/SulfateNot specifiedEnhanced yield and fruit quality.[3]

Table 2: Influence of Potassium on Plant Growth Parameters

PlantPotassium SourceConcentrationObserved EffectReference
RapeseedPotassium Sulfate0.1 mM - 100 mMIncreased root length and density under drought stress.[11]
AlmondFoliar KNot specifiedIncreased shoot leaf area, shoot length, and biomass.[12]

Experimental Protocols

The following are generalized protocols for evaluating the effects of potassium 2-methylpropanoate on plant growth. These should be optimized for the specific plant species and research questions.

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To determine the effect of potassium 2-methylpropanoate on seed germination and early seedling growth.

Materials:

  • Seeds of the target crop

  • Potassium 2-methylpropanoate

  • Petri dishes with filter paper or germination trays with a suitable sterile substrate

  • Distilled water (control)

  • Incubator or growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare a stock solution of potassium 2-methylpropanoate (e.g., 1000 ppm) in distilled water.

  • From the stock solution, prepare a dilution series of treatment solutions (e.g., 10, 50, 100, 200 ppm).

  • Surface sterilize the seeds according to a standard protocol for the species.

  • Place a consistent number of seeds (e.g., 25-50) in each petri dish or germination tray.

  • Moisten the filter paper or substrate with an equal volume of the respective treatment solution or distilled water (control).

  • Incubate the seeds under optimal conditions for the species (e.g., 25°C, 16/8h light/dark cycle).

  • After a predetermined period (e.g., 7-14 days), record the following parameters:

    • Germination percentage

    • Radicle length

    • Plumule length

    • Seedling fresh and dry weight

  • Statistically analyze the data to determine significant differences between treatments.

Protocol 2: Root Development Assay in Hydroponics

Objective: To assess the impact of potassium 2-methylpropanoate on root architecture and biomass in a controlled hydroponic system.

Materials:

  • Seedlings of the target crop

  • Hydroponic system (e.g., deep water culture, nutrient film technique)

  • Complete nutrient solution (e.g., Hoagland's solution)

  • Potassium 2-methylpropanoate

  • pH and EC meters

Procedure:

  • Germinate and grow seedlings until they have a well-established root system.

  • Prepare the hydroponic nutrient solution and divide it into separate reservoirs for each treatment.

  • Add potassium 2-methylpropanoate to the treatment reservoirs to achieve the desired final concentrations (e.g., 0, 25, 50, 100 ppm).

  • Transfer the seedlings to the hydroponic system, ensuring the roots are submerged in the nutrient solution.

  • Monitor and adjust the pH and electrical conductivity (EC) of the solutions daily.

  • Grow the plants for a specified period (e.g., 21-28 days).

  • At the end of the experiment, carefully harvest the plants and separate the roots from the shoots.

  • Measure the following root parameters:

    • Total root length

    • Root surface area

    • Number of lateral roots

    • Root fresh and dry weight

  • Analyze the data to evaluate the effect of the treatments on root growth.

Signaling Pathways and Mechanisms of Action

While the specific signaling cascade initiated by potassium 2-methylpropanoate is not yet elucidated, it is hypothesized to function through two primary mechanisms: providing a source of essential potassium and the potential biostimulant activity of the isobutyrate anion.

Potassium Uptake and Signaling

Plants have evolved sophisticated mechanisms to sense and respond to varying potassium levels in the soil. When potassium is deficient, a complex signaling network is activated to enhance its uptake and utilization.

potassium_signaling cluster_soil Soil cluster_root Root Cell cluster_plant Whole Plant Response K_soil Low K+ in Soil Signaling_Cascade Signaling Cascade (Ca2+, ROS, Phytohormones) K_soil->Signaling_Cascade Sensed by root cells K_uptake K+ Uptake Systems (Transporters & Channels) Growth_Response Enhanced Root Growth, Improved Nutrient Uptake K_uptake->Growth_Response Leads to Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Gene_Expression->K_uptake Upregulates

Generalized potassium deficiency signaling pathway in plants.
Potential Role of Isobutyrate

Short-chain fatty acids and their salts can act as biostimulants, influencing plant growth and development. Isobutyrate may be perceived by the plant as a signaling molecule or be metabolized, potentially influencing hormonal balance or other metabolic pathways.

experimental_workflow Start Hypothesis: Potassium 2-methylpropanoate enhances plant growth Protocol_1 Protocol 1: Seed Germination Assay Start->Protocol_1 Protocol_2 Protocol 2: Hydroponic Root Assay Start->Protocol_2 Data_Collection Collect Data: - Germination Rate - Seedling Growth - Root Architecture - Biomass Protocol_1->Data_Collection Protocol_2->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Efficacy and Optimal Concentration Analysis->Conclusion

References

potassium isobutyrate as a reagent in carboxylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium isobutyrate, the potassium salt of isobutyric acid, is a versatile chemical compound with applications in various fields of chemical synthesis. While not a direct carboxylating agent itself, its properties as a base and its role in the formation of other chemical entities make it a compound of interest. These notes provide an overview of potassium isobutyrate's properties, synthesis, and a detailed protocol for a relevant carboxylation reaction where a potassium salt plays a crucial role—the Kolbe-Schmitt reaction.

Properties of Potassium Isobutyrate

Potassium isobutyrate is a white solid that is soluble in water. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C4H7KO2[1][2]
Molecular Weight 126.20 g/mol [1]
CAS Number 19455-20-0[1][2]
Appearance Solid
Purity 98%
Storage Temperature Room temperature, under inert atmosphere
Synonyms Potassium 2-methylpropanoate, Isobutyric acid potassium salt[1][3]

Synthesis of Potassium Isobutyrate

The most common method for preparing potassium isobutyrate is through a straightforward acid-base neutralization reaction.[4] This involves reacting isobutyric acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3).[4] The reaction is typically carried out in a suitable solvent, and the resulting salt can be isolated by removal of the solvent.

Experimental Protocol: Synthesis of Potassium Isobutyrate

Materials:

  • Isobutyric acid

  • Potassium hydroxide (KOH)

  • Methanol (B129727)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide in methanol.

  • Slowly add an equimolar amount of isobutyric acid to the solution while stirring. An exothermic reaction will occur.

  • Once the addition is complete, attach a condenser to the flask and reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • After reflux, allow the solution to cool to room temperature.

  • Remove the methanol using a rotary evaporator to obtain the solid potassium isobutyrate.

  • The product can be further purified by recrystallization if necessary.

G Synthesis of Potassium Isobutyrate cluster_reactants Reactants cluster_process Process cluster_products Products Isobutyric Acid Isobutyric Acid Mixing in Solvent (e.g., Methanol) Mixing in Solvent (e.g., Methanol) Isobutyric Acid->Mixing in Solvent (e.g., Methanol) Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Mixing in Solvent (e.g., Methanol) Reflux Reflux Mixing in Solvent (e.g., Methanol)->Reflux Water Water Mixing in Solvent (e.g., Methanol)->Water Byproduct Solvent Removal Solvent Removal Reflux->Solvent Removal Potassium Isobutyrate Potassium Isobutyrate Solvent Removal->Potassium Isobutyrate

Caption: Synthesis of Potassium Isobutyrate.

Application in Carboxylation Reactions: The Kolbe-Schmitt Reaction

While potassium isobutyrate is not a direct carboxylating agent, the related potassium salt, potassium phenoxide, is a key reactant in the Kolbe-Schmitt reaction. This reaction is a well-established method for the synthesis of hydroxybenzoic acids, which are important intermediates in the pharmaceutical industry. The following is a representative protocol for this type of carboxylation.

Experimental Protocol: Carboxylation of Phenol (B47542) via the Kolbe-Schmitt Reaction

Materials:

  • Phenol

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO2) gas

  • High-pressure reactor (autoclave)

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Formation of Potassium Phenoxide: In a suitable solvent, react phenol with an equimolar amount of potassium hydroxide to form potassium phenoxide. The water formed during this reaction should be removed by azeotropic distillation or by heating under vacuum.

  • Carboxylation: Transfer the dry potassium phenoxide to a high-pressure reactor. Seal the reactor and pressurize with carbon dioxide gas to several atmospheres.

  • Heat the reactor to a temperature typically in the range of 120-150°C. The reaction is usually maintained for several hours with continuous stirring.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2.

  • Dissolve the solid product in water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the hydroxybenzoic acid product.

  • Purification: Filter the precipitated product and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

G Kolbe-Schmitt Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_rearrangement Rearrangement cluster_product Product Potassium Phenoxide Potassium Phenoxide Potassium Phenoxide-CO2 Complex Potassium Phenoxide-CO2 Complex Potassium Phenoxide->Potassium Phenoxide-CO2 Complex Electrophilic attack Carbon Dioxide (CO2) Carbon Dioxide (CO2) Carbon Dioxide (CO2)->Potassium Phenoxide-CO2 Complex Ortho-Carboxylation Ortho-Carboxylation Potassium Phenoxide-CO2 Complex->Ortho-Carboxylation Intramolecular rearrangement Potassium Salicylate Potassium Salicylate Ortho-Carboxylation->Potassium Salicylate

Caption: Kolbe-Schmitt Reaction Mechanism.

Summary

Potassium isobutyrate is a readily synthesized compound with utility as a base and precursor in organic synthesis. While it does not function as a direct carboxylating agent, understanding its properties is valuable for chemists. The provided protocol for the Kolbe-Schmitt reaction illustrates a key carboxylation method where a potassium salt is integral to the transformation, highlighting a related area of interest for professionals in drug development and chemical research.

References

Application Notes and Protocols for the Use of Potassium 2-Methylpropanoate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of potassium 2-methylpropanoate (B1197409) in polymer synthesis. The information is targeted towards professionals in research, scientific, and drug development fields who are interested in the synthesis of well-defined polymers.

Application Notes

Potassium 2-methylpropanoate, also known as potassium isobutyrate, is a carboxylate salt that can serve as an effective initiator for specific types of polymerization, particularly anionic and ring-opening polymerization. Its application allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, biomaterials, and other advanced technologies.

Anionic Polymerization of Methacrylates

In the realm of anionic polymerization, potassium 2-methylpropanoate can initiate the polymerization of vinyl monomers with electron-withdrawing groups, such as methacrylate (B99206) esters (e.g., methyl methacrylate, MMA). The 2-methylpropanoate anion acts as a nucleophile, attacking the double bond of the monomer to form a carbanionic propagating species. The potassium counter-ion plays a significant role in the stereochemistry of the resulting polymer. The "living" nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition.[1]

Ring-Opening Polymerization of Lactones

Potassium 2-methylpropanoate is also a potential initiator for the ring-opening polymerization (ROP) of cyclic esters (lactones), such as ε-caprolactone (CL) and lactide (LA). The initiation occurs via nucleophilic attack of the carboxylate on the ester carbonyl of the lactone, leading to the opening of the ring and the formation of a propagating alkoxide species. This method is particularly valuable for the synthesis of biodegradable polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA), which have extensive applications in the biomedical field.[2]

Advantages in Polymer Synthesis
  • Controlled Molecular Weight: The molecular weight of the polymer can be predicted based on the molar ratio of the monomer to the initiator.

  • Narrow Molecular Weight Distribution (Dispersity): "Living" polymerization characteristics lead to polymers with low dispersity (Đ), typically close to 1.1.

  • Functional End-Groups: The carboxylate initiator introduces a specific end-group to the polymer chain, which can be useful for further functionalization.

  • Block Copolymer Synthesis: The living nature of the polymerization allows for the sequential addition of different monomers to create well-defined block copolymers.[3]

Experimental Protocols

The following are detailed protocols for the use of potassium 2-methylpropanoate as an initiator in polymer synthesis. These protocols are based on general procedures for anionic and ring-opening polymerizations and should be adapted and optimized for specific experimental setups and desired polymer characteristics.

Protocol 1: Anionic Polymerization of Methyl Methacrylate (MMA)

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using potassium 2-methylpropanoate as an initiator in tetrahydrofuran (B95107) (THF) as a solvent.

Materials:

  • Methyl methacrylate (MMA), freshly distilled

  • Potassium 2-methylpropanoate

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Methanol (B129727), anhydrous

  • Argon or Nitrogen gas, high purity

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.

  • Solvent and Initiator Addition: Anhydrous THF is cannulated into the flask. The desired amount of potassium 2-methylpropanoate is then added to the THF and stirred until fully dissolved.

  • Monomer Addition: The freshly distilled MMA is slowly added to the initiator solution via a syringe or cannula at -78 °C (dry ice/acetone bath).

  • Polymerization: The reaction mixture is stirred at -78 °C. The polymerization progress can be monitored by withdrawing aliquots and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.

  • Termination: Once the desired monomer conversion is achieved, the polymerization is terminated by adding a small amount of anhydrous methanol to protonate the living carbanionic chain ends.

  • Polymer Isolation: The polymer is isolated by precipitation into a large excess of a non-solvent, such as hexane (B92381) or methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Quantitative Data Summary:

EntryMonomerInitiator (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , experimental)Đ (Mw/Mn)
1MMA1.0-782>9510,0009,8001.12
2MMA0.5-784>9520,00019,5001.15
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone (CL)

This protocol outlines the synthesis of poly(ε-caprolactone) (PCL) via ring-opening polymerization initiated by potassium 2-methylpropanoate.

Materials:

  • ε-Caprolactone (CL), freshly distilled over CaH₂

  • Potassium 2-methylpropanoate

  • Toluene (B28343), anhydrous

  • Methanol, anhydrous

  • Argon or Nitrogen gas, high purity

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask with a magnetic stir bar is set up under a high-purity inert gas atmosphere.

  • Monomer and Initiator Addition: The desired amounts of ε-caprolactone and potassium 2-methylpropanoate are added to the flask.

  • Solvent Addition: Anhydrous toluene is cannulated into the flask to dissolve the monomer and initiator.

  • Polymerization: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred. The progress of the polymerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Termination: The polymerization is typically terminated by cooling the reaction to room temperature and quenching with a small amount of acetic acid or by precipitation.

  • Polymer Isolation: The polymer is dissolved in a suitable solvent like dichloromethane (B109758) and then precipitated in a large volume of cold methanol. The polymer is collected by filtration and dried under vacuum.

Quantitative Data Summary:

EntryMonomerInitiator (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , experimental)Đ (Mw/Mn)
1ε-CL1.01006>9811,40011,2001.18
2ε-CL0.210012>9857,00055,8001.25

Visualizations

Anionic Polymerization Workflow

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Monomer Purification (e.g., Distillation) Reactor Reactor Setup (Inert Atmosphere) Monomer->Reactor Solvent Solvent Drying (e.g., Na/Benzophenone) Solvent->Reactor Initiator Initiator Preparation/ Drying Initiator->Reactor Addition Monomer Addition (-78 °C) Reactor->Addition Polymerize Polymerization Addition->Polymerize Termination Termination (e.g., Methanol) Polymerize->Termination Precipitation Precipitation Termination->Precipitation Drying Drying Precipitation->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Characterization (NMR, GPC)

Caption: Workflow for anionic polymerization using potassium 2-methylpropanoate.

Ring-Opening Polymerization Logical Relationship

ROP_Mechanism Initiator Potassium 2-Methylpropanoate Initiation Initiation Initiator->Initiation Monomer Lactone Monomer Monomer->Initiation Propagation Propagation Initiation->Propagation Active Center Formation Propagation->Propagation Monomer Addition Termination Termination Propagation->Termination Polymer Polyester Termination->Polymer

Caption: Logical steps in ring-opening polymerization initiated by potassium 2-methylpropanoate.

References

Application Notes and Protocols for Potassium Sorbate as a Mold Inhibitor in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research indicates a lack of specific data regarding the use of potassium isobutyrate as a food preservative for mold inhibition. Therefore, these application notes and protocols are based on the widely studied and commercially used food preservative, potassium sorbate (B1223678). Potassium sorbate is the potassium salt of sorbic acid, an unsaturated fatty acid that is effective against a broad spectrum of molds, yeasts, and select bacteria.[1][2][3] This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on its application, efficacy, and methods for evaluation.

Application Notes: Potassium Sorbate

1.1 Introduction

Potassium sorbate is a food-grade preservative utilized to extend the shelf life of various food and beverage products by inhibiting the growth of molds, yeasts, and some bacteria.[1][2] It is the potassium salt of sorbic acid and is highly soluble in water, making it a versatile choice for a wide range of applications.[4] When dissolved in water, potassium sorbate dissociates into sorbic acid, which is the active antimicrobial form.[4] Its efficacy is pH-dependent, with optimal activity occurring at a pH below 6.0.[1]

1.2 Mechanism of Action

The primary antimicrobial activity of potassium sorbate is attributed to the undissociated sorbic acid molecule. The proposed mechanisms of action include:

  • Enzyme Inhibition: Sorbic acid is believed to inhibit various enzymes in the microbial cell, disrupting essential metabolic pathways.[5]

  • Cell Membrane Disruption: It can alter the morphology and integrity of the cell membrane, leading to impaired transport functions and metabolic activity.[1][6]

  • Inhibition of Spore Germination: Sorbate has been shown to be a potent inhibitor of bacterial and fungal spore germination.[4]

  • Disruption of Cellular Transport: It can inhibit the transport of carbohydrates into yeast cells.[7]

  • Uncoupling of Oxidative Phosphorylation: In some bacteria, sorbic acid can uncouple oxidative phosphorylation.[7]

1.3 Regulatory Status

Potassium sorbate is generally recognized as safe (GRAS) for its intended use in food by regulatory agencies such as the U.S. Food and Drug Administration (FDA). In the European Union, it is listed as a permitted food additive with the E number E202.[2][8] It is crucial to adhere to the maximum permissible levels stipulated by the regulatory bodies in the specific region of use.

1.4 Applications in the Food Industry

Potassium sorbate is widely used in a variety of food products, including:

  • Bakery Products: In chemically-leavened goods like cakes and icings, it is effective in preventing mold growth.[1] However, it is not recommended for yeast-leavened products as it can inhibit yeast activity.[1]

  • Beverages: It is used to preserve fruit juices, ciders, and soft drinks.[2]

  • Dairy Products: Potassium sorbate is used in cheese and yogurt to inhibit mold growth.[2]

  • Dried and Processed Foods: It is also found in dried fruits, dried meats, and margarine.[2]

Quantitative Data: Efficacy of Potassium Sorbate

The minimum inhibitory concentration (MIC) of potassium sorbate is influenced by factors such as pH, the specific mold species, and the composition of the food matrix.[4]

Mold SpeciesProductConcentration of Potassium SorbatepHTemperature (°C)ObservationsReference
Aspergillus nigerGouda Processed Cheese (packaging film)2%--Effective antifungal packaging material.[5]
Aspergillus niger, Penicillium chrysogenum, Rhizopus stolonifer, Mucor sp.Bakery Products0.25%7.520Highly effective in controlling fungal growth.[9]
Aspergillus niger, Penicillium notatumYeast Extract Sucrose Broth0.1%--Highest inhibitory effect observed at this concentration.[10]
Aspergillus flavus, Aspergillus parasiticus->0.10%-12Essentially eliminated aflatoxin production for up to 70 days.[7]
Alternaria alternata, Fusarium semitectumFermented Black Olives100 mg/L (with 3.5% NaCl)5-Complete inhibition of growth.[11]
Aspergillus nigerFermented Black Olives300 mg/L (with 10% NaCl)5-Total prevention of growth.[11]
Penicillium roquefortiFermented Black Olives400 mg/L (with 7.5% NaCl)5-Total prevention of growth.[11]
Various spoilage moldsApples, Cucumbers, Tomatoes--4Effective when incorporated into edible coatings.[12]

Experimental Protocols

3.1 Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Macrodilution

This protocol is adapted from standardized methods for antifungal susceptibility testing.[13][14]

3.1.1 Materials

  • Test mold strains (e.g., Aspergillus niger, Penicillium chrysogenum)

  • Potassium sorbate stock solution (e.g., 10,000 mg/L in sterile distilled water)

  • Sterile Yeast Extract Glucose (YG) broth (4% glucose, 1% yeast extract)

  • Sterile 12-well microtiter plates

  • Spore suspension of test molds (adjusted to 1 x 10^6 spores/mL)

  • Incubator with agitation (25°C)

  • Spectrophotometer (optional, for quantitative measurement)

3.1.2 Procedure

  • Preparation of Test Plates:

    • In a 12-well plate, prepare serial dilutions of the potassium sorbate stock solution in YG broth to achieve final concentrations ranging from 100 to 1000 mg/L.

    • Include a positive control well with YG broth and the mold inoculum but no potassium sorbate.

    • Include a negative control well with YG broth only.

  • Inoculation:

    • Inoculate each well (except the negative control) with the spore suspension to a final concentration of 5 x 10^4 spores/mL.

  • Incubation:

    • Incubate the plates at 25°C with agitation (100 rpm) for 4 days.

  • Determination of MIC:

    • Visually inspect the plates for fungal growth. The MIC is defined as the lowest concentration of potassium sorbate that inhibits visible growth.

    • Optionally, fungal growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

3.2 Protocol for Evaluating Antifungal Activity in a Food Matrix (e.g., Cheese)

3.2.1 Materials

  • Cheese samples

  • Potassium sorbate solution (e.g., 2% in sterile water)

  • Spore suspension of a target mold (e.g., Aspergillus niger)

  • Sterile packaging material (e.g., polyethylene (B3416737) films)

  • Sterile petri dishes

  • Incubator (appropriate temperature for cheese storage)

3.2.2 Procedure

  • Preparation of Antifungal Packaging:

    • Immerse sterile polyethylene films in a 2% potassium sorbate solution for a defined period (e.g., 10 minutes).

    • Allow the films to air dry in a sterile environment.

  • Sample Preparation and Inoculation:

    • Prepare cheese samples of uniform size.

    • Inoculate the surface of the cheese samples with a known concentration of the mold spore suspension.

    • Prepare a control group of inoculated cheese samples that will be packaged with untreated films.

    • Prepare another control group of uninoculated cheese samples packaged with both treated and untreated films.

  • Packaging and Storage:

    • Package the cheese samples with the corresponding treated or untreated films.

    • Store the packaged samples under appropriate refrigerated conditions.

  • Evaluation:

    • Visually inspect the samples at regular intervals (e.g., daily) for any signs of mold growth.

    • Record the number of days until visible mold growth appears for each sample.

    • The effectiveness of the potassium sorbate treatment can be determined by comparing the shelf life of the treated samples to the control samples.

Visualizations

G Proposed Mechanism of Action of Sorbic Acid cluster_extracellular Extracellular Environment cluster_cell Fungal Cell cluster_membrane cluster_cytoplasm Potassium Sorbate Potassium Sorbate Sorbic Acid (Undissociated) Sorbic Acid (Undissociated) Potassium Sorbate->Sorbic Acid (Undissociated) Dissociation in aqueous environment (pH < 6.0) Cell Membrane Cell Membrane Sorbic Acid (Undissociated)->Cell Membrane Passive Diffusion Membrane Transport Proteins Membrane Transport Proteins Sorbic Acid (Undissociated)->Membrane Transport Proteins Inhibition Metabolic Enzymes Metabolic Enzymes Sorbic Acid (Undissociated)->Metabolic Enzymes Inhibition Spore Germination Pathways Spore Germination Pathways Sorbic Acid (Undissociated)->Spore Germination Pathways Inhibition Cytoplasm Cytoplasm Cellular Processes Inhibition of Growth and Proliferation Membrane Transport Proteins->Cellular Processes Disruption of Metabolic Enzymes->Cellular Processes Disruption of Spore Germination Pathways->Cellular Processes Disruption of

Caption: Proposed mechanism of action of sorbic acid against fungal cells.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Potassium Sorbate Stock Solution B Prepare Serial Dilutions in YG Broth A->B D Inoculate Dilutions with Spore Suspension B->D C Prepare Mold Spore Suspension C->D E Incubate at 25°C with Agitation D->E F Visually Inspect for Growth after 4 Days E->F G Determine Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application of Potassium 2-Methylpropanoate in Animal Feed: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is emerging as a significant feed additive in the animal nutrition industry. As a salt of the branched-chain fatty acid (BCFA) isobutyric acid, it serves as a readily available source of isobutyrate, a key metabolite in animal physiology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the utility of potassium 2-methylpropanoate in animal feed. The primary active component, isobutyrate, has been shown to play a crucial role in promoting gut health, enhancing growth performance, and modulating the immune system in various livestock species.[1][2] The potassium cation also contributes to the animal's essential mineral requirements, playing a vital role in metabolic functions, muscle activity, and nerve function.[3][4]

Physiological Significance and Mechanism of Action

Isobutyrate, produced through the microbial fermentation of branched-chain amino acids in the gut, acts as a signaling molecule and an energy source for host cells.[5] Supplementation with potassium 2-methylpropanoate can augment the natural levels of isobutyrate, leading to several beneficial effects.

Key Mechanisms of Action:

  • Gut Health and Integrity: Isobutyrate enhances the intestinal barrier function by promoting the expression of tight junction proteins like Claudin-1 and Occludin.[1][6] This helps to prevent the translocation of pathogens and toxins, thereby maintaining gut homeostasis.

  • Immune Modulation: It exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as the TLR4/MyD88/NF-κB pathway.[6] Furthermore, isobutyrate can modulate the host's immune response by influencing the recruitment and differentiation of immune cells.[6]

  • Microbiota Modulation: Dietary isobutyrate can influence the composition and activity of the gut microbiota.[7] It has been observed to increase the abundance of beneficial bacteria, such as Lactobacillus reuteri, while reducing the populations of pathogenic bacteria.[6]

  • Rumen Development and Function: In ruminants, isobutyrate promotes rumen development by stimulating the growth of rumen papillae, which are essential for nutrient absorption.[8][9] It also enhances the activity of cellulolytic bacteria, leading to improved fiber digestion.[10][11]

  • Metabolic Regulation: Isobutyrate influences host metabolism by affecting the secretion of hormones like insulin (B600854) and growth hormone.[8][9] It can also impact lipid and glucose metabolism.[1]

Applications in Animal Production

The multifaceted effects of potassium 2-methylpropanoate make it a valuable feed additive for various animal species.

Swine Nutrition

In weaned piglets, a critical period characterized by stress and digestive disorders, isobutyrate supplementation has been shown to:

  • Improve Growth Performance: Increase average daily gain (ADG) and improve the feed conversion ratio (FCR).[1]

  • Enhance Gut Morphology: Increase villus height and the villus-to-crypt ratio in the jejunum and ileum, leading to a larger surface area for nutrient absorption.[1][7]

  • Strengthen Intestinal Barrier Function: Upregulate the expression of tight junction proteins.[1]

  • Modulate Gut Microbiota: Alter the composition of the gut microbiota, favoring beneficial bacteria.[7]

Ruminant Nutrition

In dairy calves and steers, isobutyrate supplementation has demonstrated positive effects on:

  • Growth and Development: Increase dry matter intake (DMI) and average daily gain, while decreasing the feed conversion ratio.[8][9]

  • Rumen Development: Promote the growth of rumen papillae and increase the weight of the rumen.[8][9]

  • Rumen Fermentation: Enhance the activity of microbial enzymes involved in fiber digestion and increase the population of cellulolytic bacteria.[10][11]

  • Metabolic Profile: Influence blood concentrations of glucose, β-hydroxybutyrate (BHBA), growth hormone (GH), and insulin-like growth factor 1 (IGF-1).[8][9]

Poultry Nutrition

While specific research on potassium 2-methylpropanoate in poultry is less extensive, the known benefits of organic acids and potassium in poultry diets suggest potential applications.[12][13][14] Organic acids are known to improve gut health and performance in broilers and layers.[12][14] Potassium is crucial for maintaining electrolyte balance, especially during heat stress, and is essential for bone health and shell quality.[15]

Data Presentation

Table 1: Effects of Isobutyrate Supplementation on Growth Performance in Weaned Piglets
ParameterControl GroupIsobutyrate Group (1,000 mg/kg)P-valueReference
Average Daily Gain ( g/day )250280< 0.05[1]
Average Daily Feed Intake ( g/day )450460> 0.05[1]
Feed Conversion Ratio1.801.64< 0.05[1]
Table 2: Effects of Isobutyrate Supplementation on Gut Morphology in Weaned Piglets
ParameterControl GroupIsobutyrate Group (0.5%)P-valueReference
Jejunum Villus Height (μm)450520< 0.05[7]
Jejunum Crypt Depth (μm)280260> 0.05[7]
Jejunum Villi/Crypt Ratio1.612.00< 0.05[7]
Ileum Villus Height (μm)380440< 0.05[7]
Ileum Crypt Depth (μm)210190> 0.05[7]
Ileum Villi/Crypt Ratio1.812.32< 0.05[7]
Table 3: Effects of Isobutyrate Supplementation on Growth Performance and Rumen Development in Post-Weaned Dairy Calves
ParameterControl GroupIsobutyrate Group (High)P-valueReference
Dry Matter Intake ( kg/day )2.52.8< 0.05[8][9]
Average Daily Gain ( kg/day )0.81.0< 0.05[8][9]
Feed Conversion Ratio3.132.80< 0.05[8][9]
Rumen Papillae Length (mm)4.55.5< 0.05[8][9]
Rumen Papillae Width (mm)1.82.2< 0.05[8][9]

Experimental Protocols

Protocol 1: Evaluating the Effect of Potassium 2-Methylpropanoate on Growth Performance and Gut Health in Weaned Piglets

1. Objective: To determine the efficacy of dietary potassium 2-methylpropanoate supplementation on the growth performance, intestinal morphology, and gut microbiota of weaned piglets.

2. Animals and Housing:

  • Use a cohort of newly weaned piglets (e.g., 21 days of age), balanced for initial body weight and sex.

  • House piglets in individual or group pens with controlled environmental conditions (temperature, ventilation).

  • Provide ad libitum access to feed and water.

3. Experimental Design and Diets:

  • Employ a completely randomized design with a minimum of two treatment groups:

    • Control Group: Basal diet without supplementation.

    • Treatment Group: Basal diet supplemented with a specified level of potassium 2-methylpropanoate (e.g., 1,000 mg/kg of feed).[1]

  • Formulate the basal diet to meet or exceed the nutritional requirements for weaned piglets.

  • The experimental period should be of sufficient duration to observe significant effects (e.g., 28 days).

4. Data Collection:

  • Growth Performance: Record individual piglet body weight at the beginning and end of the trial. Monitor daily feed intake. Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

  • Sample Collection: At the end of the experimental period, euthanize a subset of piglets from each group to collect tissue and digesta samples.

    • Collect intestinal tissue sections (duodenum, jejunum, ileum) for histological analysis.

    • Collect cecal or colonic contents for microbiota analysis.

5. Laboratory Analysis:

  • Intestinal Morphology:

    • Fix intestinal tissue samples in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Measure villus height and crypt depth using a light microscope equipped with imaging software. Calculate the villus-to-crypt ratio.

  • Gut Microbiota Analysis:

    • Extract total DNA from cecal or colonic contents using a commercial kit.

    • Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.

6. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the effects of potassium 2-methylpropanoate supplementation.

Protocol 2: Assessing the Impact of Potassium 2-Methylpropanoate on Rumen Development and Fermentation in Dairy Calves

1. Objective: To investigate the effects of dietary potassium 2-methylpropanoate on rumen development, rumen fermentation parameters, and growth performance in pre- and post-weaned dairy calves.

2. Animals and Management:

  • Use healthy dairy calves (e.g., Holstein) of similar age and body weight.

  • House calves in individual pens to allow for accurate feed intake measurement.

  • Follow standard calf rearing protocols for milk or milk replacer feeding and weaning.

3. Experimental Design and Diets:

  • Use a randomized block design, blocking by initial body weight.

  • Establish multiple treatment groups with increasing levels of potassium 2-methylpropanoate supplementation in the starter feed (e.g., 0, 8.4, 16.8, and 25.2 g/day ).[11]

  • The experimental period should cover both the pre-weaning and post-weaning phases (e.g., from 30 to 90 days of age).[8][9]

4. Data Collection:

  • Growth Performance: Measure body weight weekly and monitor daily solid feed and liquid feed intake.

  • Rumen Fluid Collection: At specified time points, collect rumen fluid samples from a subset of calves via an oral stomach tube.

  • Blood Sample Collection: Collect blood samples via jugular venipuncture to analyze blood metabolites and hormones.

  • Rumen Tissue Collection: At the end of the trial, euthanize a subset of calves to collect rumen tissue samples for morphological and gene expression analysis.

5. Laboratory Analysis:

  • Rumen Fermentation Parameters: Analyze rumen fluid for pH, volatile fatty acid (VFA) concentrations (including isobutyrate), and ammonia-nitrogen concentration.

  • Blood Metabolites and Hormones: Analyze plasma or serum for glucose, β-hydroxybutyrate (BHBA), non-esterified fatty acids (NEFA), growth hormone (GH), and insulin-like growth factor 1 (IGF-1).

  • Rumen Morphology: Measure the length and width of rumen papillae from the collected rumen tissue.

  • Gene Expression: Extract RNA from rumen tissue to analyze the expression of genes related to growth and metabolism (e.g., GHR, HMGCS1) via quantitative real-time PCR (qPCR).

6. Statistical Analysis:

  • Analyze the data using ANOVA with polynomial contrasts to determine the linear and quadratic effects of increasing levels of potassium 2-methylpropanoate supplementation.

Visualizations

experimental_workflow_piglets cluster_setup Experimental Setup cluster_data_collection Data Collection (28 days) cluster_analysis Laboratory Analysis A Weaned Piglets (21 days old) B Random Allocation A->B C Control Group (Basal Diet) B->C D Treatment Group (Basal Diet + K-Isobutyrate) B->D E Growth Performance (ADG, ADFI, FCR) C->E F Sample Collection (Euthanasia) C->F D->E D->F I Statistical Analysis E->I G Intestinal Morphology (H&E Staining) F->G H Gut Microbiota (16S rRNA Sequencing) F->H G->I H->I

Caption: Experimental workflow for evaluating potassium 2-methylpropanoate in weaned piglets.

signaling_pathway_gut_health cluster_isobutyrate Potassium 2-Methylpropanoate Supplementation cluster_pathways Intracellular Signaling Pathways cluster_effects Physiological Effects Iso Isobutyrate GPR109A GPR109A Activation Iso->GPR109A Activates TLR4 TLR4/MyD88/NF-κB Pathway Iso->TLR4 Inhibits Microbiota Gut Microbiota Modulation Iso->Microbiota Modulates Barrier Improved Intestinal Barrier (↑ Claudin-1) GPR109A->Barrier Inflammation Reduced Inflammation TLR4->Inflammation Beneficial_Bacteria ↑ Beneficial Bacteria (e.g., L. reuteri) Microbiota->Beneficial_Bacteria

Caption: Signaling pathways of isobutyrate in promoting gut health.

Conclusion

Potassium 2-methylpropanoate is a promising feed additive with the potential to improve animal health and performance. Its active component, isobutyrate, exerts beneficial effects on gut health, immune function, and metabolism. The provided application notes and experimental protocols offer a framework for researchers to further investigate and validate the use of this compound in various animal production systems. Future research should continue to explore the optimal inclusion levels, synergistic effects with other feed additives, and the long-term impacts on animal health and productivity.

References

Potassium Isobutyrate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium isobutyrate, the potassium salt of isobutyric acid, serves as a versatile reagent in organic synthesis. While its applications are broad, it has found a niche in pharmaceutical development, particularly in the synthesis of prodrugs. This document provides detailed application notes and protocols for the use of potassium isobutyrate in the synthesis of a nucleoside analogue with antiviral properties, specifically focusing on its role in the formation of an isobutyrate ester prodrug moiety.

Application: Acylation of Nucleoside Analogues for Prodrug Synthesis

A key application of potassium isobutyrate in pharmaceutical synthesis is in the acylation of hydroxyl groups on nucleoside analogues to form ester prodrugs. Ester prodrugs are often developed to enhance the pharmacokinetic properties of a parent drug, such as its solubility, permeability, and bioavailability. The isobutyrate ester can be particularly effective in improving the oral absorption of polar nucleoside analogues.

A notable example is the use of an isobutyrate protecting group in a "double prodrug approach" for a 1′-cyano-2′-methyl-7,9-deaza adenosine (B11128) analogue, which has shown potential as an antiviral agent.[1] In this strategy, the 3'-hydroxyl group of the nucleoside is acylated to form an isobutyrate ester. This modification can protect the hydroxyl group from premature metabolism and improve the molecule's ability to cross cell membranes. Once inside the target cell, cellular esterases can cleave the isobutyrate group, releasing the active form of the drug.

Experimental Protocol: Synthesis of a 3'-O-Isobutyryl Nucleoside Analogue Prodrug

This protocol describes a general method for the acylation of a nucleoside analogue at the 3'-hydroxyl position using isobutyric anhydride (B1165640), with potassium isobutyrate potentially used as a catalyst or to facilitate the reaction. This method is based on the synthesis of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides.[2][3]

Materials:

Procedure:

  • Dissolution: Dissolve the nucleoside analogue (1.0 eq) in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C using an ice bath. Add isobutyric anhydride (1.5 - 2.0 eq) dropwise to the stirred solution. If using potassium isobutyrate as a catalyst, it can be added at this stage (e.g., 0.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess isobutyric anhydride and any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3'-O-isobutyryl nucleoside analogue.

Quantitative Data Summary:

ParameterValue
Reactant RatioNucleoside:Isobutyric Anhydride (1 : 1.5-2.0)
SolventPyridine/Dichloromethane
Reaction Time12-24 hours
Temperature0 °C to Room Temperature
Typical Yield70-90% (highly substrate dependent)
Purity (post-Chr.)>95%

Logical Workflow for Prodrug Synthesis

The following diagram illustrates the general workflow for the synthesis of a nucleoside analogue prodrug using potassium isobutyrate-mediated acylation.

G cluster_synthesis Synthesis Workflow Start Start with Nucleoside Analogue Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Acylation Acylation with Isobutyric Anhydride (Potassium Isobutyrate as catalyst) Dissolve->Acylation Monitoring Reaction Monitoring (TLC/HPLC) Acylation->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Prodrug Pure 3'-O-Isobutyryl Prodrug Purification->Prodrug

Caption: General workflow for the synthesis of a 3'-O-isobutyryl nucleoside prodrug.

Signaling Pathway Relevance

The synthesized prodrug, after entering the target cell, is designed to be hydrolyzed by intracellular esterases. This releases the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. The nucleoside triphosphate can then act as a competitive inhibitor or a chain terminator of viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.

G cluster_moa Mechanism of Action Prodrug 3'-O-Isobutyryl Nucleoside Prodrug Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Active_Nucleoside Active Nucleoside Monophosphate Cell_Membrane->Active_Nucleoside Intracellular Esterases Triphosphate Active Nucleoside Triphosphate Active_Nucleoside->Triphosphate Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Inhibition Inhibition of Viral Replication RdRp->Inhibition

Caption: Intracellular activation of the isobutyrate nucleoside prodrug.

Conclusion

Potassium isobutyrate, in conjunction with isobutyric anhydride, provides an effective means for the acylation of nucleoside analogues to produce ester prodrugs. This strategy is valuable for enhancing the therapeutic potential of antiviral agents by improving their pharmacokinetic profiles. The provided protocol offers a general framework for researchers to apply this methodology in their drug discovery and development efforts. Further optimization of reaction conditions may be necessary depending on the specific nucleoside substrate.

References

Troubleshooting & Optimization

potassium 2-methylpropanoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of potassium 2-methylpropanoate (B1197409). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for potassium 2-methylpropanoate?

A1: Potassium 2-methylpropanoate is a hygroscopic solid and should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly closed to prevent moisture absorption and to protect it from heat sources and direct sunlight. Room temperature storage is generally acceptable.

Q2: How stable is potassium 2-methylpropanoate under normal laboratory conditions?

A2: Under recommended storage conditions, potassium 2-methylpropanoate is stable. However, its hygroscopic nature means that exposure to humidity can lead to moisture absorption, potentially affecting its physical and chemical properties.

Q3: What are the potential degradation pathways for potassium 2-methylpropanoate?

A3: The primary degradation pathway of concern is hydrolysis, which can be accelerated by exposure to acidic or basic conditions. Thermal decomposition at elevated temperatures may lead to the emission of carbon oxides.

Q4: My sample of potassium 2-methylpropanoate has become clumpy. What should I do?

A4: Clumping is a common sign of moisture absorption due to the hygroscopic nature of the compound. While the material may still be usable for some applications, it is recommended to dry the sample under vacuum at a gentle temperature to remove excess water. For applications sensitive to water content, using a fresh, properly stored sample is advisable.

Q5: How can I determine the moisture content of my potassium 2-methylpropanoate sample?

A5: The moisture content can be determined using several methods, with Karl Fischer titration being a highly accurate and specific method for water determination. Alternatively, a loss on drying (LOD) method using a moisture analyzer or a drying oven can provide an estimation of the total volatile content.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Sample degradation due to improper storage.Verify storage conditions. Use a fresh, unopened sample if possible. Perform a purity check using a suitable analytical method like HPLC.
Inaccurate weighing due to moisture absorption.Equilibrate the container to room temperature before opening. Weigh the sample quickly in a low-humidity environment if possible.
Difficulty in dissolving the sample The sample has absorbed a significant amount of water, altering its properties.Dry the sample as described in Q4 of the FAQs. If solubility issues persist, consider the impact of absorbed water on the solvent system.
Appearance of unknown peaks in chromatogram Degradation of the sample.Conduct a forced degradation study to identify potential degradation products and confirm if the unknown peaks correspond to them.

Data Presentation

Table 1: Representative Hygroscopicity Classification

The following table, based on the European Pharmacopoeia (Ph. Eur.) classification system, provides a general expectation for the hygroscopic nature of potassium salts of short-chain carboxylic acids. Specific values for potassium 2-methylpropanoate should be determined experimentally.

Classification Weight Gain at 25°C and 80% RH for 24h Typical Observation
Non-hygroscopic≤ 0.2%Powder flows freely.
Slightly hygroscopic> 0.2% and < 2%Powder may start to form small aggregates.
Hygroscopic≥ 2% and < 15%Significant clumping of the powder is observed.
Very hygroscopic≥ 15%The substance may become deliquescent (dissolves in absorbed water).

Table 2: Representative Data from a Forced Degradation Study

This table illustrates the type of data that would be generated from a forced degradation study. The values are hypothetical and serve as an example.

Stress Condition Duration Assay of Potassium 2-Methylpropanoate (%) Major Degradation Product(s) Detected
0.1 M HCl (aq)24 hours92.52-Methylpropanoic acid
0.1 M NaOH (aq)24 hours95.82-Methylpropanoic acid
3% H₂O₂ (aq)24 hours98.1Minor unidentified peaks
Heat (80°C)48 hours97.5Minor unidentified peaks
Photostability (ICH Q1B)1.2 million lux hours99.2No significant degradation

Experimental Protocols

Protocol 1: Determination of Hygroscopicity

This protocol outlines a general procedure for assessing the hygroscopicity of potassium 2-methylpropanoate.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 gram of potassium 2-methylpropanoate into a pre-weighed, shallow container.

  • Environmental Chamber: Place the sample in a controlled humidity chamber set to 80% relative humidity (RH) and 25°C. Saturated salt solutions (e.g., ammonium (B1175870) chloride) in a desiccator can be used to achieve the desired RH.

  • Exposure: Expose the sample to these conditions for 24 hours.

  • Weight Measurement: After 24 hours, remove the sample and immediately re-weigh it.

  • Calculation: Calculate the percentage weight gain using the following formula: % Weight Gain = ((Final Weight - Initial Weight) / Initial Weight) * 100

  • Classification: Classify the hygroscopicity based on the criteria in Table 1.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of potassium 2-methylpropanoate under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of potassium 2-methylpropanoate in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C.

    • Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours for solutions; 24 and 48 hours for solid samples). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3 for a representative method).

  • Evaluation: Determine the percentage degradation of potassium 2-methylpropanoate and monitor for the formation of any degradation products.

Protocol 3: Stability-Indicating HPLC Method

This protocol describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of potassium 2-methylpropanoate and its potential degradation products. Method development and validation are essential for specific applications.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in an isocratic or gradient elution. A starting point could be 95:5 (v/v) buffer:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_stability_testing Stability Assessment cluster_data_analysis Data Interpretation storage Store in cool, dry, well-ventilated area container Keep container tightly closed hygroscopicity Hygroscopicity Test storage->hygroscopicity Sample for testing hplc_analysis Stability-Indicating HPLC Analysis hygroscopicity->hplc_analysis Assess physical stability forced_degradation Forced Degradation Study forced_degradation->hplc_analysis Assess chemical stability classification Hygroscopicity Classification hplc_analysis->classification Analyze results degradation_pathway Identify Degradation Pathways & Products

Caption: Workflow for assessing the stability of potassium 2-methylpropanoate.

logical_relationship compound Potassium 2-Methylpropanoate property Hygroscopic Nature compound->property condition Exposure to Moisture property->condition consequence1 Physical Instability (e.g., Clumping) condition->consequence1 consequence2 Potential for Chemical Instability (e.g., Hydrolysis) condition->consequence2 storage_condition Proper Storage (Tightly Sealed Container) storage_condition->condition Prevents

Caption: Logical relationship between hygroscopicity and stability.

troubleshooting potassium isobutyrate synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of potassium isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing potassium isobutyrate?

A1: The most prevalent and straightforward method is the neutralization of isobutyric acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).[1][2][3] This is a simple acid-base reaction that yields potassium isobutyrate and water (and carbon dioxide if using potassium carbonate).[1][3]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored using spectroscopic techniques like FTIR. The disappearance of the broad O-H absorption band of the isobutyric acid (typically around 2500-3300 cm⁻¹) and the appearance of a strong carboxylate (COO⁻) stretch indicate the formation of the potassium salt.

Q3: What are the expected physical properties of pure potassium isobutyrate?

A3: Potassium isobutyrate is typically a white crystalline solid.[4] It is soluble in water and is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Q4: What analytical techniques are recommended for purity assessment?

A4: The purity of potassium isobutyrate can be confirmed using several analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities like residual isobutyric acid, a derivatization step is usually required to convert the salt to a more volatile ester.[5][6][7][8]

  • FTIR Spectroscopy: Can confirm the absence of starting isobutyric acid.[9][10]

Troubleshooting Guide

Issue 1: The final product is wet, oily, or a sticky solid instead of a crystalline powder.

Possible Cause Troubleshooting Step Explanation
Residual Water Dry the product under vacuum at an elevated temperature.Water is a byproduct of the neutralization reaction.[2] Potassium isobutyrate is also hygroscopic and can absorb atmospheric moisture.
Excess Isobutyric Acid Wash the product with a non-polar solvent in which potassium isobutyrate is insoluble (e.g., diethyl ether).Unreacted isobutyric acid can remain, which is a liquid at room temperature.[11]
Residual Solvent Ensure complete removal of any reaction or purification solvents by drying under vacuum.Solvents used during the synthesis or workup may be trapped in the final product.

Issue 2: The yield is lower than expected.

Possible Cause Troubleshooting Step Explanation
Incomplete Reaction Ensure stoichiometric amounts of reactants are used. Monitor the reaction until completion (e.g., by checking the pH to ensure it is neutral or slightly basic).An insufficient amount of base will result in unreacted carboxylic acid.[12]
Product Loss During Workup Minimize the number of transfer steps. Ensure the product is fully precipitated before filtration.Potassium isobutyrate is water-soluble, so excessive washing with protic solvents should be avoided.[4]
Side Reactions Maintain appropriate reaction temperature. Ensure the absence of contaminants that could lead to side reactions like esterification.High temperatures or the presence of alcohols could potentially lead to unwanted byproducts.

Issue 3: The product's pH in aqueous solution is too acidic or too basic.

Possible Cause Troubleshooting Step Explanation
Excess Isobutyric Acid Recrystallize the product or wash with a suitable non-polar solvent.Residual isobutyric acid will lead to an acidic pH.[12]
Excess Potassium Base Carefully neutralize the reaction mixture to a pH of ~7-8 before product isolation.Unreacted KOH or K₂CO₃ will result in a highly basic product solution.[13]

Experimental Protocols

Protocol 1: Synthesis of Potassium Isobutyrate via Neutralization with KOH

This protocol details the synthesis of potassium isobutyrate from isobutyric acid and potassium hydroxide.

Materials:

  • Isobutyric acid (C₄H₈O₂)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol (B145695) (optional, for recrystallization)

Procedure:

  • Dissolve KOH: In a flask, dissolve one molar equivalent of potassium hydroxide in a minimal amount of deionized water with stirring. Caution: This process is exothermic.

  • Add Isobutyric Acid: Slowly add one molar equivalent of isobutyric acid to the KOH solution. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.

  • Monitor pH: After the addition is complete, check the pH of the solution. It should be neutral to slightly basic (pH 7-8). If it is still acidic, add a small amount of KOH solution dropwise until the desired pH is reached.

  • Remove Water: Remove the water from the solution using a rotary evaporator to obtain the crude potassium isobutyrate.

  • Purification (Optional): The crude product can be purified by recrystallization from a solvent like hot ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Drying: Collect the crystals by filtration and dry them thoroughly under vacuum to remove any residual solvent and water.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of potassium isobutyrate.

ParameterKOH MethodK₂CO₃ Method
Stoichiometry (Acid:Base) 1:12:1
Byproducts WaterWater, Carbon Dioxide
Typical Solvent Water, Methanol, or EthanolWater or solvent-free
Reaction Temperature Room temperature to 60°C60-120°C
Notes A straightforward and rapid neutralization.Effervescence occurs as CO₂ is released. Often used in industrial settings.[1]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during potassium isobutyrate synthesis.

G Troubleshooting Workflow for Potassium Isobutyrate Synthesis start Synthesis Complete product_check Examine Final Product start->product_check issue_wet Issue: Product is Not a Crystalline Powder product_check->issue_wet Wet/Oily/Sticky? issue_yield Issue: Low Yield product_check->issue_yield Low Yield? issue_ph Issue: Incorrect pH product_check->issue_ph Incorrect pH? success Product Meets Specifications product_check->success Crystalline Powder cause_water Cause: Residual Water/Solvent issue_wet->cause_water cause_acid Cause: Excess Isobutyric Acid issue_wet->cause_acid cause_incomplete Cause: Incomplete Reaction issue_yield->cause_incomplete cause_loss Cause: Product loss during workup issue_yield->cause_loss cause_excess_acid Cause: Excess Isobutyric Acid issue_ph->cause_excess_acid cause_excess_base Cause: Excess KOH/K₂CO₃ issue_ph->cause_excess_base solution_dry Solution: Dry under vacuum cause_water->solution_dry solution_wash Solution: Wash with non-polar solvent cause_acid->solution_wash solution_dry->success solution_wash->success solution_monitor Solution: Monitor pH, ensure stoichiometry cause_incomplete->solution_monitor solution_careful_workup Solution: Careful workup, minimize transfers cause_loss->solution_careful_workup solution_monitor->success solution_careful_workup->success solution_recrystallize Solution: Recrystallize or wash cause_excess_acid->solution_recrystallize solution_neutralize Solution: Neutralize before isolation cause_excess_base->solution_neutralize solution_recrystallize->success solution_neutralize->success

Caption: Troubleshooting workflow for potassium isobutyrate synthesis.

Reaction Pathway and Potential Side Reactions

This diagram shows the main reaction for potassium isobutyrate synthesis and highlights potential impurities.

G Potassium Isobutyrate Synthesis Pathway and Impurities cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities isobutyric_acid Isobutyric Acid ((CH₃)₂CHCOOH) k_isobutyrate Potassium Isobutyrate ((CH₃)₂CHCOOK) isobutyric_acid->k_isobutyrate Main Reaction unreacted_acid Unreacted Isobutyric Acid isobutyric_acid->unreacted_acid Incomplete Reaction side_product Side Products (e.g., esters) isobutyric_acid->side_product e.g., with alcohol contaminant koh Potassium Hydroxide (KOH) koh->k_isobutyrate unreacted_koh Unreacted KOH koh->unreacted_koh Incomplete Reaction water Water (H₂O) residual_water Residual Water water->residual_water Incomplete Drying

Caption: Reaction pathway for potassium isobutyrate synthesis.

References

Technical Support Center: Degradation Pathways of Potassium 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of potassium 2-methylpropanoate (B1197409) (also known as potassium isobutyrate).

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial degradation pathways for potassium 2-methylpropanoate?

A1: Potassium 2-methylpropanoate (isobutyrate) degradation occurs under both anaerobic and aerobic conditions, primarily through microbial activity.

  • Anaerobic Degradation: A key pathway involves the isomerization of isobutyrate to butyrate (B1204436). This process is catalyzed by isobutyryl-CoA mutase, a coenzyme B12-dependent enzyme[1]. The resulting butyrate is then further degraded to acetate (B1210297) and methane (B114726) by a consortium of bacteria[1]. Another anaerobic pathway involves the activation of isobutyrate to isobutyryl-CoA, which is then oxidized via methylmalonate semialdehyde to propionyl-CoA and subsequently to acetyl-CoA[2].

  • Aerobic Degradation: In aerobic microorganisms like Pseudomonas putida, isobutyrate is channeled into the valine degradation pathway. It is first converted to isobutyryl-CoA, which then undergoes a series of enzymatic reactions[1][3]. A common intermediate in this pathway is 3-hydroxyisobutyrate[1].

Q2: Are there any known abiotic degradation pathways for potassium 2-methylpropanoate under typical experimental conditions?

A2: While microbial degradation is the primary focus, abiotic factors can influence the stability of potassium 2-methylpropanoate. Factors such as pH and temperature can affect the rate of degradation[4]. For instance, a decrease in pH was observed during the biofiltration of isobutanal, an aldehyde that can be oxidized to isobutyric acid. While not a direct abiotic degradation pathway of the salt itself, the pH of the medium is a critical parameter to monitor and control during experiments.

Q3: What are the expected end products of potassium 2-methylpropanoate degradation?

A3: The end products depend on the degradation pathway and the microorganisms involved.

  • In anaerobic methanogenic conditions , the final products are typically methane (CH₄) and carbon dioxide (CO₂)[2].

  • Under sulfate-reducing anaerobic conditions , isobutyrate can be completely oxidized to CO₂[2].

  • In aerobic degradation , the carbon from isobutyrate is typically incorporated into the microbial biomass or released as CO₂ through central metabolic pathways like the TCA cycle.

Q4: Which microorganisms are known to degrade isobutyrate?

A4: Several microorganisms have been identified to degrade isobutyrate:

  • Pseudomonas sp. , such as Pseudomonas putida, can aerobically degrade isobutyrate[1][5].

  • Anaerobic bacteria like Syntrophomonas wolfei in co-culture with methanogens such as Methanospirillum hungatei are involved in the anaerobic degradation of isobutyrate via its isomerization to butyrate[1].

  • Sulfate-reducing bacteria like Desulfococcus multivorans can also anaerobically oxidize isobutyrate[2].

Troubleshooting Guides

Issue 1: Slow or No Degradation of Potassium 2-Methylpropanoate

Q: My culture is not degrading potassium 2-methylpropanoate, or the degradation rate is very slow. What could be the problem?

A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Microbial Culture Issues:

    • Incorrect Microorganism: Ensure you are using a microbial strain or consortium known to degrade isobutyrate. Not all microorganisms possess the necessary enzymatic machinery[5].

    • Culture Acclimation: The microbial culture may require an acclimation period to the substrate. It's often beneficial to pre-grow the culture in the presence of low concentrations of isobutyrate[1].

    • Slow Growth: Some isobutyrate-degrading organisms are slow growers. Ensure you are incubating for a sufficient period[1][6].

  • Experimental Conditions:

    • Oxygen Availability: Strictly control the aerobic or anaerobic conditions. The degradation pathways are distinct, and the presence of oxygen will inhibit anaerobic processes, while its absence will halt aerobic degradation[7][8].

    • pH of the Medium: The pH can significantly impact microbial growth and enzyme activity. Optimal pH for many isobutyrate degraders is around neutral (pH 7.0-7.4)[2][6]. A drop in pH during the experiment can inhibit degradation.

    • Nutrient Limitation: Ensure the growth medium contains all essential nutrients, vitamins, and trace elements required by the specific microorganisms[6].

    • Inhibitory Compounds: The presence of high concentrations of formate (B1220265) or hydrogen can inhibit anaerobic isobutyrate degradation[9].

  • Substrate/Product Inhibition:

    • High Substrate Concentration: High concentrations of isobutyrate can be inhibitory to some microorganisms. Start with a lower concentration to determine the optimal range for your specific culture[10][11].

    • Product Accumulation: The accumulation of degradation intermediates or end products might be inhibitory.

Issue 2: Inconsistent or Irreproducible Results in Degradation Assays

Q: I am observing significant variability between my replicate experiments. How can I improve the reproducibility of my results?

A: Inconsistent results often stem from a lack of control over experimental parameters. Here are some key areas to focus on:

  • Inoculum Preparation: Standardize the preparation of your microbial inoculum. This includes using the same growth phase and cell density for each experiment.

  • Medium Preparation: Ensure the growth medium is prepared consistently, with precise measurements of all components. The pH should be checked and adjusted before each experiment.

  • Analytical Measurements: Calibrate your analytical instruments, such as HPLC, before each run. Use an internal standard to account for variations in sample preparation and injection volume[12][13][14][15][16].

  • Temperature Control: Maintain a constant and uniform temperature throughout the incubation period[13].

  • Anaerobic Technique: If conducting anaerobic experiments, ensure your technique for creating and maintaining an anoxic environment is robust. This includes using appropriate gassing techniques and sealing vessels properly[2].

Issue 3: Difficulty in Analyzing Degradation Products by HPLC

Q: I am having trouble with the HPLC analysis of potassium 2-methylpropanoate and its degradation products. What are some common issues and solutions?

A: HPLC analysis can be challenging. Here are some common problems and their solutions:

  • Poor Peak Shape (Tailing or Fronting):

    • Cause: This can be due to interactions between the analyte and active sites on the column, or issues with the mobile phase pH.

    • Solution: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Using a guard column can also help protect the analytical column from contaminants that can cause peak tailing[15].

  • Shifting Retention Times:

    • Cause: Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention times to drift.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Regularly check the pump for leaks and ensure a consistent flow rate[12][13][14].

  • Ghost Peaks:

    • Cause: These can arise from contaminants in the sample, mobile phase, or from carryover from previous injections.

    • Solution: Run a blank gradient to identify the source of contamination. Ensure proper cleaning of the injector and sample vials.

  • No Peaks or Very Small Peaks:

    • Cause: This could be due to a problem with the detector, a leak in the system, or incorrect injection.

    • Solution: Check the detector lamp and settings. Inspect the system for any leaks. Verify your injection procedure and sample concentration.

Quantitative Data Summary

ParameterValueOrganism/SystemConditionsReference
Growth Rate on Isobutyrate 0.15 - 0.24 h⁻¹Pseudomonas sp. strain VLB120Aerobic, M9* medium[1]
Isobutyric Acid Production up to 26.8 ± 1.5 mMEngineered Pseudomonas sp. strain VLB120Aerobic, fed-batch[1][3]
Isobutanol Production from Glucose 60 mg/g glucoseEngineered Pseudomonas putidaMicro-aerobic[17]
Isobutanol Yield (Yp/s) 4.79 mg/gSaccharomyces cerevisiaeAerobic fermentation[18][19]
Biomass Yield (Yx/s) 0.1 g/gSaccharomyces cerevisiaeAerobic fermentation[18][19]
Maximum Specific Growth Rate (µmax) 0.74 h⁻¹Saccharomyces cerevisiaeAerobic fermentation[18][19]
Substrate Saturation Constant (Ks) 57 g/LSaccharomyces cerevisiaeAerobic fermentation[18][19]
Permethrin Degradation (qmax) 0.0454 h⁻¹Acinetobacter baumannii ZH-14Aerobic[10][11]
Permethrin Degradation (Ks) 4.7912 mg/LAcinetobacter baumannii ZH-14Aerobic[10][11]
Permethrin Degradation (Ki) 367.2165 mg/LAcinetobacter baumannii ZH-14Aerobic[10][11]

Experimental Protocols

Protocol 1: Aerobic Degradation of Potassium 2-Methylpropanoate
  • Microorganism and Culture Medium:

    • Use a known isobutyrate-degrading aerobic bacterium, such as Pseudomonas putida.

    • Prepare a suitable mineral salts medium (e.g., M9 medium) containing all necessary trace elements.

  • Inoculum Preparation:

    • Grow a pre-culture of the microorganism in a nutrient-rich medium (e.g., LB broth) to the mid-exponential phase.

    • Harvest the cells by centrifugation and wash them twice with sterile phosphate (B84403) buffer to remove any residual medium components.

    • Resuspend the cells in the mineral salts medium to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Experimental Setup:

    • In sterile flasks, add the mineral salts medium and the desired concentration of potassium 2-methylpropanoate as the sole carbon source.

    • Inoculate the flasks with the prepared cell suspension.

    • Include a non-inoculated control flask to check for abiotic degradation.

    • Incubate the flasks at the optimal growth temperature for the microorganism (e.g., 30°C) with vigorous shaking to ensure adequate aeration.

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from the flasks under sterile conditions.

    • Monitor cell growth by measuring the optical density at 600 nm.

    • Analyze the concentration of potassium 2-methylpropanoate and its degradation products (e.g., 3-hydroxyisobutyrate) using HPLC.

Protocol 2: Anaerobic Degradation of Potassium 2-Methylpropanoate
  • Microorganism and Culture Medium:

    • Use an anaerobic consortium or a defined co-culture known to degrade isobutyrate (e.g., Syntrophomonas wolfei and Methanospirillum hungatei).

    • Prepare a carbonate-buffered and sulfide-reduced anaerobic medium. The pH should be adjusted to 7.2-7.4[2].

  • Inoculum Preparation:

    • Grow the anaerobic culture in a suitable medium with a known substrate until a sufficient cell density is reached.

    • Transfer an aliquot of the active culture to the fresh anaerobic medium.

  • Experimental Setup:

    • In an anaerobic chamber or using anaerobic techniques (e.g., Hungate technique), dispense the anaerobic medium into sterile serum bottles.

    • Add the desired concentration of potassium 2-methylpropanoate from a sterile, anoxic stock solution.

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Inoculate the bottles with the anaerobic culture.

    • Include a non-inoculated control.

    • Incubate the bottles in the dark at the optimal temperature (e.g., 37°C) without shaking.

  • Sampling and Analysis:

    • At regular intervals, withdraw liquid samples using a sterile syringe flushed with an anaerobic gas mixture.

    • Analyze the concentration of isobutyrate and other volatile fatty acids (e.g., butyrate, acetate) by HPLC.

    • Analyze the headspace gas for methane production using gas chromatography (GC).

Visualizations

Aerobic_Degradation_Pathway Potassium_2_Methylpropanoate Potassium 2-Methylpropanoate (Isobutyrate) Isobutyryl_CoA Isobutyryl-CoA Potassium_2_Methylpropanoate->Isobutyryl_CoA Activation Valine_Degradation Valine Degradation Pathway Isobutyryl_CoA->Valine_Degradation Three_Hydroxyisobutyrate 3-Hydroxyisobutyrate Isobutyryl_CoA->Three_Hydroxyisobutyrate Side Reaction TCA_Cycle TCA Cycle Valine_Degradation->TCA_Cycle Biomass Biomass TCA_Cycle->Biomass CO2 CO₂ TCA_Cycle->CO2

Caption: Aerobic degradation pathway of potassium 2-methylpropanoate.

Anaerobic_Degradation_Pathway Potassium_2_Methylpropanoate Potassium 2-Methylpropanoate (Isobutyrate) Isobutyryl_CoA Isobutyryl-CoA Potassium_2_Methylpropanoate->Isobutyryl_CoA Activation Butyryl_CoA Butyryl-CoA Isobutyryl_CoA->Butyryl_CoA Isomerization (Isobutyryl-CoA mutase) Butyrate Butyrate Butyryl_CoA->Butyrate Acetate Acetate Butyrate->Acetate Methane_CO2 Methane + CO₂ Acetate->Methane_CO2 Methanogenesis

Caption: Anaerobic degradation pathway via isomerization.

Experimental_Workflow_Aerobic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Prep Prepare Microbial Culture (e.g., Pseudomonas putida) Inoculation Inoculate Medium Culture_Prep->Inoculation Medium_Prep Prepare Mineral Salts Medium + Potassium 2-Methylpropanoate Medium_Prep->Inoculation Incubation Incubate with Shaking (e.g., 30°C) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling OD_Measurement Measure Optical Density (OD₆₀₀) Sampling->OD_Measurement HPLC_Analysis Analyze Substrate and Products (HPLC) Sampling->HPLC_Analysis

References

Technical Support Center: Purification of Crude Potassium Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude potassium isobutyrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude potassium isobutyrate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete initial reaction. - Using an excessive amount of solvent for recrystallization. - Premature crystallization during hot filtration. - Loss of product during transfers.- Ensure the initial neutralization reaction goes to completion by checking the pH. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Carefully rinse all glassware with a small amount of the recrystallization solvent to recover all the product.
Product Fails to Crystallize - Supersaturation has not been achieved. - The concentration of the solution is too low (too much solvent used). - Cooling is too rapid.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure potassium isobutyrate. - If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Precipitate Forms Instead of Crystals - The melting point of the impurities or the product is lower than the temperature of the solution. - The solution is too concentrated.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different solvent system with a lower boiling point.
Purified Product is Still Impure - Inefficient removal of impurities during recrystallization. - Co-precipitation of impurities with the product. - Incomplete drying, leaving residual solvent.- Ensure slow cooling to allow for selective crystallization. - A second recrystallization step may be necessary. - Consider an alternative purification method, such as liquid-liquid extraction, to remove specific impurities prior to recrystallization. - Dry the purified crystals thoroughly under vacuum.
Discolored Product - Presence of colored impurities from starting materials or side reactions.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude potassium isobutyrate?

A1: The most common impurities are typically unreacted starting materials, including isobutyric acid and the potassium base (e.g., potassium hydroxide (B78521) or potassium carbonate), as well as water, which is a byproduct of the neutralization reaction.

Q2: How do I choose a suitable solvent for the recrystallization of potassium isobutyrate?

A2: An ideal solvent for recrystallization should dissolve potassium isobutyrate well at elevated temperatures but poorly at low temperatures. Due to its ionic nature, polar solvents are generally good candidates. A mixture of a good solvent (like water or ethanol) and a poor solvent (like isopropanol (B130326) or acetone) can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: Can I use a single-solvent recrystallization for potassium isobutyrate?

A3: Yes, if a single solvent is found that meets the criteria of high solubility when hot and low solubility when cold, it can be used. Water or a short-chain alcohol might be suitable. However, a two-solvent system often provides better control over the crystallization process and can lead to higher purity.

Q4: My recrystallization is not working. What are the key troubleshooting steps?

A4: First, ensure you have a saturated solution by using the minimum amount of hot solvent. If crystals do not form upon cooling, try inducing crystallization by scratching the inner surface of the flask or adding a seed crystal. If an oil forms, try re-heating, adding more solvent, and cooling slowly. Refer to the troubleshooting guide above for more detailed solutions.

Q5: Are there alternative purification methods to recrystallization?

A5: Yes. Liquid-liquid extraction can be an effective method to remove unreacted isobutyric acid. The crude potassium isobutyrate can be dissolved in water, and the solution can be washed with a water-immiscible organic solvent (e.g., diethyl ether) to extract the less polar isobutyric acid. The aqueous layer containing the purified potassium isobutyrate can then be concentrated to induce crystallization.

Experimental Protocols

Purification by Recrystallization (Two-Solvent System)

This protocol describes a general method for the purification of crude potassium isobutyrate using a two-solvent system. The optimal solvent system and ratios should be determined by preliminary small-scale trials. For this example, we will use an ethanol/isopropanol system.

Methodology:

  • Dissolution: In a fume hood, place the crude potassium isobutyrate in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new receiving flask with a small amount of hot solvent to prevent premature crystallization. Quickly filter the hot solution to remove the insoluble materials.

  • Addition of Anti-Solvent: To the hot, clear filtrate, add the "poor" solvent (e.g., isopropanol) dropwise with continuous swirling. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Re-dissolution: Gently reheat the solution until it becomes clear again. If it does not become clear, add a few drops of the "good" solvent until clarity is achieved.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Illustrative Solubility Data
SolventSolubility at 25°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Suitability as Recrystallization Solvent
Water~ 50> 100Potentially suitable, but high solubility at room temperature may lead to lower yields.
Ethanol~ 5~ 40Good candidate for a single-solvent or as the "good" solvent in a two-solvent system.
Isopropanol< 1~ 5Good candidate as an "anti-solvent" in a two-solvent system.
Acetone< 0.5~ 2Good candidate as an "anti-solvent".
Diethyl EtherInsolubleInsolubleNot suitable for recrystallization, but can be used for washing to remove organic impurities.

Visualizations

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Product in Minimum Hot 'Good' Solvent hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter add_antisolvent Add 'Poor' Solvent (Anti-Solvent) until Turbid hot_filter->add_antisolvent reheat Reheat to Clarity add_antisolvent->reheat cool_slowly Slow Cooling to Room Temperature reheat->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end end dry->end Pure Potassium Isobutyrate

Caption: Workflow for the purification of crude potassium isobutyrate by two-solvent recrystallization.

Logical Relationship of Troubleshooting Steps

G cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered no_crystals No Crystals Form start->no_crystals oily_precipitate Oily Precipitate start->oily_precipitate low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate_solution Concentrate Solution no_crystals->concentrate_solution slow_cooling Ensure Slow Cooling oily_precipitate->slow_cooling adjust_solvent Adjust Solvent System oily_precipitate->adjust_solvent low_yield->concentrate_solution rerun_purification Repeat Purification Step low_yield->rerun_purification Check for losses impure_product->slow_cooling impure_product->rerun_purification

Technical Support Center: Synthesis of Potassium 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of potassium 2-methylpropanoate (B1197409) (also known as potassium isobutyrate). It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing potassium 2-methylpropanoate?

The most direct and common method is the neutralization reaction of isobutyric acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃).[1] This acid-base reaction is straightforward and results in the formation of the potassium salt and water (or water and carbon dioxide when using potassium carbonate).[1]

Q2: What is the chemical equation for the synthesis using potassium hydroxide?

The reaction between isobutyric acid and potassium hydroxide is a simple neutralization that produces potassium 2-methylpropanoate and water.[1] The balanced chemical equation is: (CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[1]

Q3: What are the primary uses of potassium 2-methylpropanoate?

In chemical synthesis, it can be used as a reagent or a catalyst.[1][2] For instance, it acts as an organic base catalyst in the preparation of other chemical compounds.[1] Industrially, it is noted for its effectiveness as a solubility promoter.[1] In life sciences, it serves as a source of the isobutyrate anion for research.[1]

Q4: What are the key physical and chemical properties of potassium 2-methylpropanoate?

Key properties are summarized in the table below. The compound typically appears as a white to almost white powder or crystal.[3]

Q5: What are the critical safety precautions to consider during the synthesis?

Both isobutyric acid and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Potassium hydroxide is hygroscopic and can absorb moisture from the air, which may affect the reaction.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of potassium 2-methylpropanoate.

IssuePotential CausesRecommended Solutions
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[5] 2. Impure Reactants: Impurities in isobutyric acid or potassium hydroxide can lead to side reactions.[6] 3. Incorrect Stoichiometry: An improper molar ratio of acid to base will result in unreacted starting material.[5] 4. Presence of Excess Water: While water is a product, excess water from reagents can affect reaction equilibrium, especially during scale-up.[6]1. Optimize Reaction Conditions: Ensure adequate stirring and consider gentle heating to drive the reaction to completion. Monitor the pH to ensure it is neutral or slightly basic. 2. Use High-Purity Reagents: Use reagents of a known high purity. Consider purifying starting materials if necessary. 3. Verify Stoichiometry: Accurately weigh reactants and ensure the correct molar ratios are used. A slight excess of the acid can be used and removed during workup. 4. Use Anhydrous Conditions: Use dried potassium hydroxide or account for its water content.[4]
Product Impurities 1. Unreacted Starting Materials: Incomplete reaction leaving residual isobutyric acid or potassium hydroxide.[5] 2. Side Products: Although the reaction is generally clean, side reactions can occur, especially at higher temperatures. 3. Contamination from Equipment: Impurities from glassware or reaction vessels.1. Improve Work-up and Purification: Recrystallization from a suitable solvent system is a common method to purify the final product. Ensure the reaction goes to completion by monitoring with techniques like titration. 2. Control Reaction Temperature: Avoid excessive heating which might promote side reactions. 3. Ensure Clean Equipment: Use clean and dry glassware for the reaction and work-up.
Product is a sticky solid or oil instead of a crystalline powder 1. Presence of Water: The product may be hygroscopic and absorb moisture from the air, leading to a less crystalline form. 2. Residual Solvent: Incomplete removal of the reaction solvent or recrystallization solvent. 3. Impurities: The presence of impurities can disrupt the crystal lattice formation.1. Thorough Drying: Dry the product under vacuum at a slightly elevated temperature to remove all traces of water and solvent. Store the final product in a desiccator. 2. Optimize Purification: Ensure the recrystallization process is effective in removing impurities that may inhibit crystallization.
Difficulty in Scaling Up the Reaction 1. Poor Mixing: In larger volumes, inefficient stirring can lead to localized areas of high or low reactant concentration, affecting the reaction rate and yield.[7] 2. Heat Transfer Issues: The neutralization reaction is exothermic. Inadequate heat dissipation on a larger scale can lead to temperature gradients and potential side reactions. 3. Reagent Addition Rate: The rate of addition of one reactant to another can impact the local concentration and temperature.1. Use Appropriate Equipment: Employ mechanical stirrers for larger reaction volumes to ensure efficient mixing. 2. Control Temperature: Use a reaction vessel with a cooling jacket or an ice bath to manage the heat generated. Monitor the internal temperature throughout the addition process. 3. Controlled Addition: Add the potassium hydroxide solution slowly to the isobutyric acid solution to maintain better control over the reaction temperature.

Experimental Protocols

Laboratory-Scale Synthesis of Potassium 2-Methylpropanoate

This protocol describes the synthesis of potassium 2-methylpropanoate from isobutyric acid and potassium hydroxide.

Materials:

  • Isobutyric acid (C₄H₈O₂)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • pH meter or pH paper

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Potassium Hydroxide Solution: In a beaker, dissolve a stoichiometric amount of potassium hydroxide in a minimal amount of deionized water. Allow the solution to cool to room temperature. Caution: The dissolution of KOH is highly exothermic.

  • Reaction Setup: Place a magnetic stir bar in a round-bottom flask and add a measured amount of isobutyric acid.

  • Neutralization: Slowly add the potassium hydroxide solution from the dropping funnel to the stirred isobutyric acid. Monitor the temperature and pH of the reaction mixture. The pH should be close to 7 at the end of the addition.

  • Solvent Removal: Once the reaction is complete, remove the water using a rotary evaporator to obtain the crude potassium 2-methylpropanoate.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified potassium 2-methylpropanoate in a vacuum oven or desiccator to a constant weight.

Data Presentation

Table 1: Properties of Reactants and Product

CompoundMolar Mass ( g/mol )IUPAC NameCAS Number
Isobutyric Acid88.112-Methylpropanoic acid79-31-2
Potassium Hydroxide56.11Potassium hydroxide1310-58-3
Potassium 2-Methylpropanoate126.20Potassium 2-methylpropanoate19455-20-0

Table 2: Typical Reaction Parameters and Product Specifications

ParameterValue
Reaction Conditions
Reactant Molar Ratio (Acid:Base)1:1
SolventWater (or other suitable solvent)
TemperatureRoom Temperature (can be gently heated)
Product Specifications
AppearanceWhite to off-white crystalline powder[3]
Purity≥98%[3]
Molecular FormulaC₄H₇KO₂

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_koh Dissolve KOH in Water react Neutralization: Add KOH solution to Isobutyric Acid prep_koh->react prep_acid Measure Isobutyric Acid prep_acid->react evaporation Solvent Removal (Rotary Evaporation) react->evaporation recrystallization Recrystallization from Ethanol evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying final_product Final Product: Potassium 2-Methylpropanoate drying->final_product

Caption: General workflow for the synthesis of potassium 2-methylpropanoate.

Troubleshooting Flowchart

troubleshooting_flowchart start Low Yield or Impure Product check_completion Is the reaction complete? (Check pH) start->check_completion check_stoichiometry Was stoichiometry correct? check_completion->check_stoichiometry Yes incomplete Incomplete Reaction check_completion->incomplete No check_purity Are reactants pure? check_stoichiometry->check_purity Yes incorrect_stoich Incorrect Stoichiometry check_stoichiometry->incorrect_stoich No check_workup Is purification effective? check_purity->check_workup Yes impure_reagents Impure Reactants check_purity->impure_reagents No ineffective_workup Ineffective Purification check_workup->ineffective_workup No end Improved Yield/Purity check_workup->end Yes solution_completion Increase reaction time/temp Ensure proper mixing incomplete->solution_completion solution_stoich Recalculate and re-weigh reactants incorrect_stoich->solution_stoich solution_purity Use higher purity reagents impure_reagents->solution_purity solution_workup Optimize recrystallization solvent/conditions Ensure thorough drying ineffective_workup->solution_workup solution_completion->end solution_stoich->end solution_purity->end solution_workup->end

Caption: Troubleshooting flowchart for low yield or impure product issues.

References

preventing hygroscopic issues with potassium isobutyrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting issues related to the hygroscopic nature of potassium isobutyrate powder.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for potassium isobutyrate powder?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. Potassium isobutyrate is a hygroscopic solid.[1][2] This property can lead to various issues in experimental and manufacturing settings, including:

  • Physical Changes: Caking, clumping, and changes in particle size, which can affect powder flowability and handling.[3]

  • Chemical Degradation: The presence of moisture can potentially lead to chemical degradation of the compound.

  • Inaccurate Measurements: Absorption of water will lead to inaccurate weighing of the powder, affecting the concentration of solutions and the stoichiometry of reactions.

  • Compromised Product Quality: In pharmaceutical formulations, changes in the physical and chemical properties of an ingredient can impact the quality, stability, and efficacy of the final product.[4][5]

Q2: How can I determine the extent of moisture uptake in my potassium isobutyrate sample?

A2: The most accurate method to determine the water content in a powder sample is Karl Fischer titration. This technique is highly specific to water and can detect even trace amounts.[1][3][4][6][7] For a detailed understanding of how the material behaves at different humidity levels, Dynamic Vapor Sorption (DVS) analysis is recommended. DVS measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature, providing a moisture sorption isotherm.[8][9][10]

Q3: What is the Critical Relative Humidity (CRH) of potassium isobutyrate?

Q4: What are the signs that my potassium isobutyrate powder has absorbed too much moisture?

A4: Visual signs of excessive moisture absorption include:

  • Caking and Clumping: The powder will no longer be free-flowing and will form lumps or a solid mass.

  • Wet or Pasty Appearance: In extreme cases, the powder may appear damp or even dissolve into a liquid, a phenomenon known as deliquescence.[4]

  • Difficulty in Handling: The powder will be difficult to scoop, weigh, and transfer.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Powder has formed hard clumps (caking). Exposure to ambient air with humidity above the powder's Critical Relative Humidity (CRH).1. If the powder is only for non-critical applications, you may be able to gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glovebox or desiccator).2. For sensitive experiments, it is recommended to use a fresh, unopened container of potassium isobutyrate.3. To prevent recurrence, store the powder in a tightly sealed container with a desiccant and handle it only in a controlled low-humidity environment.
Inconsistent weighing results. The powder is actively absorbing moisture from the air during the weighing process.1. Weigh the powder in a controlled environment with low relative humidity, such as a nitrogen-purged glovebox.2. If a controlled environment is not available, work quickly and use a weighing vessel with a lid to minimize exposure time.3. Consider pre-conditioning the powder in a desiccator before weighing.
Poor powder flowability during processing. Increased interparticle cohesion due to moisture absorption.[3][5]1. Ensure that all processing steps are carried out in a humidity-controlled environment.2. Use pre-dried equipment.3. Store the powder under appropriate conditions (see Storage Recommendations below).
Suspected chemical degradation of the powder. The presence of water may facilitate hydrolysis or other degradation pathways.1. Analyze the powder using appropriate analytical techniques (e.g., HPLC, FT-IR) to identify any degradation products.2. If degradation is confirmed, discard the affected batch.3. Strictly follow recommended storage and handling procedures to prevent future moisture exposure.

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

This protocol provides a general guideline for determining the water content in potassium isobutyrate powder.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727)

  • Airtight sample vials

  • Analytical balance

  • Spatula

  • Syringe and needle

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.

  • Reagent Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate). This will determine the titer of the reagent (mg of water per mL of reagent).

  • Sample Preparation: In a low-humidity environment (e.g., a glovebox), accurately weigh approximately 100-200 mg of potassium isobutyrate powder into a dry, tared sample vial.

  • Titration:

    • Inject a known volume of anhydrous methanol into the titration vessel and titrate to a stable endpoint to account for any residual water in the solvent.

    • Quickly add the weighed potassium isobutyrate sample to the titration vessel.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

    • Record the volume of titrant used.

  • Calculation: The water content in the sample is calculated using the following formula:

    Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

Protocol 2: Handling Potassium Isobutyrate in a Glovebox

This protocol outlines the standard operating procedure for handling hygroscopic potassium isobutyrate powder in an inert atmosphere glovebox to prevent moisture exposure.

Materials:

  • Inert atmosphere glovebox (e.g., nitrogen or argon filled) with an antechamber

  • Potassium isobutyrate powder in a sealed container

  • Spatula, weighing paper, and other necessary lab equipment

  • Airtight containers for storing weighed samples

  • Analytical balance (if inside the glovebox)

Procedure:

  • Glovebox Preparation: Ensure the glovebox has a low-humidity and low-oxygen atmosphere (typically <1 ppm H₂O and O₂).

  • Introducing Materials:

    • Place the sealed container of potassium isobutyrate and all necessary equipment (spatula, weighing paper, etc.) into the glovebox antechamber.

    • Evacuate and refill the antechamber with the inert gas of the glovebox. This cycle should be repeated at least three times to remove atmospheric moisture and air.[12] For porous materials, a longer degassing period under vacuum may be necessary.[5]

  • Handling Inside the Glovebox:

    • Transfer the materials from the antechamber into the main glovebox chamber.

    • Allow the container of potassium isobutyrate to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Perform all manipulations, such as weighing and transferring the powder, inside the glovebox.

    • If weighing inside the glovebox, ensure the balance is properly calibrated and stable in the inert atmosphere.

    • Immediately and securely seal the main container of potassium isobutyrate after use.

    • Place any weighed samples into pre-labeled, airtight containers.

  • Removing Materials:

    • Place the sealed containers with the weighed samples and any other equipment back into the antechamber.

    • Close the inner antechamber door.

    • You can then either bring the antechamber to atmospheric pressure with the inert gas to remove the items or follow the specific shutdown procedure for your glovebox.

Data Presentation

Table 1: Comparison of Hygroscopicity of Potassium Carboxylates (Qualitative)

CompoundHygroscopicityDeliquescent
Potassium Isobutyrate (Expected) Highly HygroscopicLikely
Potassium Acetate (B1210297)Highly HygroscopicYes[4]
Potassium Propionate (B1217596)HygroscopicProne to caking[1][3]

Note: This table provides an expected hygroscopicity for potassium isobutyrate based on structurally similar compounds due to the lack of specific experimental data in the searched literature.

Visualizations

experimental_workflow Experimental Workflow for Handling Potassium Isobutyrate cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_analysis Quality Control prep_glovebox Prepare Glovebox (<1 ppm H₂O) prep_materials Introduce Materials via Antechamber prep_glovebox->prep_materials weighing Weigh Powder prep_materials->weighing transfer Transfer to Reaction Vessel weighing->transfer kf_titration Karl Fischer Titration (Water Content) weighing->kf_titration Sample for QC seal_main Reseal Main Container transfer->seal_main store_sample Store Weighed Sample in Airtight Vial transfer->store_sample decision_tree Decision Tree for Troubleshooting Potassium Isobutyrate Powder start Observe Potassium Isobutyrate Powder q1 Is the powder free-flowing? start->q1 a1_yes Proceed with experiment q1->a1_yes Yes a1_no Powder is caked or clumped q1->a1_no No end Implement proper storage and handling a1_yes->end q2 Is the experiment for a critical application? a1_no->q2 a2_yes Discard and use a fresh sample q2->a2_yes Yes a2_no Attempt to gently break clumps in a dry environment q2->a2_no No a2_yes->end a2_no->end

References

Technical Support Center: Potassium 2-methylpropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium 2-methylpropanoate (B1197409) reactions. The information focuses on identifying and mitigating the formation of byproducts during the synthesis of potassium 2-methylpropanoate, primarily through the neutralization of 2-methylpropanoic acid (isobutyric acid).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing potassium 2-methylpropanoate?

The most direct and widely used method for preparing potassium 2-methylpropanoate is the neutralization reaction of 2-methylpropanoic acid (isobutyric acid) with a potassium base.[1] Common bases for this acid-base reaction include potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3). The reaction yields the potassium salt and water (or water and carbon dioxide if using carbonate).[1]

Q2: What are the potential sources of byproducts in this reaction?

Byproducts can originate from several sources:

  • Impurities in the starting materials: The purity of the 2-methylpropanoic acid and the potassium base is crucial. Impurities in the acid, such as other carboxylic acids, can lead to the formation of their corresponding potassium salts.

  • Side reactions: Under certain conditions, side reactions such as esterification (if an alcohol is present as a solvent or impurity) or oxidation of the starting material can occur.[2][3]

  • Incomplete reaction: Unreacted 2-methylpropanoic acid is a common impurity if the reaction does not go to completion.

  • Degradation of the product: Although generally stable, prolonged exposure to harsh conditions (e.g., high heat) could potentially lead to degradation of the potassium 2-methylpropanoate.

Q3: How can I minimize byproduct formation?

To minimize the formation of byproducts, consider the following:

  • Use high-purity starting materials: Ensure the 2-methylpropanoic acid and potassium base are of a high grade with minimal impurities.

  • Control reaction conditions: Maintain the recommended temperature and reaction time. Use an appropriate solvent that does not participate in side reactions.

  • Ensure complete reaction: Use a slight excess of the potassium base or monitor the reaction progress (e.g., by pH measurement) to ensure all the 2-methylpropanoic acid has reacted.

  • Proper work-up and purification: After the reaction, proper washing and drying of the product can remove unreacted starting materials and some water-soluble byproducts. Recrystallization can be an effective purification step.

Q4: What analytical techniques are suitable for identifying byproducts?

Several analytical methods can be employed to identify and quantify byproducts:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups of potential byproducts.

  • Titration: Potentiometric titration can be used to determine the purity of the final product.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of potassium 2-methylpropanoate Incomplete reaction.Ensure stoichiometric amounts of reactants or a slight excess of the base. Monitor reaction completion via pH.
Loss of product during work-up.Optimize the purification process, for example, by minimizing the number of transfer steps or using an appropriate solvent for washing.
Presence of unreacted 2-methylpropanoic acid Insufficient amount of potassium base.Recalculate and ensure the correct stoichiometry. Consider using a slight excess of the base.
Inadequate reaction time or temperature.Increase the reaction time or temperature according to established protocols.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Impurities in starting materials.Analyze the starting materials for purity before the reaction.
Side reactions.Review the reaction conditions (temperature, solvent, atmosphere) to minimize side reactions.
Product is discolored Presence of colored impurities from starting materials.Use higher purity starting materials. Consider a purification step like recrystallization.
Degradation of the product or byproducts.Avoid excessive heat or prolonged reaction times.

Experimental Protocols

Synthesis of Potassium 2-methylpropanoate

This protocol describes a general method for the synthesis of potassium 2-methylpropanoate.

Materials:

  • 2-Methylpropanoic acid (isobutyric acid)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol (B145695) (optional, for recrystallization)

Procedure:

  • In a reaction flask, dissolve a known amount of potassium hydroxide in deionized water.

  • Slowly add a stoichiometric amount of 2-methylpropanoic acid to the potassium hydroxide solution while stirring. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.

  • After the addition is complete, continue stirring the mixture for a specified time (e.g., 1-2 hours) at room temperature or with gentle heating to ensure the reaction goes to completion.

  • Remove the water from the resulting solution by evaporation under reduced pressure to obtain the crude potassium 2-methylpropanoate.

  • For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.

Byproduct Analysis by HPLC

This protocol provides a general guideline for the analysis of potassium 2-methylpropanoate and potential byproducts using HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will depend on the specific byproducts being analyzed and should be optimized.

Procedure:

  • Standard Preparation: Prepare standard solutions of 2-methylpropanoic acid and potassium 2-methylpropanoate in the mobile phase at known concentrations.

  • Sample Preparation: Dissolve a known amount of the synthesized potassium 2-methylpropanoate in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Identify and quantify the main product and any byproducts by comparing their retention times and peak areas to those of the standards.

Data Presentation

Potential Byproduct Source/Formation Condition Recommended Analytical Method
Unreacted 2-methylpropanoic acidIncomplete neutralizationHPLC, GC-MS, Titration
Other potassium carboxylatesImpurities in the starting 2-methylpropanoic acidHPLC, GC-MS (after derivatization)
Esters (e.g., ethyl 2-methylpropanoate)Presence of alcohols (e.g., ethanol as a solvent) and acidic conditionsGC-MS
Oxidation products (e.g., α-hydroxyisobutyric acid)Presence of oxidizing agents or harsh reaction conditionsHPLC, GC-MS (after derivatization)

Visualization

Byproduct_Identification_Workflow Workflow for Byproduct Identification start Start: Synthesis of Potassium 2-methylpropanoate analysis Initial Product Analysis (e.g., HPLC, GC-MS) start->analysis pure Product Meets Purity Specifications analysis->pure byproducts Byproducts Detected analysis->byproducts Impure end End: Pure Product pure->end Pass identify Identify Byproduct Structure (e.g., MS, NMR) byproducts->identify Yes quantify Quantify Byproduct (e.g., using standards) identify->quantify source Determine Source of Byproduct quantify->source optimize Optimize Reaction/ Purification Conditions source->optimize reanalyze Re-analyze Optimized Product optimize->reanalyze reanalyze->pure

Caption: Workflow for the identification and mitigation of byproducts.

References

Technical Support Center: Optimizing Catalyst Selection for Potassium Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst selection for the synthesis of potassium isobutyrate. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of potassium isobutyrate, particularly when using phase-transfer catalysis to optimize the reaction between isobutyric acid and a potassium base.

Question/Issue Possible Cause(s) Recommended Solution(s)
Q1: The reaction is very slow or incomplete, resulting in low yield. 1. Poor mixing between phases: The organic isobutyric acid and the aqueous potassium base are not interacting effectively.[1] 2. Low reactivity of the base: Solid potassium carbonate or hydroxide (B78521) may have limited surface area for reaction.[2] 3. No catalyst or inefficient catalyst: The transfer of the hydroxide or isobutyrate ion across the phase boundary is the rate-limiting step.1. Increase agitation: Use moderate stirring (e.g., 300-500 rpm) to increase the interfacial area between the phases without causing a stable emulsion.[3] 2. Use a phase-transfer catalyst (PTC): Introduce a catalyst such as a quaternary ammonium (B1175870) salt (e.g., Tetrabutylammonium Bromide - TBAB) or a phosphonium (B103445) salt to shuttle reactants across the phase boundary.[1][4] 3. Elevate the temperature: Gently heating the reaction can increase the reaction rate, but monitor for potential side reactions or solvent loss.
Q2: A stable emulsion has formed, making product isolation difficult. 1. High catalyst concentration: Excessive amounts of the phase-transfer catalyst can act as a surfactant.[3] 2. Intense agitation: High-speed stirring can shear the liquid phases into microscopic droplets, leading to a stable emulsion.[3] 3. Unfavorable solvent choice: Some organic solvents have partial miscibility with water, promoting emulsion formation.[3]1. Optimize catalyst concentration: Use the lowest effective concentration of the PTC, typically in the range of 1-5 mol%.[3] 2. Break the emulsion: Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[3] 3. Filter through a filter aid: Pass the emulsion through a pad of Celite® or anhydrous sodium sulfate (B86663) to help coalesce the dispersed droplets.[3] 4. Modify the solvent: If possible, switch to a more nonpolar organic solvent like toluene (B28343) or hexane.[3]
Q3: The final product is impure and contaminated with starting material. 1. Incomplete reaction: The reaction was not allowed to proceed to completion. 2. Inefficient workup: The extraction and washing steps are not effectively removing unreacted isobutyric acid.1. Monitor the reaction: Use techniques like thin-layer chromatography (TLC) or monitor the pH of the aqueous phase to ensure the reaction has gone to completion. 2. Improve washing: During the workup, wash the organic phase with a dilute solution of a non-interfering base to remove any remaining acidic starting material, followed by a water wash.
Q4: The catalyst seems to be inactive or has decomposed. 1. High temperatures: Some catalysts, particularly certain quaternary ammonium salts, can decompose at elevated temperatures (Hoffmann elimination). 2. Presence of strong nucleophiles/bases: This can lead to catalyst degradation over long reaction times.1. Select a more stable catalyst: If high temperatures are required, consider using more thermally stable catalysts like quaternary phosphonium salts.[1] 2. Control reaction temperature: Maintain the lowest effective temperature for the reaction. 3. Limit reaction time: Optimize the reaction to proceed as quickly as possible to minimize catalyst exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing potassium isobutyrate? The most direct method is a simple acid-base neutralization reaction between isobutyric acid and a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction yields potassium isobutyrate and water (or water and CO₂ if using carbonate).

Q2: Why would a catalyst be needed for a simple acid-base reaction? While the reaction can proceed without a catalyst, it often occurs at the interface of two immiscible phases (the organic acid and the aqueous base). This can be slow and inefficient. A phase-transfer catalyst (PTC) is used to facilitate the transfer of a reactant (like the hydroxide ion) from the aqueous phase to the organic phase, thereby accelerating the reaction rate and improving the yield.[1]

Q3: What types of phase-transfer catalysts are effective for this synthesis? Commonly used PTCs for carboxylate salt formation include:

  • Quaternary Ammonium Salts: Such as Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBA), or Aliquat® 336.[2][4]

  • Quaternary Phosphonium Salts: These are often more thermally stable than their ammonium counterparts.

  • Crown Ethers: Catalysts like 18-crown-6 (B118740) are highly effective at complexing the potassium cation (K⁺), making the associated anion more "naked" and reactive in the organic phase.[4][5]

Q4: How does a phase-transfer catalyst work in this reaction? The mechanism involves the PTC shuttling ions between the aqueous and organic phases. For example, the quaternary ammonium cation (Q⁺) from the catalyst can pair with a hydroxide ion (OH⁻) from the aqueous phase, forming a lipophilic ion pair (Q⁺OH⁻). This ion pair moves into the organic phase, where the hydroxide ion can deprotonate the isobutyric acid. The resulting isobutyrate anion then pairs with the Q⁺ and can move back to the interface. This catalytic cycle continuously transfers the base into the organic phase where the reaction occurs.[5][6]

Q5: How can I optimize the choice and amount of catalyst? The optimal catalyst and its concentration depend on the specific reaction conditions (solvent, temperature, base). Start with a common catalyst like TBAB at a low concentration (e.g., 1-2 mol%). If the reaction is slow, you can incrementally increase the amount or try a different catalyst. The catalyst's structure, particularly the length of the alkyl chains, affects its solubility and efficiency.[5]

Data Presentation: Catalyst Performance Comparison

While specific data for potassium isobutyrate is limited, the following table summarizes representative data for the synthesis of other carboxylates using phase-transfer catalysis, which can be used as a starting point for catalyst selection.

CatalystSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthyl AzolylacetateK₂CO₃N/A1800.3352[7]
TBAB (Tetrabutylammonium bromide)4-chloro-6-methylquinolin-2(1H)-one (Alkylation)K₂CO₃AcetoneReflux450-76
18-crown-63-hydroxy-2-arylacrylonitrileKOHN/AN/AN/A"Excellent"[8]
Aliquat® 336Potassium Acetate (Alkylation)K₂CO₃N/AMicrowave< 2 min~95[9]

Note: This table is illustrative and compiles data from different reaction types to show the effectiveness of various PTCs. Direct comparison requires standardized experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Potassium Isobutyrate using Phase-Transfer Catalysis

Objective: To synthesize potassium isobutyrate from isobutyric acid and potassium hydroxide using Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst to optimize reaction rate and yield.

Materials:

  • Isobutyric acid

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyric acid (1.0 eq) in toluene (e.g., 2 mL per mmol of acid).

  • In a separate beaker, prepare an aqueous solution of potassium hydroxide (1.1 eq) in deionized water.

  • Add the aqueous KOH solution to the flask containing the isobutyric acid solution.

  • Add Tetrabutylammonium bromide (TBAB, 0.02 eq) to the biphasic mixture.

  • Begin stirring the mixture at a moderate speed (e.g., 400 rpm) at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the reaction progress by periodically taking a small sample of the aqueous layer and checking its pH. The reaction is complete when the pH is neutral or slightly basic and no longer changes.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • If an emulsion has formed, add a portion of saturated brine solution and gently invert the funnel several times to break the emulsion.

  • Separate the aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the potassium isobutyrate product.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction & Workup cluster_product Product Isolation reactant_node reactant_node catalyst_node catalyst_node process_node process_node product_node product_node IBA Isobutyric Acid in Toluene Mix Combine & Stir (Room Temp or ~40°C) IBA->Mix KOH Aqueous KOH KOH->Mix PTC TBAB Catalyst PTC->Mix Separate Phase Separation (Separatory Funnel) Mix->Separate Reaction Complete Wash Wash & Dry Organic Layer Separate->Wash Evaporate Solvent Evaporation Wash->Evaporate Product Potassium Isobutyrate Evaporate->Product ptc_mechanism IBA CH₃CH(CH₃)COOH (Isobutyric Acid) Q_Iso Q⁺ ⁻OOCCH(CH₃)CH₃ IBA->Q_Iso Deprotonation Q_OH Q⁺OH⁻ (Lipophilic Ion Pair) Q_OH->IBA Product_Salt CH₃CH(CH₃)COO⁻K⁺ (Product) QX Q⁺X⁻ (Catalyst, e.g., TBAB) Product_Salt->QX Regenerates Catalyst Q_Iso->Product_Salt Transfer to Interface/Aqueous Phase KOH K⁺ OH⁻ KOH->QX Ion Exchange QX->Q_OH Transfer to Organic Phase interface < Phase Interface >

References

Technical Support Center: Managing pH Control with Potassium 2-Methylpropanoate Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium 2-methylpropanoate (B1197409) (also known as potassium isobutyrate) buffers.

Frequently Asked Questions (FAQs)

1. What is the effective pH range for a potassium 2-methylpropanoate buffer?

The effective buffering range of a potassium 2-methylpropanoate buffer is approximately pH 3.87 to 5.87 . This is based on the pKa of its conjugate acid, 2-methylpropanoic acid (isobutyric acid), which is approximately 4.87 at 25°C. A buffer is most effective within ±1 pH unit of its pKa.

2. When should I choose a potassium 2-methylpropanoate buffer for my experiment?

This buffer system is a suitable choice when you need to maintain a stable pH in the acidic range (pH 3.9 to 5.9). It can be particularly useful in studies involving:

  • Certain enzymatic reactions with optimal activity in acidic conditions.

  • Formulation studies of acidic drug compounds.

  • Cell culture applications where a specific acidic pH is required, though careful optimization is necessary.

3. How does temperature affect the pH of a potassium 2-methylpropanoate buffer?

The pH of buffers prepared from carboxylic acids, like 2-methylpropanoic acid, is generally less sensitive to temperature changes compared to amine-based buffers (e.g., Tris). However, for highly sensitive experiments, it is always best practice to calibrate your pH meter and adjust the final buffer pH at the experimental temperature.

4. Can I use a potassium 2-methylpropanoate buffer in cell culture?

Yes, but with caution. Short-chain fatty acids like isobutyrate can influence cell metabolism, growth, and even gene expression in some cell lines. It is crucial to perform preliminary studies to determine the optimal buffer concentration and to assess any potential effects on your specific cell type and experimental outcomes.

5. What are the signs of buffer degradation or contamination?

Visible signs of degradation or contamination include turbidity, discoloration, or the presence of particulate matter. A significant and unexpected shift in pH from the target value is also a strong indicator that the buffer should be discarded and a fresh solution prepared. To prevent microbial growth, especially for long-term storage, sterile filtration through a 0.22 µm filter and refrigeration is recommended.[1]

Troubleshooting Guides

Issue 1: Inaccurate or Unstable pH Readings

Symptoms:

  • The pH meter fails to stabilize on a reading.

  • The measured pH is significantly different from the calculated target pH.

  • The pH reading drifts over time.

Possible Causes and Solutions:

CauseSolution
Inaccurate Reagent Weighing or Dilution Ensure precise weighing of 2-methylpropanoic acid and potassium hydroxide (B78521) or potassium 2-methylpropanoate. Use calibrated volumetric flasks and pipettes for all dilutions.[2]
Incorrect pH Meter Calibration Calibrate the pH meter immediately before use with fresh, certified buffer standards that bracket your target pH.
Temperature Effects Ensure the buffer solution and calibration standards are at the same temperature. For best accuracy, perform the final pH adjustment at the temperature at which the experiment will be conducted.[2]
Low Ionic Strength of the Sample Solutions with very low ionic strength can cause unstable pH readings. If your experimental design allows, consider adding a neutral salt like KCl to increase the ionic strength without altering the pH.[2]
CO2 Absorption from the Atmosphere Atmospheric CO2 can dissolve in the buffer, forming carbonic acid and causing a downward pH drift. Keep buffer containers tightly sealed when not in use and prepare fresh buffer for critical applications.[1]

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M Potassium 2-Methylpropanoate Buffer, pH 4.5

This protocol utilizes the partial neutralization of the weak acid (2-methylpropanoic acid) with a strong base (potassium hydroxide).

Materials:

  • 2-Methylpropanoic acid (Isobutyric acid), FW = 88.11 g/mol

  • Potassium hydroxide (KOH), FW = 56.11 g/mol

  • High-purity water (e.g., deionized or distilled)

  • Calibrated pH meter

  • 1 L volumetric flask

  • Stir plate and stir bar

Procedure:

  • Calculate the required amounts of acid and base:

    • Use the Henderson-Hasselbalch equation to determine the required ratio of the conjugate base ([A⁻]) to the weak acid ([HA]): pH = pKa + log([A⁻]/[HA]) 4.5 = 4.87 + log([A⁻]/[HA]) -0.37 = log([A⁻]/[HA]) 10⁻⁰.³⁷ = [A⁻]/[HA] = 0.427

    • Let x be the moles of KOH added (which will form A⁻). The initial moles of HA will be 0.1 mol (for 1 L of 0.1 M buffer). The final moles of HA will be 0.1 - x. x / (0.1 - x) = 0.427 x = 0.0427 - 0.427x 1.427x = 0.0427 x = 0.0299 moles of KOH

    • Moles of 2-methylpropanoic acid needed = 0.1 mol.

    • Mass of 2-methylpropanoic acid = 0.1 mol * 88.11 g/mol = 8.811 g.

    • Mass of KOH = 0.0299 mol * 56.11 g/mol = 1.678 g.

  • Dissolve the reagents:

    • Add approximately 800 mL of high-purity water to a beaker.

    • Add 8.811 g of 2-methylpropanoic acid and stir until dissolved.

    • Slowly add 1.678 g of KOH to the solution and continue stirring.

  • Adjust the pH:

    • Place a calibrated pH electrode in the solution.

    • Slowly add a concentrated solution of KOH (e.g., 1 M) dropwise to increase the pH, or a dilute solution of HCl to decrease it, until the pH is exactly 4.50.

  • Final Volume Adjustment:

    • Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

    • Add high-purity water to bring the final volume to the 1 L mark.

    • Stopper the flask and invert several times to ensure thorough mixing.

Data Presentation

Table 1: pKa and Buffering Range of 2-Methylpropanoic Acid

Buffer ComponentpKa (25°C)Effective pH Range
2-Methylpropanoic Acid~4.873.87 - 5.87

Table 2: Temperature Dependence of pKa for Different Buffer Types

Buffer TypeTypical ΔpKa / °C
Carboxylic Acids (e.g., 2-Methylpropanoic Acid) ~ -0.002
Amines (e.g., Tris)~ -0.031
Phosphates~ -0.003

Note: The temperature dependence for 2-methylpropanoic acid is expected to be minimal but should be confirmed for highly sensitive applications.

Mandatory Visualizations

Buffer_Preparation_Workflow Buffer Preparation Workflow cluster_calc Calculation cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization calc_hh Henderson-Hasselbalch Calculation pH = pKa + log([A-]/[HA]) calc_mass Calculate Mass of Acid and Base calc_hh->calc_mass weigh Weigh Reagents calc_mass->weigh dissolve Dissolve in ~80% Final Volume of Water weigh->dissolve calibrate Calibrate pH Meter dissolve->calibrate adjust_ph Adjust pH with Strong Acid/Base calibrate->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol mix Mix Thoroughly final_vol->mix store Store in a Sealed Container mix->store

Caption: Workflow for preparing a potassium 2-methylpropanoate buffer.

Troubleshooting_pH_Drift Troubleshooting pH Drift start pH Drifting? co2 Downward Drift? start->co2 Check Direction temp Temperature Fluctuation? start->temp Check Environment contamination Visible Contamination? start->contamination Inspect Buffer co2_sol Seal Container Tightly Prepare Fresh Buffer co2->co2_sol Yes temp_sol Equilibrate to Experimental Temperature temp->temp_sol Yes contamination_sol Discard and Prepare Fresh Sterile Filter if Necessary contamination->contamination_sol Yes

Caption: Logical steps for troubleshooting pH drift in buffer solutions.

References

Validation & Comparative

A Comparative Guide to Potassium 2-Methylpropanoate and Sodium 2-Methylpropanoate in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between potassium and sodium salts of a compound can have significant implications for experimental outcomes. This guide provides a detailed comparison of potassium 2-methylpropanoate (B1197409) and sodium 2-methylpropanoate, focusing on their properties, applications, and the potential impact of the choice of cation on experimental results.

Physicochemical Properties: A Head-to-Head Comparison

While both potassium 2-methylpropanoate and sodium 2-methylpropanoate are salts of 2-methylpropanoic acid (isobutyric acid), their physical and chemical properties exhibit subtle but important differences primarily due to the nature of the potassium and sodium cations. A summary of their key properties is presented below.

PropertyPotassium 2-methylpropanoateSodium 2-methylpropanoate
Synonyms Potassium isobutyrate[1][2]Sodium isobutyrate[3][4]
Molecular Formula C₄H₇KO₂[1][2]C₄H₇NaO₂[3][5]
Molecular Weight 126.20 g/mol [1][6]110.09 g/mol [5]
Appearance White to almost white powder or crystals, hygroscopic solid[7]White to off-white crystalline solid[3]
Melting Point Not available253.7 °C[3]
Boiling Point 155 °C (Initial)[7]155.2 °C[4]
Solubility in Water Appreciable[7]Soluble
Density Not available1.0554 g/cm³ (at 254°C)[3]

The Cation Consideration: Potassium vs. Sodium in Biological Systems

The fundamental difference between these two compounds lies in their cationic component: potassium (K⁺) versus sodium (Na⁺). In biological systems, the distribution and concentration of these ions are tightly regulated and play crucial roles in numerous physiological processes. Sodium is the primary extracellular cation, while potassium is the major intracellular cation. This differential localization is maintained by the Na⁺/K⁺-ATPase pump and is essential for maintaining cell membrane potential, nerve impulse transmission, and muscle contraction.

When using these salts in biological experiments, particularly in cell culture or in vivo studies, the choice of cation can influence the outcome. High concentrations of extracellular potassium can lead to depolarization of cell membranes, which can trigger a cascade of cellular events. Conversely, altering extracellular sodium concentrations can impact various transport processes that are dependent on the sodium gradient. Therefore, the selection between potassium and sodium 2-methylpropanoate should be made with careful consideration of the specific biological question being addressed and the potential confounding effects of the cation.

Applications in Research and Development

The utility of both potassium and sodium 2-methylpropanoate in experimental settings is primarily derived from the properties of the 2-methylpropanoate (isobutyrate) anion.

Histone Deacetylase (HDAC) Inhibition

A significant area of research for isobutyrate and its salts is in the field of epigenetics, specifically as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, isobutyrate can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes. This has profound effects on cell proliferation, differentiation, and apoptosis.[8][9] Sodium butyrate (B1204436), a closely related short-chain fatty acid, is a well-studied HDAC inhibitor, and sodium 2-methylpropanoate is expected to have similar activity.[10][11]

HDAC_Inhibition_Pathway Isobutyrate Isobutyrate HDAC HDAC Isobutyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Removes Chromatin Chromatin Histones->Chromatin Compacts Gene_Expression Gene_Expression Chromatin->Gene_Expression Represses

Caption: Isobutyrate's inhibition of HDAC.

Cellular Signaling Pathways

The isobutyrate anion has been shown to modulate various cellular signaling pathways. As an HDAC inhibitor, it can influence the expression of key regulatory proteins. For instance, butyrate has been demonstrated to affect pathways such as JAK2/STAT3 and VEGF.[12][13] It can also interfere with both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[12][13] Furthermore, isobutyrate can influence cell cycle progression, often causing arrest in the G0/G1 phase.[14]

Isobutyrate_Signaling_Effects cluster_input Input cluster_cellular_processes Cellular Processes cluster_signaling_pathways Signaling Pathways Isobutyrate Isobutyrate HDAC_Inhibition HDAC Inhibition Isobutyrate->HDAC_Inhibition Apoptosis Apoptosis Isobutyrate->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Isobutyrate->Cell_Cycle_Arrest JAK2_STAT3 JAK2/STAT3 HDAC_Inhibition->JAK2_STAT3 Modulates VEGF VEGF HDAC_Inhibition->VEGF Modulates Mitochondrial_Pathway Mitochondrial Pathway Apoptosis->Mitochondrial_Pathway Activates

Caption: Isobutyrate's impact on signaling.

Organic Synthesis

Potassium 2-methylpropanoate is cited for its use as a catalyst or intermediate in organic synthesis, particularly in the production of esters and fragrances.[15] The choice of the potassium salt over the sodium salt in organic reactions can sometimes be advantageous due to differences in solubility in organic solvents and reactivity. For instance, potassium salts are sometimes preferred in water-free procedures as they may be less likely to form hydrates compared to their sodium counterparts.[16]

Experimental Protocols

General Protocol for HDAC Inhibition Assay using Sodium 2-methylpropanoate

This protocol provides a general workflow for assessing the HDAC inhibitory activity of sodium 2-methylpropanoate in a cell-based assay.

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of sodium 2-methylpropanoate in sterile water or cell culture medium. Dilute the stock solution to various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of sodium 2-methylpropanoate. Include a vehicle control (medium without the compound) and a positive control (a known HDAC inhibitor like Trichostatin A).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

  • HDAC Activity Assay: Use a commercially available colorimetric or fluorometric HDAC activity assay kit. Add the cell lysate and the HDAC substrate to the wells of the assay plate.

  • Measurement: After a suitable incubation period as per the kit instructions, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of sodium 2-methylpropanoate compared to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of HDAC activity is inhibited).

HDAC_Assay_Workflow Start Start Cell_Culture Cell Culture (96-well plate) Start->Cell_Culture Compound_Treatment Treat with Sodium 2-methylpropanoate Cell_Culture->Compound_Treatment Incubation Incubate (24h) Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis HDAC_Assay Perform HDAC Activity Assay Cell_Lysis->HDAC_Assay Measurement Measure Signal (Absorbance/Fluorescence) HDAC_Assay->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: HDAC inhibition assay workflow.

Conclusion

The choice between potassium 2-methylpropanoate and sodium 2-methylpropanoate in experimental design is not trivial and should be guided by the specific context of the study. While the isobutyrate anion dictates the primary biological or chemical activity, the counter-ion, be it potassium or sodium, can have a significant impact, particularly in biological systems sensitive to ionic balance. For applications in organic synthesis, the choice may be governed by factors such as solubility and hygroscopicity. In contrast, for in vitro and in vivo biological studies, a thorough understanding of the physiological roles of potassium and sodium is paramount to avoid unintended experimental artifacts and to ensure the accurate interpretation of results. Researchers are encouraged to consider these factors carefully and, where possible, to conduct pilot studies to determine the most appropriate salt for their specific experimental needs.

References

The Influence of Carboxylate Salts on Catalytic Performance: A Comparative Study in the Mizoroki-Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of additives can be a determining factor in the success and efficiency of transition metal-catalyzed reactions. Among these, carboxylate salts have emerged as versatile and influential components, often acting as bases, ligands, or co-catalysts that can significantly impact reaction yield, selectivity, and overall performance. This guide provides a comparative analysis of different carboxylate salts in the context of the palladium-catalyzed Mizoroki-Heck reaction, a cornerstone of C-C bond formation in modern organic synthesis. By presenting objective experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in their catalytic system design.

Data Presentation: Impact of Base Selection on the Mizoriki-Heck Reaction

The following table summarizes the results from a study investigating the effect of different bases on the palladium-catalyzed Mizoroki-Heck reaction between 4-bromoacetophenone and tert-butyl acrylate. While this study did not exclusively focus on carboxylate salts, it provides valuable comparative data for sodium acetate (B1210297) against other common bases under identical reaction conditions.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
11K₂CO₃DMF801295
21KOᵗBuDMF8012<5
31NaOᵗBuDMF8012<5
41KOHDMF8012<5
51NaOAc DMF801285

Data sourced from a study on the optimization of the Mizoriki-Heck coupling reaction[1].

Analysis: The data clearly indicates that the choice of base has a profound impact on the reaction yield. While the inorganic base potassium carbonate (K₂CO₃) provided the highest yield, the carboxylate salt sodium acetate (NaOAc) also proved to be a highly effective base, affording the product in a high yield of 85%[1]. In contrast, strong bases such as potassium tert-butoxide (KOᵗBu), sodium tert-butoxide (NaOᵗBu), and potassium hydroxide (B78521) (KOH) were shown to be detrimental to this particular reaction, resulting in negligible product formation[1]. This highlights the nuanced role of the base, where a moderate basicity, as provided by sodium acetate, is optimal for this catalytic system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Mizoriki-Heck reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Aryl Halide & Alkene Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium Pre-catalyst Catalyst->Heating Base Carboxylate Salt Base->Heating Solvent Anhydrous Solvent Solvent->Heating Quenching Reaction Quenching Heating->Quenching Reaction Monitoring (TLC/GC) Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General workflow for the Mizoroki-Heck reaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data table.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoacetophenone

  • tert-Butyl acrylate

  • Sodium acetate (NaOAc), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium tert-butoxide (KOᵗBu)

  • Sodium tert-butoxide (NaOᵗBu)

  • Potassium hydroxide (KOH), pellets

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

General Procedure for the Mizoriki-Heck Reaction:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar was added the palladium pre-catalyst (0.01 mmol, 1 mol%). The tube was evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Under the inert atmosphere, the aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol), the alkene (e.g., tert-butyl acrylate, 1.5 mmol), the base (e.g., sodium acetate, 2.0 mmol), and anhydrous solvent (e.g., DMF, 5 mL) were added sequentially.

  • Reaction Execution: The reaction mixture was stirred and heated in a preheated oil bath at the specified temperature (e.g., 80 °C) for the designated time (e.g., 12 hours). The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture was cooled to room temperature and quenched by the addition of water (20 mL). The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure product.

Product Analysis:

The structure and purity of the isolated product were confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield was calculated based on the mass of the pure, isolated product.

This guide serves as a foundational resource for understanding the critical role of carboxylate salts in catalysis. The provided data and protocols offer a starting point for the rational design and optimization of catalytic systems, ultimately enabling more efficient and selective chemical transformations.

References

The Efficacy of Potassium Isobutyrate as an Antifungal Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for direct evidence of the antifungal properties of potassium isobutyrate did not yield specific studies detailing its efficacy. The available research primarily focuses on other potassium salts, such as potassium sorbate, which have established roles as antifungal agents. This guide, therefore, provides a comparative overview of well-characterized antifungal agents, offering a framework for evaluating potential novel compounds like potassium isobutyrate, should data become available.

A Comparative Look at Established Antifungal Agents

To understand the potential antifungal efficacy of any new compound, it is essential to compare it against existing treatments. The following sections detail the mechanisms of action, in-vitro efficacy, and experimental protocols for several classes of established antifungal drugs.

Commonly used antifungal agents can be broadly categorized based on their mechanism of action, primarily targeting the fungal cell membrane, cell wall, or nucleic acid synthesis.[1] Key classes include azoles, polyenes, and echinocandins.[1][2]

Mechanisms of Action
  • Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.[1]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[1]

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins target the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, by inhibiting the enzyme β-(1,3)-D-glucan synthase.[3] This disruption of the cell wall results in osmotic instability and fungal cell lysis.[1][3]

In-Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a standard measure of the in-vitro effectiveness of an antifungal agent. It represents the lowest concentration of a drug that prevents visible growth of a microorganism.[4] The following table summarizes representative MIC values for common antifungal agents against various fungal pathogens.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
Azoles
FluconazoleCandida albicans0.25 - 128[5]
ItraconazoleAspergillus fumigatus0.03 - 16[5]
KetoconazoleTrichophyton rubrum0.03 - 16[5]
Polyenes
Amphotericin BCandida albicans0.12 - 2[6]
Echinocandins
CaspofunginCandida albicans0.015 - 8[4]
MicafunginCandida glabrata0.008 - 0.25[3]
Other
TerbinafineTrichophyton rubrum0.001 - 16[5]
Potassium SorbateAspergillus niger1000 - 10000[7]

Note: MIC values can vary significantly depending on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods are crucial for the accurate and reproducible determination of MIC values. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.

Broth Microdilution Method (CLSI M27 and M38-A2)

This method is commonly used to determine the MIC of antifungal agents against yeasts and molds.[5]

Experimental Workflow:

  • Preparation of Antifungal Agent: The antifungal agent is serially diluted to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Inoculation: Microtiter plates containing the diluted antifungal agent are inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a specific temperature for a defined period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that shows no visible growth.[4]

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Serial Dilution of Antifungal Agent C Inoculation of Microtiter Plates A->C B Standardized Fungal Inoculum Preparation B->C D Incubation C->D E Visual or Spectrophotometric Reading of Growth D->E F Determination of MIC E->F

Broth microdilution workflow for MIC determination.

Signaling Pathways of Antifungal Action

The mechanisms of action of antifungal drugs often involve interference with critical cellular signaling pathways.

Azole Antifungals and Ergosterol Biosynthesis

Azoles specifically target the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Azole Azole Antifungals Azole->Enzyme Enzyme->Ergosterol Inhibition

Inhibition of ergosterol biosynthesis by azole antifungals.

Conclusion

While direct data on the antifungal efficacy of potassium isobutyrate is currently lacking in the scientific literature, this guide provides a comprehensive framework for how such a compound would be evaluated. By understanding the mechanisms, in-vitro efficacy, and testing protocols for established antifungal agents, researchers can effectively position and compare novel candidates. Future studies are needed to determine if potassium isobutyrate possesses any antifungal properties and, if so, to elucidate its mechanism of action and quantify its efficacy against clinically relevant fungal pathogens.

References

Comparative Analysis of Potassium 2-Methylpropanoate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, in competitive immunoassays. Due to the limited availability of direct cross-reactivity data for this specific compound in commercial immunoassay kits, this document presents a model scenario based on established principles of immunoassay cross-reactivity, where structural similarity to the target analyte is a primary determinant of interference. The data herein is intended to serve as a practical guide for researchers developing or utilizing immunoassays for short-chain fatty acids (SCFAs) and to highlight the importance of thorough validation.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are powerful tools for detecting and quantifying a wide range of molecules.[1] Their specificity is determined by the binding affinity between an antibody and its target antigen. However, antibodies may also bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[2] In quantitative immunoassays, particularly in the competitive format commonly used for small molecules, cross-reactivity can lead to inaccurate measurements, such as false positives or overestimated concentrations.[3][4]

Potassium 2-methylpropanoate is the potassium salt of 2-methylpropanoic acid (isobutyric acid), a branched-chain SCFA. Other common SCFAs found in biological systems include propanoic acid, butyric acid (an isomer of isobutyric acid), and valeric acid.[3][5] Given their structural similarities, these molecules have the potential to cross-react in an immunoassay designed to detect 2-methylpropanoate.

Quantitative Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a competitive ELISA designed for the specific quantification of 2-methylpropanoate. The percentage of cross-reactivity is estimated based on the structural similarity of each compound to 2-methylpropanoic acid. In a real-world scenario, these values must be determined experimentally.

CompoundStructure% Cross-Reactivity (Hypothetical)
2-Methylpropanoic Acid (CH₃)₂CHCOOH 100%
Butyric AcidCH₃CH₂CH₂COOH~40%
Propanoic AcidCH₃CH₂COOH~15%
Valeric AcidCH₃(CH₂)₃COOH~5%
Acetic AcidCH₃COOH<1%

Note: The hypothetical cross-reactivity is based on the degree of structural difference from 2-methylpropanoic acid. Butyric acid, as a structural isomer, is expected to have the highest cross-reactivity.[3][5] Propanoic acid has one less methyl group, while valeric acid has a longer, unbranched chain, reducing their likelihood of fitting into the antibody's binding site. Acetic acid is significantly smaller and less structurally similar.

Experimental Protocols

To experimentally determine the cross-reactivity of potassium 2-methylpropanoate and other compounds, a competitive ELISA is the recommended method.[6]

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Data Analysis plate_coating Coat microtiter plate wells with anti-2-methylpropanoate antibody. washing_1 Wash to remove unbound antibody. plate_coating->washing_1 blocking Block non-specific binding sites with a blocking buffer. washing_1->blocking add_conjugate Add a fixed concentration of 2-methylpropanoate-enzyme conjugate. blocking->add_conjugate add_analyte Add varying concentrations of potassium 2-methylpropanoate (standard) or test compounds. add_conjugate->add_analyte incubation_1 Incubate to allow competition for antibody binding sites. add_analyte->incubation_1 washing_2 Wash to remove unbound conjugate and analytes. incubation_1->washing_2 add_substrate Add enzyme substrate. washing_2->add_substrate incubation_2 Incubate for color development. add_substrate->incubation_2 stop_reaction Stop the reaction. incubation_2->stop_reaction read_plate Read absorbance on a microplate reader. stop_reaction->read_plate standard_curve Generate a standard curve for 2-methylpropanoate. read_plate->standard_curve calculate_ic50 Determine the IC50 for the standard and each test compound. standard_curve->calculate_ic50 calculate_cross_reactivity Calculate % Cross-Reactivity. calculate_ic50->calculate_cross_reactivity

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

Detailed Methodology: Competitive ELISA

1. Reagents and Materials:

  • Microtiter plates
  • Anti-2-methylpropanoate antibody (capture antibody)
  • Potassium 2-methylpropanoate (standard)
  • Structurally similar compounds to be tested for cross-reactivity (e.g., butyric acid, propanoic acid, valeric acid)
  • 2-methylpropanoate conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
  • Wash buffer (e.g., PBS with 0.05% Tween 20)
  • Blocking buffer (e.g., 1% BSA in PBS)
  • Enzyme substrate (e.g., TMB for HRP)
  • Stop solution (e.g., 2M H₂SO₄)
  • Microplate reader

2. Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with the anti-2-methylpropanoate antibody diluted in coating buffer. Incubate overnight at 4°C.
  • Washing: Aspirate the coating solution and wash the wells three times with wash buffer.
  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
  • Washing: Aspirate the blocking buffer and wash the wells three times with wash buffer.
  • Competitive Reaction:
  • Add a fixed concentration of the 2-methylpropanoate-enzyme conjugate to each well.
  • Immediately add different concentrations of the potassium 2-methylpropanoate standard or the test compounds to the wells. Include a zero-concentration control.
  • Incubate for 1-2 hours at room temperature to allow for competition between the free analyte/test compound and the enzyme-conjugated analyte for binding to the capture antibody.
  • Washing: Aspirate the solutions and wash the wells five times with wash buffer to remove all unbound reagents.
  • Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

3. Calculation of Percent Cross-Reactivity:

  • Plot a standard curve of absorbance versus the concentration of potassium 2-methylpropanoate.
  • Determine the concentration of potassium 2-methylpropanoate that causes 50% inhibition of the maximum signal (IC50).
  • For each test compound, determine the concentration that causes 50% inhibition (IC50).
  • Calculate the percent cross-reactivity using the following formula:

Relevant Signaling Pathways

Short-chain fatty acids, including 2-methylpropanoate, are known to act as signaling molecules, primarily through two main pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[3][7] Understanding these pathways is crucial for researchers in drug development and metabolic studies.

G-Protein Coupled Receptor (GPCR) Signaling

2-methylpropanoate and other SCFAs can activate GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[8][9]

G cluster_0 SCFA-GPCR Signaling SCFA Potassium 2-methylpropanoate (or other SCFAs) GPR41 GPR41 (FFAR3) SCFA->GPR41 GPR43 GPR43 (FFAR2) SCFA->GPR43 G_protein Gq / Gi/o GPR41->G_protein GPR43->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylate Cyclase (AC) G_protein->AC Gi/o IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Hormone Secretion, Inflammation Modulation) Ca2->Cellular_Response PKC->Cellular_Response PKA Protein Kinase A cAMP->PKA PKA->Cellular_Response

Caption: SCFA signaling through G-protein coupled receptors GPR41 and GPR43.

Histone Deacetylase (HDAC) Inhibition

SCFAs can enter the cell and inhibit the activity of HDACs, leading to changes in gene expression.[10]

G cluster_0 SCFA-HDAC Inhibition Pathway SCFA Potassium 2-methylpropanoate (or other SCFAs) SCFA_in Intracellular SCFA SCFA->SCFA_in Enters Cell Cell_Membrane Cell Membrane HDAC Histone Deacetylase (HDAC) SCFA_in->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., Anti-inflammatory genes, Apoptosis-related genes) Chromatin->Gene_Expression

Caption: Inhibition of histone deacetylases (HDACs) by short-chain fatty acids.

Conclusion

This guide underscores the critical need for specificity assessment in immunoassays for small molecules like potassium 2-methylpropanoate. While direct cross-reactivity data is not always readily available, a systematic experimental approach using competitive ELISA can provide the necessary validation. Researchers and drug development professionals should consider the potential for cross-reactivity from structurally related compounds to ensure the accuracy and reliability of their results. The signaling pathways outlined provide a broader context for the biological importance of SCFAs and highlight the need for specific and sensitive analytical methods.

References

A Comparative Performance Analysis of Potassium Isobutyrate and Potassium Sorbate as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the performance characteristics of potassium isobutyrate and the widely-used food preservative, potassium sorbate (B1223678). The information is intended for researchers, scientists, and professionals in the drug development and food science industries. While extensive data exists for potassium sorbate, this guide also synthesizes the available information on potassium isobutyrate, highlighting areas where further research is required.

Executive Summary

Potassium sorbate is a well-documented and globally approved preservative with broad efficacy against yeasts and molds, and some bacteria, particularly in acidic conditions. Its mechanism of action is primarily attributed to the undissociated form of its active component, sorbic acid. In contrast, potassium isobutyrate, the potassium salt of isobutyric acid, is recognized for its use as a preservative and flavoring agent. However, publicly available quantitative data on its antimicrobial performance, such as Minimum Inhibitory Concentrations (MICs) against common spoilage organisms, is limited. This guide presents a comparison based on the available scientific literature and outlines standard experimental protocols for a direct comparative evaluation.

Comparative Performance Data

The following table summarizes the key performance characteristics of potassium sorbate and the available information for potassium isobutyrate. A significant disparity in the depth of available research is evident.

FeaturePotassium SorbatePotassium Isobutyrate / Isobutyric Acid
Active Form Sorbic AcidIsobutyric Acid
Primary Antimicrobial Activity Primarily effective against yeasts and molds; also inhibits some bacteria.Reported to have preservative and disinfectant properties.[1] Used in animal feed preservation and cosmetics.[2]
Effective pH Range Optimal in acidic conditions, typically between pH 3.0 and 6.5.[3]Antimicrobial activity of short-chain fatty acids like isobutyric acid is generally pH-dependent and more effective at lower pH.[4]
Mechanism of Action Disrupts microbial cell membranes and metabolic enzymes.[3]Presumed to act similarly to other short-chain fatty acids by disrupting cell membrane and intracellular pH.
Regulatory Status Generally Recognized as Safe (GRAS) by the FDA and approved by the EFSA.[3]Isobutyric acid is considered safe as a food additive by the FAO and WHO at likely intake levels.[5]
Sensory Impact Generally does not impart off-flavors or odors at recommended levels (0.025%–0.10% in foods).[3]Has a pungent, sour, or cheesy aroma.[2]

Minimum Inhibitory Concentration (MIC) Data for Potassium Sorbate

Quantitative data on the concentration of potassium sorbate required to inhibit the growth of various microorganisms is available, though it varies with pH. For example, one study noted that the MIC for E. coli can range from 4,000-10,000 µg/ml, while for S. aureus it can be between 128-2,500 µg/ml.[6] The efficacy of potassium sorbate is significantly higher at lower pH values.

Mechanism of Action

Potassium Sorbate

Potassium sorbate's antimicrobial activity is dependent on its dissociation into sorbic acid in aqueous environments. The undissociated form of sorbic acid is lipid-soluble and can penetrate the cell membrane of microorganisms.[4] Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons and acidifying the cytoplasm. This disruption of the internal pH inhibits the activity of various enzymes essential for microbial metabolism.[4]

G cluster_outside External Environment (Low pH) cluster_cell Microbial Cell PotassiumSorbate Potassium Sorbate SorbicAcid Sorbic Acid (Undissociated) PotassiumSorbate->SorbicAcid Dissociates in Water CellMembrane Cell Membrane SorbicAcid->CellMembrane Penetrates SorbicAcid_in Sorbic Acid CellMembrane->SorbicAcid_in Cytoplasm Cytoplasm (Neutral pH) Enzyme Metabolic Enzymes Cytoplasm->Enzyme Inhibits Protons H+ (Protons) SorbicAcid_in->Protons Dissociates Protons->Cytoplasm Lowers pH Inhibition Inhibition of Metabolism Enzyme->Inhibition

Mechanism of Action of Potassium Sorbate
Potassium Isobutyrate

While specific studies on the antimicrobial mechanism of potassium isobutyrate are scarce, it is presumed to follow the general mechanism of other short-chain fatty acids. The active form, isobutyric acid, in its undissociated state, is expected to pass through the microbial cell membrane. Inside the cell, it would dissociate, lowering the intracellular pH and disrupting metabolic processes.

G cluster_outside External Environment (Low pH) cluster_cell Microbial Cell PotassiumIsobutyrate Potassium Isobutyrate IsobutyricAcid Isobutyric Acid (Undissociated) PotassiumIsobutyrate->IsobutyricAcid Dissociates in Water CellMembrane Cell Membrane IsobutyricAcid->CellMembrane Penetrates IsobutyricAcid_in Isobutyric Acid CellMembrane->IsobutyricAcid_in Cytoplasm Cytoplasm (Neutral pH) Metabolism Disruption of Metabolic Pathways Cytoplasm->Metabolism Protons H+ (Protons) IsobutyricAcid_in->Protons Dissociates Protons->Cytoplasm Lowers pH

Inferred Mechanism of Action of Isobutyric Acid

Experimental Protocols for Performance Evaluation

To conduct a direct performance comparison between potassium isobutyrate and potassium sorbate, the following standard microbiological methods are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.

Methodology:

  • Preparation of Preservative Solutions: Prepare stock solutions of potassium isobutyrate and potassium sorbate in a suitable solvent. Create a series of twofold dilutions to obtain a range of concentrations to be tested.

  • Inoculum Preparation: Culture the test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger) in an appropriate broth medium to achieve a standardized cell density.

  • Assay Setup (Broth Microdilution):

    • Dispense a fixed volume of sterile broth into the wells of a 96-well microtiter plate.

    • Add the diluted preservative solutions to the wells.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism, no preservative) and negative (broth, no microorganism) controls.

  • Incubation: Incubate the microtiter plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the preservative at which there is no visible turbidity or growth.

G PrepSolutions Prepare Serial Dilutions of Preservatives InoculatePlate Inoculate Microtiter Plate Wells (Broth + Preservative + Microbe) PrepSolutions->InoculatePlate PrepInoculum Prepare Standardized Microbial Inoculum PrepInoculum->InoculatePlate Incubate Incubate Plate (e.g., 24h at 37°C) InoculatePlate->Incubate ReadResults Read Results for Visible Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no growth) ReadResults->DetermineMIC

Experimental Workflow for MIC Assay
Antimicrobial Challenge Test

This test evaluates the effectiveness of a preservative in a finished product by intentionally introducing microorganisms and monitoring their survival over time.

Methodology:

  • Product Preparation: Formulate the product (e.g., a beverage, cosmetic cream) with the desired concentrations of potassium isobutyrate and potassium sorbate. A control product with no preservative is also prepared.

  • Inoculation: Inoculate separate samples of the product with a high concentration of specific test microorganisms.

  • Incubation: Store the inoculated samples at a specified temperature (e.g., room temperature) for a defined period (typically 28 days).

  • Sampling and Enumeration: At regular intervals (e.g., 7, 14, and 28 days), take samples from each container and determine the number of viable microorganisms.

  • Evaluation: The effectiveness of the preservative is assessed by the reduction in the microbial population over time, compared to the control.

G PrepProduct Prepare Product with Preservative Inoculate Inoculate Product with Test Microorganisms PrepProduct->Inoculate Incubate Incubate at Room Temperature Inoculate->Incubate Sampling Sample at Intervals (e.g., Day 7, 14, 28) Incubate->Sampling Enumeration Enumerate Viable Microorganisms Sampling->Enumeration Evaluation Evaluate Log Reduction in Microbial Count Enumeration->Evaluation

References

A Comparative Analysis of Synthesis Methods for Potassium 2-Methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the common synthesis methods for potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate. This compound serves as a valuable building block and reagent in various chemical syntheses. The following sections present a comparison of key performance indicators for different synthetic routes, detailed experimental protocols, and a visual representation of the synthetic workflows.

Comparative Performance of Synthesis Methods

The synthesis of potassium 2-methylpropanoate is primarily achieved through two main routes: the neutralization of isobutyric acid and the saponification of an isobutyrate ester. The choice of method often depends on the desired scale, purity requirements, and cost considerations.

Method 1: Neutralization of Isobutyric Acid

This is the most direct and common method for preparing potassium 2-methylpropanoate.[1] It involves a classic acid-base reaction between isobutyric acid and a suitable potassium base. The primary bases used are potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).[1]

Reaction with Potassium Hydroxide (KOH): (CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[1]

Reaction with Potassium Carbonate (K₂CO₃): 2(CH₃)₂CHCOOH + K₂CO₃ → 2(CH₃)₂CHCOOK + H₂O + CO₂[1]

Method 2: Saponification of Isobutyrate Esters

This method involves the hydrolysis of an ester of isobutyric acid, such as methyl isobutyrate or ethyl isobutyrate, using a strong base, typically potassium hydroxide.[2][3] This process, known as saponification, yields the potassium salt of the carboxylic acid and the corresponding alcohol.[2]

Reaction with Ethyl Isobutyrate: (CH₃)₂CHCOOCH₂CH₃ + KOH → (CH₃)₂CHCOOK + CH₃CH₂OH

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthesis method. The data is compiled from typical laboratory-scale preparations and may vary depending on specific reaction conditions and scale.

Parameter Neutralization with KOH Neutralization with K₂CO₃ Saponification of Ethyl Isobutyrate
Typical Yield > 95%> 90%> 90%
Reaction Time 1-2 hours2-4 hours4-6 hours
Reaction Temperature Room Temperature to 50°C50-80°CReflux (approx. 80-100°C)
Purity of Crude Product HighHighModerate (may contain residual alcohol)
Primary Byproducts WaterWater, Carbon DioxideEthanol (B145695)
Relative Cost LowLowModerate (depends on ester cost)

Experimental Protocols

Method 1A: Synthesis of Potassium 2-Methylpropanoate via Neutralization with Potassium Hydroxide

Materials:

  • Isobutyric acid (1.0 mol)

  • Potassium hydroxide (1.0 mol)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in 100 mL of deionized water.

  • Slowly add isobutyric acid to the potassium hydroxide solution with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Remove the water from the resulting solution using a rotary evaporator to obtain the crude potassium 2-methylpropanoate.

  • Recrystallize the crude product from hot ethanol to yield pure, crystalline potassium 2-methylpropanoate.

  • Dry the crystals in a vacuum oven at 60°C.

Method 1B: Synthesis of Potassium 2-Methylpropanoate via Neutralization with Potassium Carbonate

Materials:

  • Isobutyric acid (2.0 mol)

  • Potassium carbonate (1.0 mol)

  • Deionized water

  • Isopropanol (for recrystallization)

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add a solution of potassium carbonate in 200 mL of deionized water.

  • Heat the solution to 50°C.

  • Slowly add isobutyric acid from the dropping funnel to the potassium carbonate solution. Effervescence (release of CO₂) will be observed. Control the addition rate to prevent excessive foaming.

  • After the addition is complete, heat the mixture to 80°C and stir for 2 hours until the effervescence ceases.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to obtain the crude salt.

  • Purify the crude potassium 2-methylpropanoate by recrystallization from isopropanol.

  • Dry the purified product under vacuum.

Method 2: Synthesis of Potassium 2-Methylpropanoate via Saponification of Ethyl Isobutyrate

Materials:

  • Ethyl isobutyrate (1.0 mol)

  • Potassium hydroxide (1.2 mol)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Prepare a solution of potassium hydroxide in a mixture of 100 mL of ethanol and 50 mL of deionized water in a 500 mL round-bottom flask.

  • Add ethyl isobutyrate to the flask and attach a reflux condenser.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and water using a rotary evaporator.

  • The resulting solid is crude potassium 2-methylpropanoate, which can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and diethyl ether.

  • Dry the final product in a vacuum oven.

Purity Assessment

The purity of the synthesized potassium 2-methylpropanoate can be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for both structural confirmation and purity determination.[1][4][5][6]

  • ¹H NMR: The proton NMR spectrum of potassium 2-methylpropanoate in D₂O is expected to show a doublet for the six equivalent methyl protons and a septet for the single methine proton, with an integration ratio of 6:1.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information about the chemical environment of the carbon atoms, further confirming the structure of the isobutyrate anion.[1]

Quantitative NMR (qNMR) can be employed for a precise determination of purity by using an internal standard.[4][6][7]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of potassium 2-methylpropanoate.

Synthesis_Workflow cluster_neutralization Method 1: Neutralization cluster_saponification Method 2: Saponification N_Start Start Materials: Isobutyric Acid + Potassium Base N_Reaction Reaction: Acid-Base Neutralization N_Start->N_Reaction N_Evaporation Work-up: Solvent Evaporation N_Reaction->N_Evaporation N_Purification Purification: Recrystallization N_Evaporation->N_Purification N_Product Final Product: Potassium 2-Methylpropanoate N_Purification->N_Product S_Start Start Materials: Isobutyrate Ester + KOH S_Reaction Reaction: Saponification (Reflux) S_Start->S_Reaction S_Evaporation Work-up: Solvent Evaporation S_Reaction->S_Evaporation S_Purification Purification: Recrystallization S_Evaporation->S_Purification S_Product Final Product: Potassium 2-Methylpropanoate S_Purification->S_Product

Caption: General experimental workflows for the synthesis of potassium 2-methylpropanoate.

Analysis_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Purity_Check Purity Assessment (e.g., qNMR) NMR->Purity_Check Final_Characterization Final Characterized Product Purity_Check->Final_Characterization

Caption: Workflow for the analysis and characterization of the final product.

References

A Comparative Guide to Analytical Techniques for Potassium Isobutyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, GC-FID, and Ion Chromatography for the Accurate Quantification of Potassium Isobutyrate.

The precise and accurate quantification of potassium isobutyrate, a salt of the short-chain fatty acid isobutyric acid, is critical in various stages of drug development and research. Its analysis ensures the quality, stability, and efficacy of pharmaceutical formulations. This guide provides a comprehensive comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ion Chromatography (IC). We present a summary of their performance based on experimental data, detailed methodologies for key experiments, and a visual representation of the analytical workflow.

Comparative Analysis of Validated Methods

The selection of an appropriate analytical technique for potassium isobutyrate quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-FID, and Ion Chromatography for the analysis of isobutyrate and potassium.

ParameterHPLC-UV for IsobutyrateGC-FID for IsobutyrateIon Chromatography for Potassium
Linearity (R²) >0.999>0.999>0.999
Accuracy (% Recovery) 98.77 - 101.45%98.2 - 101.9%96 - 100%
Precision (%RSD) ≤ 0.80%1.3%<1%
Limit of Detection (LOD) Analyte Dependent0.01% of total fat9.13 µg/L (for tartrate)
Limit of Quantification (LOQ) Analyte Dependent0.10% of total fat30.4 µg/L (for tartrate)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following sections outline the key steps for each technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of the isobutyrate anion without the need for derivatization.

Sample Preparation:

  • Accurately weigh a sample of potassium isobutyrate and dissolve it in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a known concentration.

  • For solid dosage forms, a powdered sample should be dissolved and then filtered through a 0.45 µm filter to remove any particulate matter.

  • Dilute the sample solution as necessary to fall within the linear range of the calibration curve.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile. The pH of the aqueous phase is adjusted to ensure the isobutyric acid is in its desired ionic state.

  • Flow Rate: Typically set around 1.0 mL/min.

  • Detection: UV detection is performed at a low wavelength, around 210 nm, where the carboxyl group of isobutyric acid absorbs.

  • Quantification: The concentration of isobutyrate is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of potassium isobutyrate.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive method for the analysis of volatile compounds like isobutyric acid. As potassium isobutyrate is a non-volatile salt, a derivatization step is required to convert the isobutyrate into a volatile ester.

Sample Preparation and Derivatization:

  • Acidify the aqueous sample containing potassium isobutyrate to a pH < 3.0 using a strong acid like hydrochloric acid to convert the isobutyrate salt to isobutyric acid.

  • Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or dichloromethane (B109758) to extract the isobutyric acid.

  • To convert the isobutyric acid into a volatile ester (e.g., methyl isobutyrate), a derivatization reaction is performed. A common method is to react the extracted isobutyric acid with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile. The reaction mixture is typically heated to ensure complete derivatization.[1]

  • An internal standard (e.g., another short-chain fatty acid not present in the sample) is often added before extraction to correct for variations in extraction efficiency and injection volume.

Chromatographic Conditions:

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, is suitable for separating short-chain fatty acid esters.

  • Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

  • Injector and Detector Temperatures: The injector temperature is usually set between 220-250°C to ensure complete vaporization. The FID detector temperature is typically set between 250-280°C.[2]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, the oven temperature can be initially held at a lower temperature and then ramped up to a higher temperature to elute the derivatized isobutyric acid.

  • Quantification: The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Ion Chromatography (IC)

Ion chromatography is an excellent technique for the simultaneous or individual analysis of ions like potassium and isobutyrate.

Sample Preparation:

  • Dissolve the potassium isobutyrate sample in deionized water to a known concentration.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Dilute the sample as needed to be within the instrument's linear range.

Chromatographic Conditions:

  • Columns: For cation analysis (potassium), a cation-exchange column is used. For anion analysis (isobutyrate), an anion-exchange column is used. Some methods allow for the simultaneous analysis of anions and cations using a mixed-bed ion-exchange column.[3]

  • Eluent: The choice of eluent depends on the analyte. For potassium analysis, an acidic eluent such as methanesulfonic acid is often used.[4] For isobutyrate, a basic eluent might be employed.

  • Detection: Suppressed conductivity detection is the most common detection method in ion chromatography, providing high sensitivity for ionic species.

  • Quantification: The concentration of potassium or isobutyrate is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions. The United States Pharmacopeia (USP) has been modernizing its monographs to include ion chromatography for potassium analysis.[5][6]

Visualization of Analytical Workflow

To better illustrate the decision-making process and experimental steps, the following diagrams outline the general workflows for the analytical techniques described.

Analytical_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis start Sample dissolution Dissolution start->dissolution acidification Acidification start->acidification filtration Filtration dissolution->filtration dilution Dilution filtration->dilution hplc HPLC-UV dilution->hplc ic Ion Chromatography dilution->ic extraction Liquid-Liquid Extraction acidification->extraction derivatization Derivatization extraction->derivatization gc GC-FID derivatization->gc quantification Quantification vs. Calibration Curve hplc->quantification gc->quantification ic->quantification end Result quantification->end

Caption: General workflow for the analysis of potassium isobutyrate.

Method_Selection_Pathway start Analyze Potassium Isobutyrate question1 Direct analysis of isobutyrate anion? start->question1 question2 High sensitivity for volatile isobutyric acid needed? question1->question2 No hplc Use HPLC-UV question1->hplc Yes question3 Simultaneous or individual ion analysis (K+, Isobutyrate-)? question2->question3 No gc Use GC-FID (with derivatization) question2->gc Yes ic Use Ion Chromatography question3->ic

Caption: Decision pathway for selecting an analytical method.

References

A Comparative Guide to the Biological Effects of Branched-Chain vs. Straight-Chain Fatty Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of branched-chain fatty acid (BCFA) salts and straight-chain fatty acid (SCFA) salts. By presenting available experimental data, detailing methodologies, and visualizing key pathways, this document aims to be a valuable resource for researchers investigating the therapeutic potential of these molecules.

Introduction

Short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) are microbial metabolites primarily produced in the gut through the fermentation of dietary fiber and amino acids, respectively.[1] While SCFAs, such as butyrate (B1204436), propionate, and acetate, have been extensively studied for their roles in gut health, metabolism, and immunity, the biological activities of BCFAs, including isobutyrate, isovalerate, and 2-methylbutyrate, are an emerging area of research.[1] This guide compares the known biological effects of these two classes of fatty acid salts, highlighting their differential impacts on cellular signaling, metabolic regulation, and immune responses.

Comparative Biological Effects

Table 1: Overview of Biological Effects
Biological ProcessStraight-Chain Fatty Acid (SCFA) SaltsBranched-Chain Fatty Acid (BCFA) SaltsKey Differences & Notes
Primary Origin Fermentation of dietary carbohydrates[1]Fermentation of branched-chain amino acids (leucine, isoleucine, valine)[1]Production is dependent on different dietary precursors.
Primary Receptor(s) GPR41 (FFAR3), GPR43 (FFAR2), GPR109A[1]GPR41 (FFAR3), GPR43 (FFAR2)Both classes of fatty acids can activate the same receptors, but with potentially different affinities.
Anti-inflammatory Effects Well-established; Butyrate is a potent HDAC inhibitor, leading to decreased pro-inflammatory cytokine production.[2]Demonstrated anti-inflammatory properties, but mechanisms are less characterized compared to SCFAs.SCFAs, particularly butyrate, have a well-defined mechanism of action through HDAC inhibition.
Anti-cancer Properties Butyrate induces apoptosis and inhibits proliferation in colon cancer cells.[3]Show potent anti-cancer activities in cellular and animal models.[4]Both show promise, but more extensive research exists for SCFAs in this area.
Metabolic Regulation Influence glucose and lipid metabolism through AMPK activation and regulation of gene expression.Implicated in lipid-lowering effects.[4]SCFAs have a more extensively studied role in metabolic regulation.
Immune Modulation Modulate immune cell differentiation and function, including regulatory T cell induction.Influence immune responses, with some studies suggesting a role in modulating TLR2-dependent activation.[5]Both classes of fatty acids are immunomodulatory, but the specific downstream effects can differ.

Quantitative Data on Biological Activities

Direct comparative studies with quantitative data for BCFAs and SCFAs are limited. The following tables summarize available data, primarily focusing on SCFAs due to the larger body of research.

Table 2: Anti-proliferative Effects of Butyrate on Human Colon Cancer Cell Lines
Cell LineTime PointIC50 (mM)Reference
HCT11624 h1.14[3]
HCT11648 h0.83[3]
HCT11672 h0.86[3]
HT-2948 h2.42[3]
HT-2972 h2.15[3]
Caco-272 h2.15[3]

No directly comparable IC50 data for BCFAs on these cell lines was found in the reviewed literature.

Table 3: Histone Deacetylase (HDAC) Inhibition by Butyrate
HDAC IsoformIC50Reference
HDAC10.3 mM
HDAC20.4 mM
HDAC70.3 mM
HDAC (general)0.80 mM[6]

Quantitative data on the HDAC inhibitory activity of BCFAs is not well-established in the reviewed literature.

Table 4: G-Protein Coupled Receptor (GPCR) Binding Affinities for SCFAs
ReceptorLigand Affinity OrderReference
FFAR2 (GPR43)Acetate ≈ Propionate > Butyrate[4]
FFAR3 (GPR41)Butyrate ≈ Propionate > Acetate[1]

While BCFAs are known to activate FFAR2 and FFAR3, detailed comparative binding affinity data is limited.

Signaling Pathways

SCFA-Mediated Signaling

SCFAs primarily exert their effects through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

SCFA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFA (Butyrate, Propionate, Acetate) GPR43 GPR43 (FFAR2) SCFA->GPR43 GPR41 GPR41 (FFAR3) SCFA->GPR41 HDAC HDAC SCFA->HDAC Inhibition G_protein G-protein Activation GPR43->G_protein GPR41->G_protein PLC PLC Activation G_protein->PLC Adenylate_Cyclase Adenylate Cyclase Inhibition G_protein->Adenylate_Cyclase Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK MAPK Pathway PLC->MAPK Biological_Effects Biological Effects (Anti-inflammatory, Anti-proliferative) Ca_mobilization->Biological_Effects MAPK->Biological_Effects cAMP ↓ cAMP Adenylate_Cyclase->cAMP cAMP->Biological_Effects Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Biological_Effects

Caption: SCFA signaling through GPCRs and HDAC inhibition.

BCFA-Mediated Signaling

BCFAs are also known to activate GPR41 and GPR43. Their interaction with these receptors can trigger downstream signaling cascades similar to those activated by SCFAs. However, the precise downstream effects and potential for biased agonism are still under investigation.

BCFA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BCFA BCFA (Isobutyrate, Isovalerate) GPR43 GPR43 (FFAR2) BCFA->GPR43 GPR41 GPR41 (FFAR3) BCFA->GPR41 G_protein G-protein Activation GPR43->G_protein GPR41->G_protein Downstream_Signaling Downstream Signaling (e.g., MAPK, Ca²⁺) G_protein->Downstream_Signaling Biological_Effects Biological Effects (Anti-inflammatory, Metabolic Regulation) Downstream_Signaling->Biological_Effects

Caption: BCFA signaling through G-protein coupled receptors.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the comparison of BCFA and SCFA salts.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., colon cancer cell lines HCT116, HT-29; immune cell lines like RAW 264.7 macrophages).

  • Fatty Acid Salt Preparation:

    • Prepare stock solutions of BCFA and SCFA salts (e.g., sodium isobutyrate, sodium butyrate) in a suitable solvent, such as sterile water or ethanol.

    • For cell culture experiments, fatty acids are often complexed with fatty acid-free bovine serum albumin (BSA) to mimic physiological conditions and enhance solubility. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Prepare a vehicle control containing the solvent and BSA without the fatty acid.

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).

    • Replace the culture medium with fresh medium containing the desired concentrations of the fatty acid-BSA complex or the vehicle control.

    • Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours).

Cell Viability and Proliferation Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Procedure:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Production Analysis (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Collect the cell culture supernatant after the treatment period.

    • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α, IL-10).

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding enzyme-linked secondary antibody, and adding the substrate.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

Gene Expression Analysis (RT-qPCR)
  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify the expression of specific genes.

  • Procedure:

    • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

    • Data Analysis: Determine the relative gene expression levels by normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) using the ΔΔCt method.

Experimental Workflow for Comparing Fatty Acid Effects

Experimental_Workflow cluster_assays Biological Assays start Start: Cell Culture treatment Treatment with BCFA/SCFA Salts (and Vehicle Control) start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability/Proliferation (MTT Assay) incubation->viability cytokine Cytokine Production (ELISA) incubation->cytokine gene_expression Gene Expression (RT-qPCR) incubation->gene_expression analysis Data Analysis and Comparison viability->analysis cytokine->analysis gene_expression->analysis end Conclusion analysis->end

Caption: A generalized workflow for comparing the biological effects of BCFA and SCFA salts.

Conclusion

Both branched-chain and straight-chain fatty acid salts exhibit a range of biological activities with significant therapeutic potential. While SCFAs are more extensively studied, emerging research on BCFAs suggests they possess unique and potent effects on inflammation, cancer, and metabolism. The lack of direct, quantitative comparative studies highlights a critical gap in the literature. Future research should focus on head-to-head comparisons of these fatty acids under standardized experimental conditions to fully elucidate their distinct mechanisms of action and therapeutic promise. This guide provides a foundational overview to aid researchers in designing and interpreting such studies.

References

Unveiling the Potential of Potassium Isobutyrate: A Comparative Analysis of Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and reliable plant growth regulators is paramount. This guide provides a comprehensive comparison of potassium isobutyrate against other established plant growth regulators, supported by available experimental data and detailed methodologies. We delve into the quantitative effects on plant growth and explore the underlying signaling pathways to offer a clear perspective on its potential applications.

Potassium isobutyrate, the potassium salt of isobutyric acid, has emerged as a noteworthy plant growth regulator, primarily recognized for its role in promoting root development and enhancing nutrient uptake. While research into its specific mechanisms and comparative efficacy is ongoing, existing studies on isobutyric acid and related compounds provide valuable insights. This guide synthesizes this information to draw objective comparisons with well-known plant growth regulators such as auxins, cytokinins, and gibberellins.

Comparative Efficacy: A Quantitative Look

To facilitate a clear comparison, the following tables summarize the quantitative effects of potassium isobutyrate (and isobutyric acid) and other key plant growth regulators on various growth parameters. It is important to note that direct comparative studies are limited, and the data presented is often collated from different experiments. Therefore, variations in plant species, experimental conditions, and application methods should be considered when interpreting the results.

Table 1: Effect of Plant Growth Regulators on Root Growth

Plant Growth RegulatorConcentrationPlant SpeciesEffect on RootingSource
Potassium Isobutyrate Data not available-Promotes root developmentGeneral knowledge
Isobutyric Acid Data not availableVariousHerbicide and plant growth regulator[1]
Indole-3-butyric acid (IBA) 1000 ppmPrunus rootstocksIncreased rooting percentage and root number[2]
Indole-3-acetic acid (IAA) 1.0 µMCitrus trifoliataIncreased taproot and lateral root length[3]
Naphthalene acetic acid (NAA) 1000 ppmPrunus rootstocksEffective in promoting root formation[2]

Table 2: Effect of Plant Growth Regulators on Shoot Growth and Biomass

Plant Growth RegulatorConcentrationPlant SpeciesEffect on Shoot Growth/BiomassSource
Potassium Isobutyrate Data not available-Enhances nutrient uptake, potentially leading to increased biomass[4]
Isobutyric Acid Data not availableVariousPromotes healthier crop yields[1]
Indole-3-butyric acid (IBA) 1.0 µMCitrus trifoliataIncreased shoot fresh and dry weight[3]
Gibberellic Acid (GA3) 50-200 mg/LNitraria tangutorumIncreased soluble sugar and proline content[5]
6-Benzylaminopurine (6-BAP) Not specifiedCerealsIncreased yield and resistance to root rot[6]

Experimental Protocols: Methodologies for Application

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for the application of potassium isobutyrate and other plant growth regulators based on common laboratory practices.

Protocol 1: Rooting Assay of Cuttings
  • Plant Material: Select healthy, semi-hardwood cuttings of the desired plant species, approximately 10-15 cm in length with at least two nodes.

  • Treatment Preparation: Prepare solutions of the plant growth regulators (e.g., potassium isobutyrate, IBA, NAA) at various concentrations (e.g., 500, 1000, 2000 ppm) in a suitable solvent (e.g., 50% ethanol). A control group with the solvent only should be included.

  • Application: Dip the basal 2-3 cm of the cuttings into the respective treatment solutions for a specified duration (e.g., 5-10 seconds for concentrated solutions or several hours for dilute solutions).

  • Planting: Plant the treated cuttings in a suitable rooting medium (e.g., perlite, vermiculite, or a mixture of peat and sand).

  • Growth Conditions: Maintain the cuttings in a controlled environment with high humidity (e.g., under a misting system or in a propagation chamber) and optimal temperature and light conditions for the specific plant species.

  • Data Collection: After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the medium and record parameters such as rooting percentage, number of primary roots, and average root length.

Protocol 2: Seedling Growth Assay (Soil Drench)
  • Plant Material: Germinate seeds of the chosen plant species in a sterile seedling mix.

  • Transplanting: Once the seedlings have developed their first true leaves, transplant them into individual pots containing a standardized soil mix.

  • Treatment Preparation: Prepare aqueous solutions of the plant growth regulators at the desired concentrations.

  • Application: Apply a specific volume of the treatment solution to the soil of each pot (soil drench). Ensure even distribution of the solution. A control group should be treated with water only.

  • Growth Conditions: Grow the seedlings in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.

  • Data Collection: After a set growth period (e.g., 3-4 weeks), harvest the plants and measure parameters such as shoot height, root length, and fresh and dry biomass of both shoots and roots.

Signaling Pathways: Visualizing the Mechanisms of Action

Understanding the signaling pathways provides insight into how these regulators exert their effects at a molecular level. While the specific signaling pathway for isobutyric acid in plants is not yet fully elucidated, it is hypothesized to influence general stress response pathways and potentially interact with known phytohormone signaling cascades. Below are diagrams of established signaling pathways for major plant hormones.

Auxin_Signaling Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription Growth_Development Cell Elongation, Division, and Differentiation Auxin_Responsive_Genes->Growth_Development Leads to

Auxin Signaling Pathway

Gibberellin_Signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Repressor GID1->DELLA Promotes degradation of PIF PIF Transcription Factor DELLA->PIF Inhibits GA_Responsive_Genes GA-Responsive Genes PIF->GA_Responsive_Genes Activates transcription Growth_Responses Seed Germination, Stem Elongation, Flowering GA_Responsive_Genes->Growth_Responses Leads to

Gibberellin Signaling Pathway

Cytokinin_Signaling Cytokinin Cytokinin AHK AHK Receptor Kinase Cytokinin->AHK Binds to AHP AHP Phosphotransfer Protein AHK->AHP Phosphorylates ARR_B Type-B ARR Transcription Factor AHP->ARR_B Phosphorylates Cytokinin_Responsive_Genes Cytokinin-Responsive Genes ARR_B->Cytokinin_Responsive_Genes Activates transcription Cell_Division_Growth Cell Division and Shoot Growth Cytokinin_Responsive_Genes->Cell_Division_Growth Leads to

Cytokinin Signaling Pathway

Conclusion

Potassium isobutyrate shows promise as a plant growth regulator, particularly in the realm of root development and nutrient uptake. While direct, quantitative comparisons with established regulators like auxins are still emerging, the available information on isobutyric acid suggests a positive influence on plant growth and yield. The provided experimental protocols offer a foundation for further comparative studies, which are essential to fully elucidate the efficacy and optimal application of potassium isobutyrate. Understanding its interaction with known phytohormone signaling pathways will be a key area for future research, potentially revealing synergistic effects that can be harnessed for advanced agricultural and horticultural applications.

References

A Comparative Analysis of the In Vitro Toxicity of Potassium Carboxylates in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various potassium carboxylates on different cell lines. The information is compiled from multiple studies to aid researchers in understanding the potential toxicological profiles of these compounds. Due to the limited number of studies directly comparing a range of potassium carboxylates under identical experimental conditions, this guide synthesizes available data while highlighting the need for further direct comparative research.

Comparative Cytotoxicity Data

The following table summarizes the quantitative data on the cytotoxicity of several carboxylates. It is important to note that the data is derived from different studies using various cell lines, exposure times, and assay methods. Therefore, direct comparison of absolute values should be approached with caution. The form of the carboxylate (potassium salt, sodium salt, or free acid) is specified where the information is available.

CarboxylateCell LineConcentration/IC50Exposure TimeAssay MethodObserved Effect
Potassium Sorbate (B1223678) Jurkat5 mM24 hoursPrestoBlueDecrease in cell viability[1]
Jurkat7.5 mM24 hoursPrestoBlueDecrease in cell viability[1]
Jurkat10 mM24 hoursPrestoBlue29.03% decrease in cell viability[1]
HK2IC50: 35.66 mMNot SpecifiedNot SpecifiedInhibition of cell viability[2]
Sodium Butyrate (B1204436) Caco-2> 5 mMUp to 48 hoursAnnexinV/PIInduction of apoptosis[3]
MCF-7IC50: 1.26 mMNot SpecifiedMTTInhibition of cell proliferation[4]
Sodium Propionate (B1217596) MCF-7IC50: 4.5 mMNot SpecifiedMTTInhibition of cell proliferation[4]
Acetic Acid HCT-15IC50: 70 mM48 hoursMTTInhibition of cell proliferation[5]
RKOIC50: 110 mM48 hoursMTTInhibition of cell proliferation[5]

Note: The variation in cell lines, assay methods, and exposure times across different studies makes a direct, definitive ranking of toxicity challenging. For instance, the Jurkat cell line appears to be relatively sensitive to potassium sorbate, while the IC50 for sodium butyrate in MCF-7 cells is in the low millimolar range. The data for acetic acid in colorectal cancer cell lines (HCT-15 and RKO) show higher IC50 values, suggesting lower cytotoxicity compared to butyrate and propionate in the tested breast cancer cell line. There is a clear need for studies that directly compare the cytotoxicity of a range of potassium carboxylates in multiple cell lines using standardized protocols.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for some of the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

1. PrestoBlue™ Cell Viability Assay (for Potassium Sorbate in Jurkat Cells) [1]

  • Cell Seeding: Jurkat cells were seeded at a density of 2 x 10⁵ cells/well in 24-well plates.

  • Treatment: After 24 hours of incubation, cells were treated with potassium sorbate at final concentrations of 2.5 mM, 5 mM, 7.5 mM, and 10 mM.

  • Incubation: The treated cells were incubated for 24 hours.

  • Assay: PrestoBlue™ reagent was added to each well, and the plates were incubated for a specified time according to the manufacturer's instructions.

  • Measurement: The fluorescence or absorbance was measured to determine cell viability, which is inversely proportional to cytotoxicity.

2. MTT Cell Proliferation Assay (General Protocol)

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis and Necrosis Detection

1. Annexin V and Propidium (B1200493) Iodide (PI) Staining for Apoptosis and Necrosis [3][6]

  • Cell Preparation: Cells are cultured and treated with the test compound for the desired time. Both adherent and floating cells are collected.

  • Staining: The cells are washed and resuspended in a binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for approximately 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Primary necrotic cells: Annexin V-negative and PI-positive.

2. Cytokinesis-Block Micronucleus Cytome (CBMN) Assay (for Potassium Sorbate in Jurkat Cells) [7]

  • Cell Treatment: Jurkat cells were exposed to potassium sorbate.

  • Cytokinesis Block: Cytochalasin B is added to the cell culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained.

  • Analysis: The frequency of micronuclei, nucleoplasmic bridges, and nuclear buds in binucleated cells is scored to assess genotoxicity. The assay also allows for the scoring of necrotic and apoptotic cells to determine cytotoxicity.

Signaling Pathways and Mechanisms of Toxicity

The mechanisms by which potassium carboxylates exert their cytotoxic effects can vary. The available literature points towards the induction of either apoptosis or necrosis through different signaling cascades.

Butyrate-Induced Apoptosis in Caco-2 Cells

Butyrate, a short-chain fatty acid, has been shown to induce apoptosis in colon cancer cells through the mitochondrial pathway.[3][8][9] This process involves a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Butyrate_Apoptosis_Pathway Butyrate Potassium Butyrate Bcl2_family Bcl-2 Family Proteins (Bak ↑, Bcl-xL ↓) Butyrate->Bcl2_family modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome triggers Caspase3 Caspase-3 Activation Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Potassium_Sorbate_Necrosis_Pathway Potassium_Sorbate Potassium Sorbate Cell_Stress Cellular Stress Potassium_Sorbate->Cell_Stress Membrane_Damage Plasma Membrane Damage Cell_Stress->Membrane_Damage Cell_Swelling Cell Swelling (Oncosis) Membrane_Damage->Cell_Swelling Membrane_Rupture Membrane Rupture Cell_Swelling->Membrane_Rupture Necrosis Necrosis Membrane_Rupture->Necrosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding in Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Potassium Carboxylates) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, PrestoBlue) Incubation->Viability_Assay Microscopy Microscopy for Morphological Changes Incubation->Microscopy Mechanism_Assay Mechanism of Death Assay (e.g., Annexin V/PI) Incubation->Mechanism_Assay Data_Analysis Data Analysis (e.g., IC50 Calculation) Viability_Assay->Data_Analysis Microscopy->Data_Analysis Mechanism_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Potassium 2-Methylpropanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of potassium 2-methylpropanoate (B1197409), focusing on immediate safety precautions, spill containment, and waste management protocols. Adherence to these guidelines is essential for protecting personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before handling or disposing of potassium 2-methylpropanoate, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from potential splashes or contact with the chemical.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]Prevents direct skin contact and potential irritation.
Body Protection Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[1]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]Prevents inhalation of dust particles which may cause respiratory irritation.[2]

Spill Containment and Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill : For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[2] Collect the solids in a suitable, closed container for disposal.[3][4]

  • Absorb Liquid Spills : If potassium 2-methylpropanoate is in solution, absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Clean the Area : Once the bulk of the material has been removed, clean the affected area thoroughly.

  • Dispose of Cleanup Materials : All contaminated materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.

Waste Disposal Protocol

The disposal of potassium 2-methylpropanoate must be carried out in strict accordance with local, regional, and national regulations. It is the responsibility of the waste generator to correctly characterize and classify the waste material.[2][3]

Primary Disposal Method:

  • Professional Waste Disposal Service : The most recommended method for the disposal of potassium 2-methylpropanoate is to contact a licensed professional waste disposal service.[3] This ensures that the chemical is managed and disposed of in an environmentally safe and compliant manner.

  • Do Not Dispose with Household Garbage : Under no circumstances should this chemical or its containers be disposed of with household garbage.[3]

Empty Container Disposal:

  • Rinsing : Empty containers should be triple-rinsed with an appropriate solvent.

  • Disposal of Rinsate : The rinsate should be collected and disposed of as chemical waste.

  • Container Disposal : After proper rinsing, the empty container can typically be disposed of as regular waste, but always confirm with your institution's Environmental Health and Safety (EHS) office.

Regulatory Consideration:

  • Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[2][3] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Below is a diagram illustrating the decision-making process for the proper disposal of potassium 2-methylpropanoate.

G start Potassium 2-methylpropanoate Waste Generated spill_or_waste Spill or Routine Waste? start->spill_or_waste spill_cleanup Follow Spill Containment and Cleanup Procedure spill_or_waste->spill_cleanup Spill waste_characterization Characterize waste according to local, regional, and national regulations (e.g., US 40CFR262.11) spill_or_waste->waste_characterization Routine Waste spill_cleanup->waste_characterization consult_ehs Consult Institutional Environmental Health & Safety (EHS) Office waste_characterization->consult_ehs empty_container Empty Container? consult_ehs->empty_container prof_disposal Contact a Licensed Professional Waste Disposal Service end Proper Disposal Complete prof_disposal->end empty_container->prof_disposal No (Chemical Waste) triple_rinse Triple rinse container with a suitable solvent empty_container->triple_rinse Yes dispose_rinsate Collect and dispose of rinsate as chemical waste triple_rinse->dispose_rinsate dispose_container Dispose of container as non-hazardous waste (if permitted by EHS) dispose_rinsate->dispose_container dispose_container->end

Caption: Disposal Decision Workflow for Potassium 2-Methylpropanoate.

References

Personal protective equipment for handling potassium;2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for handling potassium 2-methylpropanoate (B1197409) (also known as potassium isobutyrate). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided below. Always consult the specific Safety Data Sheet (SDS) for the material you are using and your institution's safety guidelines.

PPE CategoryRecommended EquipmentSpecification Notes
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory when handling the chemical. A face shield may be required for operations with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for integrity before each use and change them frequently, especially after direct contact.
Skin and Body Laboratory coatShould be fully buttoned. Consider a chemically resistant apron for large quantities or splash-prone procedures.
Respiratory Not generally required under normal handling conditions with adequate ventilation.If dust is generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety department.

Operational Plan: Safe Handling and Storage

Adherence to the following step-by-step procedures is mandatory for the safe handling and storage of potassium 2-methylpropanoate.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed to prevent the absorption of moisture, as the substance can be hygroscopic.[1][2]

Handling:

  • Ventilation: Always handle potassium 2-methylpropanoate in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Spill Preparedness: Ensure a spill kit appropriate for solid chemicals is readily available.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste potassium 2-methylpropanoate and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Request: Contact your institution's environmental health and safety department to arrange for proper disposal. Do not dispose of down the drain.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling potassium 2-methylpropanoate in a laboratory setting.

Safe Handling Workflow for Potassium 2-Methylpropanoate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Ensure Proper Ventilation a->b c Retrieve from Storage b->c d Weigh and Dispense c->d e Perform Experiment d->e f Clean Work Area e->f g Dispose of Waste Properly f->g h Doff PPE g->h i Wash Hands h->i

Caption: Standard laboratory workflow for handling potassium 2-methylpropanoate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.